molecular formula C14H10N2O2 B086578 1,8-Diaminoanthraquinone CAS No. 129-42-0

1,8-Diaminoanthraquinone

Cat. No.: B086578
CAS No.: 129-42-0
M. Wt: 238.24 g/mol
InChI Key: QWXDVWSEUJXVIK-UHFFFAOYSA-N
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Description

1,8-Diaminoanthraquinone (CAS 129-42-0) is a synthetic anthraquinone derivative with a molecular formula of C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol . This compound is characterized by two amino groups at the 1 and 8 positions of the anthraquinone core. This specific substitution pattern creates a unique "bay" area that facilitates intramolecular hydrogen bonding, which significantly influences the molecule's photophysical and electrochemical properties . In the field of materials science and energy research, this compound serves as a highly functional bridging agent. Its anthraquinone core interacts with carbon nanomaterials like multi-walled carbon nanotubes (MWCNTs) via strong π-π stacking. Simultaneously, its amino groups can be protonated to create anchor points for the electrostatic self-assembly of metal precursors, enabling the synthesis of well-dispersed nanoparticle catalysts . This makes it invaluable in developing advanced electrocatalysts, such as Pt-RuO₂ nanoparticles, for applications like methanol oxidation in direct methanol fuel cells (DMFCs) . In biomedical research, this compound and its derivatives are investigated for their potent biological activities. The planar structure of the molecule allows it to intercalate with DNA, disrupting transcription and replication in rapidly dividing cells . Studies have demonstrated that derivatives of this compound exhibit significant in vitro cytotoxicity and antitumor activity against various cell lines, including rat glioma C6 and human hepatoma G2 cells, making it a promising scaffold for the discovery of new anticancer agents . Recent research continues to explore how anthraquinone derivatives can induce apoptosis and influence key signaling pathways involved in oncogenesis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-diaminoanthracene-9,10-dione
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InChI

InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QWXDVWSEUJXVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID10883321
Record name 9,10-Anthracenedione, 1,8-diamino-
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Molecular Weight

238.24 g/mol
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CAS No.

129-42-0, 58037-70-0
Record name 1,8-Diamino-9,10-anthracenedione
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,8-Diaminoanthraquinone from 1,8-Dinitroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for converting 1,8-dinitroanthraquinone to 1,8-diaminoanthraquinone, a pivotal intermediate in the production of high-performance dyes, pigments, and specialized polymers. Furthermore, derivatives of this compound are actively investigated for their therapeutic potential, including applications as cytotoxic agents in oncology research.[1][2] The planar anthraquinone core allows for DNA intercalation, a mechanism that can disrupt replication in rapidly dividing cancer cells, while the amino groups at the 1 and 8 positions serve as critical reactive sites for synthesizing diverse molecular libraries.[1][3] This document offers a comparative analysis of prevalent reduction techniques, including high-pressure ammonolysis, sulfide-mediated reduction, and catalytic hydrogenation. It is designed for researchers, chemists, and drug development professionals, providing detailed protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.

Introduction: The Strategic Importance of this compound

This compound (1,8-DAAQ) is a cornerstone chemical building block. Its rigid, aromatic structure and reactive amino functionalities make it an indispensable precursor for a wide array of functional molecules. In materials science, it serves as a key monomer for advanced organic semiconductors and conjugated polymers due to the planarity and electron-withdrawing nature of the anthraquinone unit, which facilitates intermolecular charge transport.[4] In medicinal chemistry, the 1,8-DAAQ scaffold is featured in compounds designed for anticancer applications.[2][3]

The most direct and industrially significant pathway to 1,8-DAAQ is through the chemical reduction of its nitro-analogue, 1,8-dinitroanthraquinone.[1] This transformation involves the conversion of two nitro groups (-NO₂) into primary amino groups (-NH₂), a reaction that, while conceptually straightforward, requires careful control over reaction parameters to achieve high yield and purity. The selection of a synthetic methodology is a critical decision, dictated by factors such as production scale, available equipment, cost-effectiveness, and environmental considerations.

Core Reaction Principle: Reduction of Aromatic Nitro Groups

The fundamental transformation is the reduction of the nitro groups on the anthraquinone core. This process involves a total transfer of six electrons to each nitro group, typically proceeding through nitroso and hydroxylamine intermediates to form the final amine.

Start 1,8-Dinitroanthraquinone (Ar-(NO₂)₂) Product This compound (Ar-(NH₂)₂) Start->Product Reduction (+12H⁺, +12e⁻) (-4H₂O)

Caption: General reduction scheme from dinitro to diaminoanthraquinone.

The choice of reducing agent and reaction conditions determines the efficiency, selectivity, and overall viability of the synthesis. The following sections detail the most authoritative and field-proven methodologies.

Synthetic Methodologies: A Comparative Analysis

Method A: High-Pressure Ammonolysis

This method is a cornerstone of industrial production, leveraging ammonia as both the reducing agent and the source of the amino groups via a nucleophilic aromatic substitution mechanism.[1] The process is conducted at elevated temperatures and pressures to overcome the activation energy and ensure the reaction proceeds at a practical rate.[1][5]

Causality and Experimental Rationale: The use of a high-pressure autoclave is non-negotiable for this protocol. Elevated temperatures (100-220°C) are required to drive the reaction, while high pressures (20-110 atm) are necessary to maintain ammonia in its liquid state and increase its concentration within the organic solvent, thereby maximizing reaction kinetics.[5] The choice of an inert, high-boiling organic solvent like toluene or xylene is critical; these solvents effectively solubilize the dinitroanthraquinone starting material without participating in the reaction.[1][5]

Detailed Experimental Protocol:

  • Reactor Charging: In a high-pressure autoclave equipped with a mechanical stirrer, charge 1,8-dinitroanthraquinone and the selected organic solvent (e.g., toluene). A typical loading is approximately 100 grams of dinitroanthraquinone per liter of solvent.[1]

  • Ammonia Addition: Seal the reactor and cool it before introducing liquid ammonia. A significant molar excess of ammonia to dinitroanthraquinone (e.g., 20:1 to 60:1) is crucial for driving the reaction to completion.[1][5]

  • Reaction Execution: Heat the sealed autoclave to the target temperature (e.g., 150°C) while stirring continuously. The internal pressure will rise to approximately 50-60 atmospheres. Maintain these conditions for 11-12 hours.[1][5]

  • Cool-Down and Depressurization: Upon completion, cool the autoclave to ambient temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.

  • Product Isolation: Open the reactor and filter the slurry to collect the solid product.

  • Purification: Wash the collected solid with a fresh portion of the organic solvent to remove unreacted starting material and byproducts. Dry the final product in a vacuum oven.[1] Purity can be assessed by Thin-Layer Chromatography (TLC) and, if necessary, improved by recrystallization.[1]

Method B: Sulfide Reduction (Zinin Reduction)

The Zinin reaction is a classic and robust method for the reduction of aromatic nitro compounds using sulfide salts.[6] It is particularly valued for its selectivity and effectiveness, making it a viable alternative to high-pressure methods, especially at the laboratory scale.

Causality and Experimental Rationale: This reaction utilizes sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) as the reducing agent, typically in an aqueous or aqueous-ethanolic solvent system.[7][8] The sulfide is oxidized, commonly to sodium thiosulfate, while the nitro group is reduced. The reaction is often exothermic. A key consideration is pH control; acidification of the reaction mixture must be avoided as it would liberate highly toxic hydrogen sulfide (H₂S) gas.[8]

Detailed Experimental Protocol:

  • Reagent Preparation: Prepare a solution of sodium sulfide (e.g., Na₂S·9H₂O) in a solvent mixture, such as 3:1 ethanol/water.[7]

  • Reaction Setup: Dissolve or suspend the 1,8-dinitroanthraquinone in the reaction solvent in a flask equipped with a reflux condenser and stirrer.

  • Execution: Add the sodium sulfide solution to the dinitroanthraquinone mixture. The reaction may be stirred at room temperature for several hours (e.g., 12 hours) or heated to reflux to increase the rate.[7]

  • Work-Up: Upon reaction completion (monitored by TLC), cool the mixture. If the product precipitates, it can be isolated by filtration.

  • Purification: The crude product is washed thoroughly with water to remove inorganic salts. The solvent may be removed under reduced pressure, and the resulting residue can be partitioned between water and an organic solvent like ethyl acetate to extract the product.[7]

Method C: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used reduction method prized for its clean reaction profile, as the primary byproduct is water. This technique involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst.

Causality and Experimental Rationale: The catalyst, typically a noble metal like palladium on a carbon support (Pd/C) or a binary alloy, adsorbs and activates molecular hydrogen, facilitating its addition across the N=O bonds of the nitro group.[9][10] The reaction is carried out in a specialized high-pressure vessel (hydrogenator) capable of safely handling flammable hydrogen gas under pressure. The choice of solvent is important for dissolving the substrate and allowing for efficient mass transfer to the catalyst surface.

Detailed Experimental Protocol:

  • Reactor Charging: To a high-pressure reactor, add 1,8-dinitroanthraquinone, a suitable solvent (e.g., N,N-dimethylformamide), and the catalyst (e.g., 5% Pd/C or a nano-copper/nickel alloy).[9]

  • Inerting: Seal the reactor and purge the system several times with an inert gas like nitrogen (N₂) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 0.5–2.0 MPa) and heat to the reaction temperature (e.g., 60–120°C) with vigorous stirring.[9]

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

  • Work-Up: After cooling and venting the excess hydrogen, the catalyst is carefully removed by filtration through a pad of celite. The product is then isolated from the filtrate, typically by removal of the solvent under reduced pressure or by precipitation.

Quantitative Data Summary and Method Comparison

The selection of a synthetic route is a multifactorial decision. The following table provides a comparative summary of the key parameters for each methodology.

Parameter Method A: High-Pressure Ammonolysis Method B: Sulfide Reduction Method C: Catalytic Hydrogenation
Reducing Agent Liquid Ammonia (NH₃)[1][5]Sodium Sulfide (Na₂S)[6][7]Hydrogen Gas (H₂)[9][10]
Typical Solvent Toluene, Xylene[1][5]Ethanol/Water[7]DMF, Alcohols
Temperature 100 - 220 °C[5]25 - 80 °C[7]60 - 120 °C[9]
Pressure 20 - 110 atm[1][5]Atmospheric5 - 20 atm (0.5 - 2.0 MPa)[9]
Typical Yield ~80-95%[5]Variable, often >80%High, often >90%
Advantages Industrially proven, high throughput[5]Standard lab equipment, cost-effective reagentClean (water byproduct), high atom economy
Disadvantages Requires specialized high-pressure equipmentToxic H₂S gas risk, sulfurous waste stream[8]Flammable H₂ gas, catalyst cost & handling

Experimental Workflow and Purification

A generalized workflow is essential for ensuring reproducibility and achieving a high-purity final product.

cluster_0 Reaction Phase cluster_1 Work-Up & Isolation cluster_2 Purification & Analysis A Charge Reactor: 1,8-Dinitroanthraquinone, Solvent, Catalyst (if any) B Add Reducing Agent (e.g., NH₃, Na₂S, H₂) A->B C Execute Reaction (Controlled T, P, Time) B->C D Cooling & Depressurization (if applicable) C->D E Filtration (Remove Catalyst / Precipitate) D->E F Washing & Extraction E->F G Drying (Vacuum Oven) F->G H Crude 1,8-DAAQ G->H I Recrystallization H->I K Pure 1,8-DAAQ I->K J Characterization (NMR, MS, IR, MP) K->J

Sources

solubility of 1,8-Diaminoanthraquinone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,8-Diaminoanthraquinone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and an analysis of the intermolecular forces governing the dissolution of this compound. While quantitative solubility data for this compound is not extensively available in public literature, this guide offers a framework for its empirical determination and provides insights into its expected behavior in various solvent classes.

Introduction: The Significance of this compound and its Solubility

This compound is a key chemical intermediate in the synthesis of a wide array of dyes and pigments.[1] Beyond its industrial applications, its derivatives have attracted considerable interest in medicinal chemistry for their potential as cytotoxic agents in cancer therapy.[1][2] The planar anthraquinone core can intercalate with DNA, disrupting cellular replication and transcription, a mechanism of action that is particularly effective against rapidly proliferating cancer cells.[1] The amino groups at the 1 and 8 positions serve as crucial reactive sites for chemical modifications, allowing for the creation of diverse derivatives with tailored biological activities.[1][2]

The solubility of this compound and its derivatives in organic solvents is a critical parameter that influences its utility in both synthesis and pharmaceutical formulation. For synthetic chemists, solubility dictates the choice of reaction media, purification strategies, and overall process efficiency. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) is a primary determinant of its bioavailability and therapeutic efficacy.[3][4] A thorough understanding of the solubility profile of this compound is therefore essential for unlocking its full potential.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Molecular Structure of this compound

The structure of this compound, with its fused aromatic rings, polar carbonyl groups, and hydrogen-bonding amino groups, dictates its solubility behavior. The large, rigid aromatic core is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. Conversely, the two amino groups and two carbonyl groups introduce polarity and the capacity for hydrogen bonding.

Intermolecular Forces at Play
  • Hydrogen Bonding: The amino groups (-NH₂) of this compound can act as hydrogen bond donors, while the carbonyl groups (C=O) and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.[5][6]

  • Dipole-Dipole Interactions: The carbonyl groups impart a significant dipole moment to the molecule, allowing for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The extensive aromatic system contributes to significant London dispersion forces, which will be the primary mode of interaction with nonpolar, aromatic solvents.

The interplay of these forces determines the overall solubility. A solvent that can engage in multiple types of favorable interactions with the this compound molecule will likely be a good solvent.

The "Like Dissolves Like" Principle

This principle serves as a useful heuristic for predicting solubility. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the mixed polar and nonpolar characteristics of this compound, its solubility is expected to be nuanced. It will likely exhibit moderate solubility in a range of solvents, with the highest solubility in those that can accommodate both its polar and nonpolar regions.

Expected Solubility Profile of this compound

While specific quantitative data is sparse, a qualitative assessment of the solubility of this compound in various organic solvent classes can be made based on the principles of intermolecular interactions. It has been noted that this compound is substantially more soluble in organic solvents than its 1,5-isomer.[7]

Solvent ClassRepresentative SolventsExpected Relative SolubilityRationale
Protic Polar Methanol, EthanolModerate to HighCapable of hydrogen bonding with the amino and carbonyl groups. The alkyl chains can interact with the aromatic core.
Aprotic Polar Acetone, Ethyl AcetateModerateCan act as hydrogen bond acceptors for the amino groups and engage in dipole-dipole interactions.
Aprotic Highly Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptors and strong dipoles, capable of effectively solvating both polar and nonpolar parts of the molecule.
Halogenated Dichloromethane, ChloroformModerateCan engage in dipole-dipole interactions and weak hydrogen bonding (chloroform). Their moderate polarity can accommodate the entire molecule.
Aromatic Toluene, Benzene, XyleneModerate to HighThe aromatic rings of the solvent can interact favorably with the anthraquinone core via π-π stacking.[7]
Nonpolar Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateTHF is more polar and a better hydrogen bond acceptor than diethyl ether, so it is expected to be a better solvent.
Nonpolar Alkanes Hexane, CyclohexaneLowPrimarily engage in weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.[7]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline established methods for determining the solubility of a solid compound like this compound.

The Shake-Flask Method (Equilibrium Method)

This is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[8]

  • Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or rotator is ideal for this purpose.

  • Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[8]

  • Quantification: Determine the concentration of this compound in the saturated solution using a suitable analytical technique.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Ensure saturation sep1 Centrifuge or Filter equil1->sep1 Achieve equilibrium quant1 Analyze supernatant sep1->quant1 Isolate saturated solution

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Techniques for Quantification

This method is rapid and suitable for high-throughput screening.

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Dilute the saturated solution obtained from the shake-flask method to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and use the calibration curve to determine the concentration.

This is a classical and highly accurate method that relies on the precise measurement of mass.[3][7]

  • Sample Preparation: Accurately weigh an empty, dry evaporating dish.

  • Aliquot Transfer: Pipette a known volume of the saturated solution into the pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

  • Drying and Weighing: Dry the residue to a constant weight in a desiccator or vacuum oven and weigh the evaporating dish containing the dried solute.

  • Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the evaporating dish. The solubility can then be expressed in terms of mass per volume of solvent.

G start Pipette known volume of saturated solution into pre-weighed dish evap Evaporate solvent start->evap dry Dry residue to constant weight evap->dry weigh Weigh dish with dried solute dry->weigh calc Calculate mass of solute per volume of solvent weigh->calc

Caption: Gravimetric Method for Solubility Quantification.

Factors Influencing Solubility Measurements

  • Temperature: Solubility is temperature-dependent. Therefore, all measurements must be conducted at a constant and reported temperature.

  • Purity of Solute and Solvent: Impurities can significantly affect solubility. Use high-purity reagents for accurate results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid phase in equilibrium with the saturated solution.

  • pH (for ionizable compounds): While not directly applicable to neutral organic solvents, the pH of aqueous solutions can drastically alter the solubility of compounds with acidic or basic functional groups.

Conclusion

This guide has provided a detailed technical overview of the solubility of this compound in organic solvents. By understanding the interplay of intermolecular forces and employing rigorous experimental techniques such as the shake-flask method coupled with UV-Vis spectroscopy or gravimetric analysis, researchers can accurately determine the solubility of this important compound. This knowledge is paramount for optimizing synthetic procedures and for the rational design of formulations in drug development. While a comprehensive database of quantitative solubility data for this compound is yet to be established, the principles and protocols outlined herein provide a solid foundation for researchers to generate this critical information.

References

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.
  • ACS Publications. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
  • ACS Publications. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. [Link]

  • IARC Publications. (n.d.). 1,8-Dihydroxyanthraquinone. [Link]

  • PubMed Central. (n.d.). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. [Link]

  • Request PDF. (n.d.). Synthesis and Antitumor Activity of this compound Derivatives. [Link]

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  • Solubility of Things. (n.d.). 1,8-Dihydroxyanthraquinone. [Link]

  • ACS Publications. (2022). A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+. ACS Omega. [Link]

  • Semantic Scholar. (2022). Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. [Link]

  • ScienceDirect. (n.d.). CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. [Link]

  • National Institutes of Health. (n.d.). A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+. [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of this compound derivatives. [Link]

  • ResearchGate. (n.d.). Solubilities of 1,8-dihydroxyanthraquinone in water, organic solvents.... [Link]

  • PubMed. (n.d.). Hydrogen bonding and protonation effects in amino acids' anthraquinone derivatives - Spectroscopic and electrochemical studies. [Link]

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Sources

A Comprehensive Spectroscopic Guide to 1,8-Diaminoanthraquinone: Elucidating Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,8-Diaminoanthraquinone is a synthetic organic compound of significant interest in the fields of dye chemistry and medicinal drug development. Structurally, it is characterized by a planar tricyclic anthraquinone core with two amino (-NH₂) groups positioned at the C1 and C8 positions. This substitution pattern profoundly influences the molecule's electronic properties, giving rise to its distinct color and chemical reactivity. In drug development, derivatives of this compound have been explored for their potential cytotoxic and anticancer properties, largely attributed to the ability of the planar anthraquinone system to intercalate with DNA.[1]

A thorough understanding of its molecular structure is paramount for designing novel derivatives and predicting their behavior. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering field-proven insights into experimental methodologies and data interpretation for researchers, scientists, and professionals in drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. For anthraquinones, the absorption of UV or visible light promotes electrons from ground states to excited states, primarily through high-intensity π → π* transitions within the aromatic system and lower-intensity n → π* transitions involving the non-bonding electrons of the carbonyl oxygens.[2] The introduction of powerful electron-donating amino groups causes a significant bathochromic (red) shift, moving the n → π* absorption band into the visible region and imparting the compound's characteristic color.

Data Summary: Electronic Transitions

The UV-Vis spectrum of this compound is typically characterized by three main absorption regions.[3] The longest wavelength band is attributed to the n → π* transition, which is polarized along the z-axis (the axis passing through the carbonyl groups).[4]

Transition TypeTypical Wavelength Range (λmax)Region
π → π~250 nmUV-C
π → π270 - 350 nmUV-B / UV-A
n → π*360 - 620 nmVisible
Data compiled from studies on diaminoanthraquinone systems.[3]
Interpretation of the UV-Vis Spectrum

The bands in the deep UV region (~250-350 nm) are characteristic of the extensive π-conjugated system of the anthraquinone core. The most informative band for this class of molecules is the one at the longest wavelength, which falls squarely in the visible spectrum. The strong electron-donating effect of the two amino groups enriches the quinone system with electron density, lowering the energy gap for the n → π* transition and pushing its absorption into the 500-600 nm range. This transition is responsible for the deep color of the compound. The exact λmax and molar absorptivity (ε) are solvent-dependent due to solvatochromic effects, which can stabilize the ground or excited state differently.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines a standardized procedure for acquiring the UV-Vis spectrum of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of this compound.

    • Dissolve the compound in a suitable UV-grade solvent (e.g., chloroform, methanol, or ethanol) in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).

    • Perform a serial dilution to obtain a final concentration (typically 10⁻⁵ to 10⁻⁶ M) that yields a maximum absorbance reading between 0.5 and 1.5 AU.

  • Instrumentation & Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a pair of matched 1 cm path length quartz cuvettes with the pure solvent to serve as the reference and blank.

    • Record a baseline spectrum with the solvent-filled cuvettes to correct for solvent absorption and instrument noise.

    • Replace the blank cuvette with the cuvette containing the diluted sample solution.

    • Scan the sample across a wavelength range of 200-800 nm to capture all relevant electronic transitions.

Workflow Visualization

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Weigh Compound s2 Dissolve in UV-grade Solvent s1->s2 s3 Prepare Dilute Solution (10⁻⁵ M) s2->s3 a1 Run Baseline (Solvent Blank) s3->a1 Transfer to Cuvette a2 Measure Sample (200-800 nm) a1->a2 d1 Identify λmax a2->d1 d2 Calculate Molar Absorptivity (ε) d1->d2

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the key functional groups are the amino N-H bonds, the quinone C=O bonds, and the aromatic C=C and C-H bonds.

Data Summary: Characteristic Vibrational Frequencies

While a definitive experimental spectrum is best, the following table summarizes the expected absorption bands for this compound based on established group frequencies.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Asymmetric & Symmetric Stretch3300 - 3500Medium-StrongTwo distinct bands are expected for the primary amine (-NH₂).
Aromatic C-H Stretch3000 - 3100Medium-WeakCharacteristic of sp² C-H bonds in the aromatic rings.
Carbonyl (C=O) Stretch1620 - 1650StrongThe frequency is lowered from a typical quinone (~1670 cm⁻¹) due to intramolecular hydrogen bonding with the adjacent N-H groups.
Aromatic C=C Stretch1570 - 1600Medium-StrongMultiple bands are typical for the aromatic ring system.
N-H Bending (Scissoring)1590 - 1640MediumMay overlap with C=O or C=C stretching bands.
C-N Stretch1250 - 1350MediumAromatic amine C-N bond vibration.
Interpretation of the IR Spectrum

The most diagnostic region for this compound is between 1500 and 3500 cm⁻¹. The presence of two sharp peaks in the 3300-3500 cm⁻¹ range is a clear indicator of the primary amino groups. The most notable feature is the position of the carbonyl (C=O) stretching peak. In unsubstituted anthraquinone, this peak appears around 1675 cm⁻¹. In the 1,8-diamino derivative, strong intramolecular hydrogen bonding between the carbonyl oxygen and the hydrogen of the adjacent amino group significantly weakens the C=O double bond, lowering its vibrational frequency to the ~1630 cm⁻¹ region. This downshift is a hallmark of peri-substituted amino- or hydroxy-anthraquinones and serves as strong structural evidence.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet technique is a standard and reliable method.

  • Sample Preparation:

    • Gently grind ~1-2 mg of the solid sample in an agate mortar and pestle.

    • Add ~100-150 mg of dry, spectroscopic-grade KBr powder.

    • Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained. This minimizes light scattering.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the instrument's sample holder.

    • Record the IR spectrum, typically scanning from 4000 to 400 cm⁻¹.

Workflow Visualization

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Grind 1-2 mg of Sample s2 Add & Mix with ~100 mg KBr s1->s2 s3 Press Mixture into a Pellet s2->s3 a1 Run Background Spectrum s3->a1 Place in Holder a2 Measure Sample (4000-400 cm⁻¹) a1->a2 d1 Identify Key Functional Group Frequencies a2->d1

Caption: Workflow for IR Spectroscopic Analysis (KBr Method).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the same for carbon atoms.

Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the C₂ᵥ symmetry of the this compound molecule, the number of unique proton and carbon signals is simplified. The following tables provide predicted chemical shifts based on the known effects of amino and carbonyl substituents on an aromatic framework.

Table: Predicted ¹H NMR Data Solvent: CDCl₃ or DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-2, H-77.0 - 7.3Doublet (d)2HCoupled to H-3 and H-6, respectively. Shielded by the adjacent -NH₂ group.
H-4, H-57.4 - 7.6Doublet (d)2HCoupled to H-3 and H-6, respectively. Less shielded than H-2/H-7.
H-3, H-67.6 - 7.8Triplet (t)2HCoupled to protons on both sides. Appears as a "triplet of doublets" in high resolution.
-NH₂5.0 - 7.0Broad Singlet (br s)4HChemical shift is concentration and solvent dependent. Broad due to quadrupole effects and potential exchange.

Table: Predicted ¹³C NMR Data Solvent: CDCl₃ or DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C9, C10 (C=O)180 - 185Carbonyl carbons, deshielded. Hydrogen bonding may cause slight shielding compared to unsubstituted anthraquinone.
C1, C8150 - 155Aromatic carbons directly attached to the electron-donating amino groups. Highly shielded.
C4a, C5a134 - 138Quaternary carbons in the central ring.
C3, C6133 - 136Aromatic CH carbons.
C9a, C10a115 - 120Quaternary carbons adjacent to the amino-substituted carbons. Shielded.
C4, C5118 - 122Aromatic CH carbons.
C2, C7116 - 120Aromatic CH carbons adjacent to the amino-substituted carbons. Shielded.
Interpretation of NMR Spectra
  • ¹H NMR: The spectrum is expected to be symmetric. We should observe three distinct signals for the six aromatic protons and one broad signal for the four amine protons. The protons on the substituted rings (H-2, H-3, H-4) will have different chemical shifts from those on the unsubstituted rings (H-5, H-6, H-7). However, due to the molecule's overall symmetry, H-2 is equivalent to H-7, H-3 to H-6, and H-4 to H-5. The upfield shift of the H-2/H-7 signal is a direct consequence of the strong electron-donating nature of the neighboring amino groups. The splitting patterns (doublets and a triplet) confirm the ortho- and meta-coupling between adjacent protons on the aromatic rings.

  • ¹³C NMR: Due to symmetry, only 7 distinct carbon signals are expected out of the 14 carbons in the molecule. The two carbonyl carbons (C9/C10) will appear far downfield. The carbons directly bonded to the nitrogen atoms (C1/C8) will also be significantly downfield but shielded relative to unsubstituted aromatic carbons. The remaining aromatic carbons will appear in the typical 115-140 ppm range, with their precise shifts determined by their proximity to the electron-donating amino groups and electron-withdrawing carbonyl groups.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Instrumentation & Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections on the resulting spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis s1 Dissolve 5-10 mg in Deuterated Solvent s2 Transfer to NMR Tube s1->s2 a1 Tune & Shim Spectrometer s2->a1 Insert into Magnet a2 Acquire ¹H and ¹³C Spectra a1->a2 d1 Fourier Transform, Phase & Baseline Correction a2->d1 d2 Assign Chemical Shifts, Integrals & Multiplicities d1->d2

Caption: Workflow for Nuclear Magnetic Resonance Analysis.

Conclusion

The spectroscopic characterization of this compound provides a clear and detailed picture of its molecular structure. UV-Vis spectroscopy confirms the extended π-conjugation and the profound effect of the amino substituents, which are responsible for its color. IR spectroscopy provides unambiguous evidence for the key functional groups, with the downshifted carbonyl frequency serving as a distinctive marker for the intramolecular hydrogen bonding. Finally, ¹H and ¹³C NMR spectroscopy elucidate the precise atomic connectivity and confirm the molecule's symmetry. Together, these techniques offer a complementary and comprehensive dataset that is essential for quality control, structural verification, and guiding the rational design of new anthraquinone-based compounds for advanced materials and therapeutic applications.

References

  • SciSpace. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chem. Scand. A 39. [Link]

  • Semantic Scholar. (2022). Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. [Link]

  • PubMed. (2005). Synthesis and antitumor activity of this compound derivatives. [Link]

  • PubMed Central. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. [Link]

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An In-depth Technical Guide to 2-Phenyl-1,3-indandione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial database inquiries for CAS number 129-42-0 may lead to conflicting results, with some sources identifying it as 1,8-diaminoanthraquinone, a dye intermediate.[1][2][3][4][5][6][7] However, for the audience of researchers and drug development professionals, the compound of interest is more likely Phenindione , also known as 2-Phenyl-1,3-indandione , a pharmacologically active anticoagulant. This guide will focus on Phenindione, whose correct CAS number is 83-12-5 .[8][9] This clarification is crucial for accurate research and procurement.

Introduction to Phenindione

Phenindione is a synthetic anticoagulant belonging to the indanedione class of compounds.[9][10] It functions as a vitamin K antagonist, interfering with the synthesis of several crucial clotting factors in the liver.[11][12] While its clinical use has become less common with the advent of newer anticoagulants, Phenindione remains a valuable tool in thrombosis research and as a reference compound in the development of novel anticoagulant therapies.[9][12] Its mechanism of action and well-characterized properties make it a useful probe for studying the vitamin K cycle and its role in hemostasis.

Physicochemical Properties

Understanding the physicochemical properties of Phenindione is essential for its proper handling, formulation, and interpretation in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₂[8]
Molecular Weight 222.24 g/mol [8]
Melting Point 150 °C[8]
Appearance White to yellowish solid; leaflets from alcohol[8]
Solubility 27 mg/L (at 20 °C)[8]
LogP 2.9[8]
pKa 4.5 in saturated solution at 25 °C[8]

Pharmacology and Mechanism of Action

Phenindione exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase.[8][11] This enzyme is critical for the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[11] Without this post-translational modification, these clotting factors are unable to bind calcium ions and participate effectively in the coagulation cascade. The result is a dose-dependent decrease in the prothrombin levels and a reduction in the thrombogenicity of clots.[11]

The onset of action for Phenindione is typically within 36-48 hours, and its effects last for approximately 48-72 hours after discontinuation.[10][13] It is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations reached in 1-3 hours.[10][13]

VitaminKCycle VK_epoxide Vitamin K Epoxide VK_quinone Vitamin K Quinone VK_epoxide->VK_quinone Vitamin K Epoxide Reductase VK_hydroquinone Vitamin K Hydroquinone (Active form) VK_quinone->VK_hydroquinone Vitamin K Reductase VK_hydroquinone->VK_epoxide CarboxylatedFactors Active Clotting Factors (II, VII, IX, X) VK_hydroquinone->CarboxylatedFactors InactiveFactors Inactive Clotting Factors Phenindione Phenindione Phenindione->VK_epoxide

Caption: Mechanism of action of Phenindione in the Vitamin K cycle.

Applications in Research and Drug Development

Phenindione's well-defined mechanism of action makes it a valuable tool in several areas of research:

  • Anticoagulant Research: It serves as a reference compound for the in vitro and in vivo evaluation of new anticoagulant candidates. Its effects on prothrombin time (PT) and activated partial thromboplastin time (aPTT) are well-documented, providing a benchmark for comparison.

  • Thrombosis Models: Phenindione can be used to induce a controlled anticoagulant state in animal models of thrombosis, allowing researchers to study the efficacy of new antithrombotic agents or the role of specific clotting factors in disease pathogenesis.[9]

  • Vitamin K Metabolism Studies: As a specific inhibitor of vitamin K epoxide reductase, Phenindione can be employed to investigate the intricacies of vitamin K metabolism and its role in various physiological and pathological processes beyond coagulation.

  • Drug Interaction Studies: The metabolism and activity of Phenindione are known to be affected by a wide range of other drugs.[10][13] This makes it a useful probe for studying drug-drug interactions involving the cytochrome P450 system and other metabolic pathways.

Safety, Handling, and Experimental Protocols

5.1 Safety and Handling

Phenindione is a potent anticoagulant and should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]

  • Toxicity: The primary toxic effect is hemorrhage.[10] To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated. It should be handled in accordance with good industrial hygiene and safety practices.[14]

5.2 Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

This protocol outlines a general procedure for assessing the anticoagulant activity of Phenindione in vitro.

  • Preparation of Reagents:

    • Prepare a stock solution of Phenindione in a suitable solvent (e.g., DMSO).

    • Reconstitute commercial thromboplastin reagent according to the manufacturer's instructions.

    • Obtain citrated human plasma.

  • Assay Procedure:

    • Pre-warm the thromboplastin reagent and plasma to 37°C.

    • In a coagulometer cuvette, pipette 50 µL of plasma.

    • Add 5 µL of the Phenindione solution (or vehicle control) and incubate for a specified time at 37°C.

    • Initiate the clotting reaction by adding 100 µL of the pre-warmed thromboplastin reagent.

    • The coagulometer will automatically measure the time to clot formation (the prothrombin time).

  • Data Analysis:

    • Compare the PT of the Phenindione-treated plasma to the vehicle control.

    • A dose-dependent increase in PT indicates anticoagulant activity.

Reputable Suppliers

For research purposes, Phenindione (CAS 83-12-5) can be sourced from various chemical suppliers. It is recommended to obtain a certificate of analysis to ensure the purity and identity of the compound. Some potential suppliers include:

  • Sigma-Aldrich (Merck)

  • Santa Cruz Biotechnology

  • Cayman Chemical

  • Toronto Research Chemicals

Please note that availability may vary by region, and it is advisable to check with the suppliers directly for current stock and pricing.

References

  • LookChem. (n.d.). Cas 129-42-0, this compound. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Phenindione: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • Pillintrip. (2022, November 3). Phenindione: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenindione. PubChem Compound Database. Retrieved from [Link]

  • electronic medicines compendium (emc). (n.d.). Phenindione 25mg tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • Chemsrc. (2025, August 25). 9,10-Anthracenedione,1,8-diamino | CAS#:129-42-0. Retrieved from [Link]

  • Zeelab Pharmacy. (n.d.). Phenindione – Uses, Benefits, Side Effects And Medicines Guide. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.129-42-0,this compound Suppliers. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Indandione. Retrieved from [Link]

  • LookChem. (n.d.). Cas 83-12-5, 2-PHENYL-1,3-INDANDIONE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,8-Diamino-9,10-anthracenedione. Retrieved from [Link]

  • TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD. (n.d.). Home. Retrieved from [Link]

  • Pharos. (n.d.). 9,10-Anthracenedione, 1,8-diamino-. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from [Link]

  • Pharos. (n.d.). 9,10-Anthracenedione, and related compounds. Retrieved from [Link]

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An In-depth Technical Guide to 1,8-Diaminoanthraquinone: From Fundamental Properties to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,8-Diaminoanthraquinone, a pivotal chemical compound with significant applications in industrial processes and burgeoning potential in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into its core physicochemical properties, synthesis, and its role as a versatile scaffold for therapeutic agent development.

Core Molecular and Physical Characteristics

This compound, an organic compound, is distinguished by its anthraquinone core substituted with two amino groups at the 1 and 8 positions. This substitution pattern is critical to its chemical reactivity and biological activity.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀N₂O₂[1][2][3][4][5]
Molecular Weight 238.24 g/mol [1][2][3][4][5]
IUPAC Name 1,8-diaminoanthracene-9,10-dione[2]
CAS Number 129-42-0[1]
Appearance Data not consistently available; typically a colored solid
Melting Point 265 °C[1]
Boiling Point ~551.9 °C at 760 mmHg (estimated)
Solubility Generally insoluble in water; soluble in some organic solvents[6]

Synonyms: 1,8-diaminoanthracene-9,10-dione, 1,8-anthraquinonyldiamine.[1][2][5]

Synthesis of this compound: A Detailed Protocol

The primary industrial synthesis of this compound involves the reduction of 1,8-dinitroanthraquinone.[1] This transformation is a cornerstone reaction, providing a scalable route to this important intermediate.

Reaction Principle

The synthesis is typically achieved through a nucleophilic aromatic substitution where ammonia serves as both the reducing agent and the source of the amino groups.[1] The reaction is conducted under elevated temperature and pressure in an organic solvent.[1]

Experimental Protocol

Materials:

  • 1,8-Dinitroanthraquinone

  • Liquid Ammonia

  • Toluene or Xylene (solvent)

  • High-pressure autoclave with a stirring mechanism

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the high-pressure autoclave with 1,8-dinitroanthraquinone and the chosen organic solvent (e.g., toluene). A typical loading is 100 g of 1,8-dinitroanthraquinone per liter of solvent.[1]

  • Ammonia Addition: Cool the autoclave and carefully introduce liquid ammonia. The molar ratio of ammonia to 1,8-dinitroanthraquinone should be between 20:1 and 30:1 for optimal conversion.[1][2]

  • Reaction Conditions: Seal the autoclave and commence heating to the target reaction temperature, typically around 150°C, with continuous stirring.[1][2] The internal pressure will rise to approximately 50-60 atmospheres.[1] Maintain these conditions for 11-12 hours.[1]

  • Cooling and Depressurization: Upon completion, cool the autoclave to ambient temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.[1]

  • Product Isolation: Open the autoclave and filter the reaction mixture to collect the solid product.[1]

  • Washing: Wash the collected solid with a small volume of the reaction solvent to remove unreacted starting material and soluble impurities.[1]

  • Drying: Dry the purified this compound in a vacuum oven.[1]

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent. The progress of the reaction and the purity of the final product can be effectively monitored by thin-layer chromatography (TLC). Further characterization can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 1,8-Dinitroanthraquinone 1,8-Dinitroanthraquinone Autoclave High-Pressure Autoclave 1,8-Dinitroanthraquinone->Autoclave Liquid_Ammonia Liquid Ammonia (Molar Ratio 20:1 to 30:1) Liquid_Ammonia->Autoclave Solvent Toluene or Xylene Solvent->Autoclave Filtration Filtration Autoclave->Filtration Reaction Mixture Parameters Temperature: 150°C Pressure: 50-60 atm Time: 11-12 hours Washing Washing Filtration->Washing Drying Vacuum Drying Washing->Drying Recrystallization Recrystallization (optional) Drying->Recrystallization Final_Product This compound Drying->Final_Product Recrystallization->Final_Product

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Applications in Research and Drug Development

The rigid, planar structure of the anthraquinone core and the reactive amino groups at the 1 and 8 positions make this compound a valuable scaffold in medicinal chemistry.[1][7][8]

Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents.[9][10] The primary mechanisms of action are believed to be:

  • DNA Intercalation: The planar anthraquinone structure can insert itself between the base pairs of DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells.[11]

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes crucial for cancer cell survival and proliferation, such as telomerase.[9]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[11]

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the proliferation of malignant cells.[11]

Anticancer_Mechanisms cluster_cellular Cellular Targets cluster_outcomes Cellular Outcomes DAAQ This compound Derivatives DNA DNA Intercalation DAAQ->DNA Enzymes Enzyme Inhibition (e.g., Telomerase) DAAQ->Enzymes Signaling Apoptotic Pathways DAAQ->Signaling CellCycle Cell Cycle Machinery DAAQ->CellCycle Replication Inhibition of DNA Replication & Transcription DNA->Replication Enzymes->Replication Apoptosis Induction of Apoptosis Signaling->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest Tumor Inhibition of Tumor Growth Replication->Tumor Apoptosis->Tumor Arrest->Tumor

Caption: Proposed anticancer mechanisms of action for this compound derivatives.

Antimicrobial and Antiviral Potential

The anthraquinone scaffold is also a feature in compounds with demonstrated antimicrobial and antiviral activities.[5][9][12] While research on this compound itself is less extensive in this area, its structural analogues have shown promise. For instance, 1,8-dihydroxyanthraquinone has exhibited antibacterial activity against Staphylococcus aureus by disrupting the cell wall and membrane.[13] Furthermore, various substituted anthraquinones have been investigated for their activity against viruses, including HIV-1.[5]

Safety and Handling

As with any chemical compound, proper handling and safety precautions are paramount when working with this compound. While a comprehensive toxicological profile is not fully established, some anthraquinone dyes have been noted for potential carcinogenicity and as skin sensitizers.[14][15][16]

General Safety Recommendations:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a compound of significant industrial and scientific interest. Its well-defined synthesis and versatile chemical nature make it an important intermediate. For researchers in drug discovery, its anthraquinone core provides a privileged scaffold for the development of novel therapeutics, particularly in the realm of oncology. Further investigation into its broader biological activities and the toxicological profiles of its derivatives will undoubtedly open new avenues for its application in medicine and beyond.

References

  • Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
  • Synthesis and Antitumor Activity of this compound Derivatives. ResearchGate. [Link]

  • Huang, H. S., et al. (2005). Synthesis and antitumor activity of this compound derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1141. [Link]

  • A diaminoantraquinone inhibitor of angiogenesis. PubMed. [Link]

  • The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. MDPI. [Link]

  • Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review. National Institutes of Health (NIH). [Link]

  • Anthraquinones as a new class of antiviral agents against human immunodeficiency virus. PubMed. [Link]

  • Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Inhibition of sulfate respiration by 1,8-dihydroxyanthraquinone and other anthraquinone derivatives. PubMed. [Link]

  • In vitro antiviral activity of the anthraquinone chrysophanic acid against poliovirus. PubMed. [Link]

  • The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. MDPI. [Link]

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The Versatile Core: A Technical Guide to the Applications of 1,8-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the synthesis and diverse applications of 1,8-diaminoanthraquinone, a key chemical intermediate. Primarily intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its utility in medicinal chemistry, polymer science, and dye manufacturing. We will delve into the fundamental chemistry, detailed experimental protocols, and the rationale behind its use in various innovative applications.

The Foundation: Synthesis and Properties of this compound

This compound is a crystalline solid with a deep red to violet color, characterized by the molecular formula C₁₄H₁₀N₂O₂. Its structure, featuring amino groups at the 1 and 8 positions of the anthraquinone core, imparts unique chemical reactivity and physical properties that are central to its wide-ranging applications.

The most prevalent and industrially significant method for the synthesis of this compound is the reduction of 1,8-dinitroanthraquinone.[1] This transformation is typically achieved through a nucleophilic aromatic substitution reaction where the nitro groups are displaced by amino groups.[1]

Mechanistic Insight: Nucleophilic Aromatic Substitution

The conversion of 1,8-dinitroanthraquinone to this compound via amination is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the anthraquinone core, particularly the carbonyl groups, activates the aromatic ring towards nucleophilic attack. The nitro groups further enhance this effect, making the carbon atoms to which they are attached electrophilic.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile (ammonia) to the aromatic ring.[2][3][4][5] The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups ortho and para to the point of nucleophilic attack helps to delocalize the negative charge, thereby stabilizing the Meisenheimer complex.[4][5] Subsequent elimination of the nitrite ion and proton transfer leads to the formation of the amino group and regeneration of the aromatic system.

Diagram: Generalized Mechanism of Nucleophilic Aromatic Substitution

sn_ar_mechanism 1,8-Dinitroanthraquinone 1,8-Dinitroanthraquinone Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 1,8-Dinitroanthraquinone->Meisenheimer_Complex + NH₃ (Nucleophilic Attack) This compound This compound Meisenheimer_Complex->this compound - NO₂⁻ (Elimination)

Caption: A simplified representation of the SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound from 1,8-dinitroanthraquinone.

Materials:

  • 1,8-Dinitroanthraquinone

  • Liquid Ammonia

  • Toluene or Xylene

  • High-pressure autoclave with a stirring mechanism

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: In a high-pressure autoclave, charge 1,8-dinitroanthraquinone and the organic solvent (e.g., toluene). A typical ratio is 100 g of dinitroanthraquinone per liter of solvent.[1]

  • Addition of Ammonia: Cool the autoclave and carefully introduce liquid ammonia. The molar ratio of ammonia to dinitroanthraquinone should be between 20:1 and 30:1 for optimal conversion.[1]

  • Reaction: Seal the autoclave and commence heating to the reaction temperature, typically around 150°C, with continuous stirring. The internal pressure will rise to approximately 50-60 atmospheres. Maintain these conditions for 11-12 hours.[1]

  • Cooling and Depressurization: Upon completion of the reaction, cool the autoclave to room temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.

  • Product Isolation: Open the autoclave and filter the reaction mixture to collect the solid product.

  • Washing: Wash the collected solid with a small amount of the reaction solvent (toluene or xylene) to remove any unreacted starting material and soluble byproducts.

  • Drying: Dry the purified this compound in a vacuum oven.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent if required. The purity can be assessed by thin-layer chromatography (TLC).[1]

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material1,8-Dinitroanthraquinone[1]
ReagentLiquid Ammonia[1]
SolventToluene, Xylene[6]
Temperature100°C - 220°C[6]
Pressure20 - 110 atmospheres[6]
Molar Ratio (Ammonia:Dinitroanthraquinone)20:1 to 60:1[1][6]
Reaction Time4 - 12 hours[6]

Medicinal Chemistry: A Scaffold for Anticancer Agents

The planar structure of the anthraquinone core allows it to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells. The amino groups at the 1 and 8 positions of this compound serve as critical handles for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activity and selectivity.[1]

Design and Synthesis of Anticancer Derivatives

Numerous studies have focused on synthesizing derivatives of this compound with the aim of improving their anticancer efficacy. These modifications often involve the substitution of the amino groups to introduce side chains that can enhance DNA binding, target specific enzymes, or improve pharmacokinetic properties.

A series of regioisomeric disubstituted aminoanthraquinone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including rat glioma C6 cells and human hepatoma G2 cells.[7][8] These studies have demonstrated that the substitution on the amino groups can significantly influence the anticancer potency.[7][8]

Experimental Protocol: Evaluation of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5 x 10⁵ cells/mL in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Add 100 µL of these dilutions to the respective wells and incubate for 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Diagram: Workflow for Cytotoxicity Evaluation

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Treatment Add Compound Dilutions to Cells Cell_Seeding->Treatment Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Treatment Incubation_72h Incubate for 72 hours Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Value Absorbance_Reading->IC50_Calculation

Caption: A stepwise workflow for determining the in vitro cytotoxicity of this compound derivatives using the MTT assay.

Table 2: Cytotoxicity of selected this compound Derivatives

DerivativeCell LineIC₅₀ (µM)Reference
Derivative 5Hepa G21.24-1.75[8]
Derivative 18Hepa G21.24-1.75[8]
Derivative 52.2.150.14-1.82[8]
Derivative 162.2.150.14-1.82[8]
Derivative 182.2.150.14-1.82[8]

Polymer Chemistry: Building Blocks for Functional Materials

The rigid and planar structure of the anthraquinone core, combined with the reactive amino groups, makes this compound an excellent monomer for the synthesis of novel polymers with interesting electronic and thermal properties. These polymers have potential applications in organic electronics, such as organic field-effect transistors (OFETs) and as components in advanced composite materials.

Synthesis of Poly(α-aminoanthraquinone)

Poly(α-aminoanthraquinone) can be synthesized via chemical oxidation. The resulting polymer exhibits electrical conductivity, a property that is of significant interest for applications in electronic devices.

Experimental Protocol: Chemical Oxidative Polymerization of α-Aminoanthraquinone

This protocol describes a general method for the synthesis of poly(α-aminoanthraquinone).

Materials:

  • α-Aminoanthraquinone (or its 1,8-diamino derivative)

  • Protonic acid (e.g., sulfuric acid)

  • N,N-dimethylformamide (DMF)

  • Oxidizing agent (e.g., chromium trioxide)

  • Deionized water

  • Ethanol

Procedure:

  • Acidic Solution Preparation: Slowly add the protonic acid to DMF to prepare an acidic organic solution (e.g., 1 mol/L).[9]

  • Monomer and Oxidant Solutions: Dissolve the α-aminoanthraquinone monomer in one portion of the acidic DMF solution. In a separate portion, dissolve the oxidizing agent.[9]

  • Polymerization: While stirring the monomer solution, slowly add the oxidant solution dropwise. The reaction is typically carried out at a controlled temperature (e.g., 20°C) for 24 hours. A color change from red to dark black is indicative of polymerization.[9]

  • Product Precipitation and Washing: Pour the reaction mixture into deionized water to precipitate the polymer. Filter the precipitate to remove the residual oxidant.

  • Purification: Wash the polymer with ethanol for 24 hours with stirring to remove any unreacted monomer and oligomers.

  • Drying: Dry the purified polymer powder under vacuum at 50°C for 48 hours.[9]

The resulting poly(α-aminoanthraquinone) powder can be characterized by various techniques, including Fourier-transform infrared spectroscopy (FTIR) to confirm the polymer structure and X-ray diffraction (XRD) to analyze its crystallinity. The conductivity of the polymer can be measured using a four-point probe method. A reported conductivity for the undoped polymer is 2.1×10⁻⁷ S/cm.[9]

Dye Chemistry: A Precursor to High-Performance Colorants

Historically, anthraquinone derivatives have been paramount in the dye industry, valued for their brilliant colors and exceptional fastness properties. This compound serves as a crucial intermediate in the synthesis of various dyes, particularly vat dyes.

Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored form within the fiber. This process results in excellent wash and light fastness.

Emerging Applications: Fluorescent Sensors

The inherent fluorescence of the anthraquinone scaffold can be modulated by the introduction of specific functional groups, making its derivatives promising candidates for the development of fluorescent chemosensors. These sensors can be designed to detect the presence of specific metal ions or other analytes through changes in their fluorescence emission.

For example, an anthraquinone-imidazole-based compound has been reported as a colorimetric and fluorescent sensor for the sequential detection of Ag⁺ ions and biothiols.[10] The sensor exhibits a significant fluorescence quenching and a color change in the presence of Ag⁺. This principle can be extended to derivatives of this compound, where the amino groups can be functionalized to create specific binding sites for target analytes.

Conclusion

This compound is a molecule of significant industrial and academic interest. Its straightforward synthesis and the reactivity of its amino groups provide a versatile platform for the development of a wide array of functional molecules. From potent anticancer agents to conductive polymers and high-performance dyes, the applications of this compound are both diverse and impactful. This guide has provided a technical overview of its synthesis and key applications, complete with experimental protocols and mechanistic insights, to aid researchers in harnessing the full potential of this remarkable chemical building block.

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A Technical Guide to the Discovery and Enduring Legacy of Anthraquinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anthraquinones represent a vast and historically significant class of aromatic compounds built upon the 9,10-anthracenedione scaffold. Their journey, from vibrant natural pigments used in antiquity to indispensable industrial catalysts and potent chemotherapeutic agents, marks a compelling narrative of scientific discovery and innovation. This technical guide provides an in-depth exploration of the history, synthesis, biosynthesis, and diverse applications of anthraquinone compounds. We will delve into the pivotal moments of their discovery, elucidate the chemical principles behind their synthesis and natural production, and examine the mechanisms that underpin their industrial and pharmacological relevance. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this remarkable class of molecules.

Part 1: The Dawn of a Colorant: Discovery and Early History

The story of anthraquinones is inextricably linked to the human quest for color. For millennia, dyes derived from natural sources were precious commodities. Among the most prized were those containing an anthraquinone core.

Ancient Roots and Natural Occurrences Historically, the most notable natural anthraquinone dye was Alizarin , a vibrant red pigment extracted from the roots of the madder plant (Rubia tinctorum)[1][2][3]. This dye, also known as Turkey Red, was used extensively in ancient Egypt, Persia, and Turkey for dyeing textiles[3][4][5]. Another prominent example is Carmine , a crimson pigment derived from carminic acid, which is produced by cochineal scale insects[6]. These natural dyes were staples of commerce and artistry, but their extraction was laborious and costly, limiting their widespread use[2].

The Synthetic Revolution The 19th century witnessed a revolution in organic chemistry that would forever change the dye industry. The critical breakthrough for anthraquinones came from the study of anthracene, a component of coal tar[2][6].

  • 1840: French chemist Auguste Laurent first synthesized anthraquinone by oxidizing anthracene, naming it "anthracenuse"[7].

  • 1868: In a landmark achievement, German chemists Carl Graebe and Carl Liebermann, working for BASF, determined the chemical structure of alizarin[1]. They demonstrated its relationship to anthracene and, crucially, developed a method to synthesize it from anthracene derived from coal tar[1][6][7]. This was the first time a natural pigment had been produced synthetically[1][3][4].

  • 1869: Graebe and Liebermann patented their synthesis, and almost simultaneously, William Henry Perkin in England discovered the same process[1].

  • 1873: The final piece of the structural puzzle fell into place when Rudolph Fittig proposed the correct diketone structure of anthraquinone that is accepted today[7].

The ability to produce alizarin synthetically at a fraction of the cost of the natural product caused the market for madder root to collapse virtually overnight, marking a pivotal moment in the rise of the synthetic chemical industry[1][2][8].

Part 2: From Dyes to Diverse Industries: The Expansion of Anthraquinone Chemistry

The synthesis of alizarin opened the floodgates to the exploration of anthraquinone chemistry, leading to a vast array of synthetic derivatives and applications far beyond the textile industry.

Core Synthetic Methodologies

Several robust methods for synthesizing the anthraquinone scaffold are now standard in industrial and laboratory settings.

  • Oxidation of Anthracene: The original method, this involves the direct oxidation of anthracene, often using chromium(VI) as the oxidant[9].

  • Friedel-Crafts Acylation: A versatile and widely used industrial method involves the reaction of benzene with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This forms an intermediate, o-benzoylbenzoic acid, which then undergoes cyclization to yield anthraquinone[4][9].

  • Diels-Alder Reaction: This elegant approach involves the cycloaddition of naphthoquinone with butadiene, followed by an oxidative dehydrogenation step to form the anthraquinone ring system[9].

Experimental Protocol: Synthesis of Alizarin from Anthraquinone

This protocol outlines the classic industrial synthesis of Alizarin via the sulfonation of anthraquinone, a method that leverages the core synthetic pathways established in the late 19th century[3][4][8].

Objective: To synthesize 1,2-dihydroxyanthraquinone (Alizarin) from anthraquinone.

Step 1: Sulfonation of Anthraquinone

  • Place 20.8 g (0.1 mol) of anthraquinone in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Carefully add 40 mL of fuming sulfuric acid (20% SO₃) to the flask while stirring.

  • Heat the reaction mixture to 160°C for 1 hour. This promotes the formation of anthraquinone-2-sulfonic acid.

  • Cool the mixture and pour it carefully onto 200 g of crushed ice.

  • Filter the resulting precipitate of anthraquinone-2-sulfonic acid and wash it with a small amount of cold water.

Step 2: Alkaline Fusion and Oxidation

  • Prepare a solution of 60 g of sodium hydroxide (NaOH) and 10 g of potassium chlorate (KClO₃) in 60 mL of water in an autoclave.

  • Add the filtered anthraquinone-2-sulfonic acid from Step 1 to the autoclave.

  • Seal the autoclave and heat the mixture to 180-200°C for 20 hours. The pressure will rise due to the reaction.

  • Cool the autoclave, release the pressure, and dilute the contents with water.

  • Acidify the solution with hydrochloric acid (HCl). Alizarin will precipitate as a reddish-orange solid.

  • Filter the crude Alizarin, wash with water until the washings are neutral, and dry. Recrystallization from ethanol or acetic acid can be performed for further purification.

Major Industrial Applications

Beyond dyes, anthraquinones are workhorse molecules in several large-scale industrial processes.

  • Pulp and Paper Industry: 9,10-anthraquinone is a crucial digester additive in the alkaline pulping of wood (e.g., the Kraft process)[9]. It acts as a redox catalyst, oxidizing the reducing ends of cellulose and hemicellulose, which protects them from alkaline degradation. This results in increased pulp yield and reduced chemical consumption[9].

  • Hydrogen Peroxide Production: The vast majority of the world's hydrogen peroxide is produced via the anthraquinone process (also known as the Riedl–Pfleiderer process)[6][10][11]. In this catalytic cycle, a 2-alkylanthraquinone (like 2-ethylanthraquinone) is hydrogenated to its hydroquinone form. Subsequent oxidation with air regenerates the starting anthraquinone and produces hydrogen peroxide, which is then extracted with water[10][11].

G cluster_1 Aqueous Phase A 2-Alkyl Anthraquinone B 2-Alkyl Anthrahydroquinone A->B B->A C Hydrogen Peroxide (H₂O₂) B->C Extraction (Water)

Caption: The Anthraquinone Process for Hydrogen Peroxide Production.

Part 3: Nature's Blueprint: The Biosynthesis of Anthraquinones

Anthraquinones are widely distributed in nature, found in various plants, fungi, lichens, and bacteria[12][13]. These organisms have evolved sophisticated biosynthetic pathways to produce a dazzling array of anthraquinone derivatives.

Key Biosynthetic Pathways There are two primary routes for anthraquinone biosynthesis in nature:

  • The Polyketide Pathway: This is the most common route, especially in fungi and certain plant families[14][15]. The process starts with a single acetyl-CoA "starter" unit, which is sequentially extended by seven malonyl-CoA "extender" units. This assembly is catalyzed by a Type II polyketide synthase (PKS) to form a linear octaketide chain[14]. This unstable intermediate then undergoes a series of cyclization and aromatization reactions to form the core anthraquinone scaffold, often yielding compounds like emodin and chrysophanol[14].

  • The Chorismate/o-Succinylbenzoic Acid (OSB) Pathway: Predominantly found in plants of the Rubiaceae family, this pathway utilizes different precursors[6][14]. Chorismate, from the shikimate pathway, is converted to isochorismate. This combines with α-ketoglutarate to form o-succinylbenzoic acid (OSB), which is then cyclized to form rings A and B of the anthraquinone structure[14].

Enzymatic Tailoring The vast structural diversity of natural anthraquinones arises from the action of "tailoring" enzymes. After the core scaffold is formed, enzymes such as cytochrome P450 monooxygenases, glycosyltransferases, and methyltransferases modify the structure by adding hydroxyl, sugar, or methyl groups, respectively[12]. Glycosylation, in particular, is crucial as it enhances the solubility and bioavailability of the compounds[16][17].

G acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 7 x Malonyl-CoA (Extender Units) malonyl_coa->pks octaketide Linear Octaketide Intermediate pks->octaketide cyclization Cyclization & Aromatization octaketide->cyclization core Anthraquinone Core (e.g., Emodin) cyclization->core tailoring Tailoring Enzymes (P450s, GTs, etc.) core->tailoring derivatives Diverse Anthraquinone Derivatives tailoring->derivatives G drug Anthracycline Drug (e.g., Doxorubicin) dna DNA Double Helix Topoisomerase II drug->dna:f0 Intercalation drug->dna:f1 Inhibition ros Reactive Oxygen Species (ROS) drug->ros Redox Cycling apoptosis Apoptosis (Cell Death) dna->apoptosis DNA Strand Breaks damage Cellular Damage ros->damage damage->apoptosis

Caption: Anticancer Mechanism of Anthracycline Drugs.

Broad-Spectrum Bioactivity

Beyond cancer, research has highlighted the potential of anthraquinone derivatives in various therapeutic areas. They have demonstrated antibacterial, anti-inflammatory, antiviral, antimalarial, and neuroprotective properties, making the anthraquinone scaffold a privileged structure in medicinal chemistry.[7][18][19] The antibacterial mechanisms, for instance, include inhibiting biofilm formation, destroying the cell wall, and blocking nucleic acid and protein synthesis.[20]

Conclusion

The journey of anthraquinone compounds is a testament to the power of chemical exploration. From their ancient origins as coveted natural dyes to their synthesis from humble coal tar, which helped launch the modern chemical industry, they have consistently proven their versatility. Today, they are central to major industrial processes and form the backbone of some of the most effective anticancer drugs in our arsenal. The rich history and diverse functionality of the anthraquinone scaffold ensure its continued relevance, promising a future of new discoveries and applications in materials science, catalysis, and medicine.

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theoretical calculations of 1,8-Diaminoanthraquinone electronic structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 1,8-Diaminoanthraquinone's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the theoretical methods employed to elucidate the electronic structure of this compound (1,8-DAAQ), a molecule of significant interest in dye chemistry and with emerging potential in medicinal chemistry. We delve into the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) as powerful predictive tools. This document details the causality behind computational choices, from functional and basis set selection to the analysis of molecular orbitals and excited states. It serves as a practical manual, complete with step-by-step protocols and data interpretation, designed to empower researchers in leveraging computational chemistry for the rational design and analysis of anthraquinone derivatives.

Introduction: The Significance of this compound

9,10-anthraquinone and its derivatives represent a cornerstone class of organic compounds, historically vital as dyes and pigments.[1] Among these, this compound (1,8-DAAQ) is a key structural motif. The introduction of two amino groups onto the anthraquinone core dramatically alters its electronic properties, leading to distinct coloration and reactivity. Beyond its use in dyes, the anthraquinone scaffold is present in numerous compounds with potent biological activities, including anticancer agents.[2] The amino-substituted derivatives, in particular, are explored for their interactions with biological targets, where subtle structural changes can lead to improved potency and selectivity.[2]

Understanding the electronic structure of 1,8-DAAQ is paramount. It governs the molecule's photophysical properties (i.e., its color and light absorption characteristics), its redox behavior, and its capacity for intermolecular interactions.[3][4] By calculating properties such as the distribution of electron density, the energies of frontier molecular orbitals, and the nature of electronic transitions, we can predict molecular behavior, rationalize experimental observations, and guide the synthesis of novel derivatives with tailored functions for applications in materials science and drug development.[5]

This guide offers a senior application scientist's perspective on performing and interpreting these theoretical calculations, emphasizing methodological rigor and practical application.

Theoretical & Computational Methodologies

The calculation of electronic structure for a molecule like 1,8-DAAQ, which contains dozens of atoms, requires a balance between computational accuracy and feasibility. Ab initio methods like Density Functional Theory (DFT) provide this balance and are now standard tools for such investigations.[6][7]

Density Functional Theory (DFT) for Ground State Properties

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] It is particularly well-suited for studying relatively large organic molecules. The core principle is that the properties of a molecule can be determined from its electron density.

  • Choice of Functional: The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional. For organic dyes and anthraquinone derivatives, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often preferred.

    • B3LYP (Becke, 3-parameter, Lee–Yang–Parr): A widely used and well-benchmarked functional that provides robust results for the geometry and ground-state properties of many organic molecules.[8]

    • M06-2X: A high-non-locality functional that performs well for thermochemistry, kinetics, and noncovalent interactions, and has shown high accuracy in predicting phosphorescence energies of anthraquinone compounds.[9]

    • PBE0: Another popular hybrid functional that often yields accurate results for electronic properties.[6]

  • Choice of Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results at a higher computational cost.

    • 6-31G(d): A Pople-style basis set that provides a good starting point for geometry optimization.

    • 6-311++G(d,p): A larger, triple-zeta basis set that includes diffuse functions (++) for describing lone pairs and polarization functions (d,p) for accurately modeling bonding environments. This is recommended for final energy and property calculations.[8]

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the color and photophysical behavior of 1,8-DAAQ, we must study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it allows for the calculation of vertical excitation energies, which correspond to the absorption of light.[7] This enables the prediction of the UV-Visible absorption spectrum.[2][6]

  • Solvent Effects: In experimental settings, spectra are typically recorded in a solvent. Computational models can account for the bulk electrostatic effect of the solvent using a Polarizable Continuum Model (PCM).[2][8] This is crucial as the polarity of the solvent can influence the energies of the ground and excited states, leading to shifts in the absorption wavelength.[10]

General Computational Workflow

The process of calculating electronic properties follows a logical sequence. First, the molecule's most stable 3D structure (its lowest energy conformation) is found. Then, this optimized geometry is used for more detailed calculations of its electronic and spectral properties.

G cluster_prep Preparation cluster_ground Ground State Calculation (DFT) cluster_excited Property Calculation cluster_analysis Analysis Build Build 3D Structure of 1,8-DAAQ Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Build->Opt Freq Frequency Calculation Opt->Freq Verify Verify True Minimum (No Imaginary Frequencies) Freq->Verify SPE Single Point Energy (e.g., B3LYP/6-311++G(d,p)) Verify->SPE Optimized Geometry TDDFT Excited States (TD-DFT) + PCM Solvent Model SPE->TDDFT MO Analyze Molecular Orbitals (HOMO, LUMO, Gap) SPE->MO Spectra Predict UV-Vis Spectrum (λmax, Oscillator Strength) TDDFT->Spectra

Caption: General workflow for theoretical electronic structure calculations.

Results & Discussion: The Electronic Structure of 1,8-DAAQ

Applying the methodologies described above yields deep insights into the electronic characteristics of 1,8-DAAQ.

Ground State Properties
  • Optimized Geometry: DFT calculations reveal that the anthraquinone core of 1,8-DAAQ is largely planar. The amino groups (-NH₂) act as strong electron-donating groups (EDGs).[11] This donation of electron density into the aromatic system is a key feature influencing the molecule's electronic properties.

  • Molecular Orbital (MO) Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic transitions.[12][13]

    • HOMO: The HOMO is primarily localized on the amino groups and the adjacent benzene ring of the anthraquinone system. The electron-donating nature of the amino groups raises the energy of the HOMO compared to unsubstituted anthraquinone, making the molecule more susceptible to electrophilic attack and easier to ionize.[11]

    • LUMO: The LUMO is predominantly distributed over the central quinone ring and the carbonyl groups. This region acts as the primary electron acceptor.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. The presence of the electron-donating amino groups significantly decreases the HOMO-LUMO gap compared to the parent anthraquinone. This smaller energy gap is directly responsible for the molecule's absorption of light in the visible region of the spectrum, which is the origin of its color.

G start Start: 1,8-DAAQ Structure opt Step 2: DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Step 3: Frequency Calculation opt->freq check Check Frequencies: Imaginary Frequencies = 0? freq->check tddft Step 4: TD-DFT Excited State Calc. (e.g., B3LYP/6-311++G(d,p), PCM) check->tddft Yes reopt Re-optimize Structure check->reopt No analyze Step 5: Analyze Output Data tddft->analyze end End: Electronic Properties (MOs, λmax, Spectra) analyze->end reopt->opt

Caption: Step-by-step protocol for the computational analysis of 1,8-DAAQ.

Conclusion & Future Outlook

Theoretical calculations based on DFT and TD-DFT provide an indispensable framework for understanding the electronic structure of this compound. They successfully explain the influence of the amino substituents on the frontier molecular orbitals, the reduction of the HOMO-LUMO gap, and the origin of the molecule's visible light absorption. The computational protocols outlined herein offer a validated pathway for researchers to predict and analyze these fundamental properties.

The insights gained from these calculations are foundational for several advanced research avenues. For drug development professionals, this data can inform the design of novel anthraquinone-based inhibitors, where electronic properties can be tuned to optimize interactions with biological targets like kinases. [5]For materials scientists, understanding the electronic structure is the first step toward designing new 1,8-DAAQ derivatives for applications in organic electronics, such as n-type organic semiconductors or components in redox flow batteries. [3][14]Future work will undoubtedly involve more complex simulations, including molecular dynamics to study conformational flexibility and docking studies to predict binding affinities, all built upon the fundamental electronic structure elucidated here.

References

  • AIP Publishing. (2025). Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study.
  • ACS Publications. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
  • Wang, Z., Li, A., Gou, L., Ren, J., & Zhai, G. (2016). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances.
  • RSC Publishing. (2016). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect.
  • PubMed Central. (n.d.). Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A.
  • ResearchGate. (2005). Synthesis and Antitumor Activity of this compound Derivatives.
  • Copernican Letters. (2010). Comparison of semi-empirical and density functional approaches for the color and constitution of anthraquinone dyes.
  • ResearchGate. (n.d.). Synthesis, TD-DFT calculations and dyeing properties of new hybrid blend anthraquinone polymeric dye for dyeing polyester fiber.
  • Kawauchi, S., et al. (n.d.). Prediction of the color of dyes by using time-dependent density functional theory (TD-DFT).
  • MDPI. (n.d.). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach.
  • MDPI. (n.d.). Benchmark Study on Phosphorescence Energies of Anthraquinone Compounds: Comparison between TDDFT and UDFT.
  • ResearchGate. (n.d.). Structures of the studied molecules: anthracene (a), anthraquinone (b), diaminoanthracene (c) and bond definitions (d).
  • Elsevier. (n.d.). Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants.
  • ResearchGate. (n.d.). Molecular and excited state properties of photostable anthraquinone blue dyes for hydrophobic fibers.
  • PubMed Central. (n.d.). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties.
  • ResearchGate. (n.d.). Spectroscopic, computational, electronic state and non-linear optical analysis on 1, 8-dihydroxyanthraquinone by density functional theory.
  • Academic Journal of Chemistry. (2017). Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres.
  • Google Patents. (n.d.). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
  • ResearchGate. (n.d.). Calculation of the absorption wavelength of dyes using time-dependent density-functional theory (TD-DFT).
  • Protheragen. (n.d.). Molecular Orbital Analysis.
  • The University of Queensland. (2016). A first-principles density-functional calculation of the electronic and vibrational structure of the key melanin monomers.
  • Chemistry 301. (n.d.). Molecular Orbitals.
  • PubMed. (1987). An Ab Initio Molecular Orbital Study on the Characteristics of 8-hydroxyguanine.
  • UC Santa Barbara. (n.d.). Tutorial: Molecular Orbitals as Descriptors in QSAR.
  • UC Berkeley. (n.d.). Molecular Orbital Theory Reading.
  • ACS Omega. (2022). A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+.

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Methodological & Application

Introduction: The Significance of the 1,8-Diaminoanthraquinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1,8-Diaminoanthraquinone and Its Derivatives

The this compound core is a privileged scaffold in the fields of dye chemistry and medicinal chemistry. As a foundational intermediate, it is crucial for producing a wide array of dyes and pigments.[1] In the realm of drug development, its derivatives have attracted significant interest for their potential as cytotoxic agents for cancer therapy.[1][2][3] The planar anthraquinone structure facilitates intercalation with DNA, a mechanism that can disrupt replication and transcription in rapidly dividing cancer cells.[1] The amino groups at the 1 and 8 positions serve as versatile reactive handles, enabling extensive chemical modifications to generate diverse libraries of compounds with fine-tuned biological activities.[1][3]

This application note provides a detailed overview of the primary synthetic methodologies for preparing this compound and its derivatives, offering field-proven insights into reaction principles, detailed experimental protocols, and methods for purification and characterization.

Primary Synthetic Methodologies

The synthesis of the this compound framework can be approached through several strategic routes. The classical and most common industrial method involves the reduction of a dinitro precursor. More modern methods, offering greater versatility for derivative synthesis, employ metal-catalyzed cross-coupling reactions.

Method 1: Reduction of 1,8-Dinitroanthraquinone

This is the most established route for the bulk synthesis of the parent this compound. The process begins with the nitration of anthraquinone, followed by the reduction of the resulting dinitro compound.

1. Synthesis of the Precursor: 1,8-Dinitroanthraquinone

The necessary precursor, 1,8-dinitroanthraquinone, is synthesized via the direct electrophilic nitration of anthraquinone.[4] This reaction requires careful control to manage the formation of various isomers, primarily the 1,5-dinitroanthraquinone, which is a common co-product.[4][5][6]

  • Reaction Principle: The nitration is typically carried out using a mixed acid system of concentrated nitric acid and sulfuric acid (oleum). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), the key electrophile that attacks the anthraquinone ring.[4] The reaction conditions can be tuned to influence the isomeric ratio of the products.

2. Reduction to this compound

The core transformation involves the reduction of the two nitro groups (-NO₂) to amino groups (-NH₂). This is most commonly achieved via a high-pressure reaction with ammonia, which serves as both the reducing agent and the source of the amino groups in a nucleophilic aromatic substitution-type reaction.[1]

  • Causality Behind Experimental Choices: The use of high temperatures (150-200°C) and pressures (up to 110 atm) is necessary to overcome the activation energy for the substitution reaction on the electron-deficient anthraquinone ring.[1][7] Solvents like toluene or xylene are chosen for their high boiling points and ability to dissolve the starting materials.[1][7] A large molar excess of ammonia is used to drive the reaction to completion and maximize yield.[1][7]

Quantitative Data: Typical Reaction Parameters

ParameterValueReference(s)
Starting Material 1,8-Dinitroanthraquinone[1]
Reagent Liquid Ammonia[1][7]
Solvent Toluene, Xylene, Cyclohexane[1][7]
Temperature 100°C - 220°C (Typically 150°C)[1][7]
Pressure 20 - 110 atmospheres (Typically 50-60 atm)[1][7]
Molar Ratio (NH₃:Substrate) 20:1 to 40:1[1][7]
Reaction Time 7 - 12 hours[1][7]

Experimental Protocol: Reduction via Amination

  • Reactor Setup: In a high-pressure autoclave equipped with a stirring mechanism, charge the 1,8-dinitroanthraquinone and the organic solvent (e.g., toluene). A typical loading is approximately 100 g of substrate per liter of solvent.[1]

  • Addition of Ammonia: Seal the autoclave and cool it. Carefully introduce the required amount of liquid ammonia. A molar ratio of ammonia to dinitroanthraquinone between 20:1 and 30:1 is optimal.[1]

  • Reaction Execution: Begin heating the sealed autoclave to the target temperature (e.g., 150°C) while maintaining constant stirring. The internal pressure will rise to approximately 50-60 atmospheres.[1][7] Maintain these conditions for 11-12 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.

  • Product Isolation: Open the autoclave and filter the reaction mixture to collect the solid product.

  • Washing and Drying: Wash the collected solid with a small amount of the reaction solvent (e.g., toluene) to remove unreacted starting material and byproducts. Dry the purified this compound in a vacuum oven.[1]

  • Purity Assessment: The reaction progress and final product purity can be monitored by Thin-Layer Chromatography (TLC).[1] Further purification can be achieved by recrystallization if necessary.

Workflow Diagram: Synthesis via Reduction

cluster_start Precursor Synthesis cluster_main Reduction Step Anthraquinone Anthraquinone Nitration Nitration (HNO₃ / H₂SO₄) Anthraquinone->Nitration Dinitro_AQ 1,8-Dinitroanthraquinone Nitration->Dinitro_AQ Autoclave High-Pressure Autoclave: - Toluene/Xylene Solvent - Liquid Ammonia (excess) Dinitro_AQ->Autoclave Reaction Reaction (150°C, 60 atm, 12h) Autoclave->Reaction Workup Cooling, Filtration, Washing & Drying Reaction->Workup Final_Product This compound Workup->Final_Product cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OxAdd->AmineCoord Amine Binding ReductElim [Ar-Pd(II)(NR'R'')L] AmineCoord->ReductElim Deprotonation (Base) ReductElim->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) ReductElim->Product ArX Ar-X (1,8-Dihaloanthraquinone) ArX->OxAdd Amine R'R''NH (Amine) Amine->AmineCoord ArX 1,8-Dihaloanthraquinone Microwave Microwave Reactor (2-30 min) ArX->Microwave Amine Amine (R-NH₂) Amine->Microwave Catalyst Copper Catalyst (Cu⁰ or Cu(I)) Catalyst->Microwave Buffer Phosphate Buffer Buffer->Microwave Workup Extraction & Column Chromatography Microwave->Workup Product This compound Derivative Workup->Product

Sources

Application Notes and Protocols: 1,8-Diaminoanthraquinone as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive Metal Ion Detection

The detection and quantification of metal ions are of paramount importance across a spectrum of scientific disciplines, from environmental monitoring and toxicology to cellular biology and drug development. Heavy metal ions, even at trace concentrations, can exert significant biological effects, disrupting cellular processes and contributing to various pathologies. Consequently, the development of sensitive, selective, and operationally simple methods for their detection is a continuous pursuit. Fluorescent chemosensors have emerged as a powerful tool in this endeavor, offering high sensitivity and the potential for real-time analysis in complex biological matrices.

Anthraquinone derivatives are a well-established class of compounds with diverse applications, including as dyes and pigments, and have shown significant promise as cytotoxic agents in medicinal chemistry.[1] The inherent fluorescence of the anthraquinone scaffold, coupled with the presence of coordinating amino groups, makes 1,8-Diaminoanthraquinone (1,8-DAAQ) a compelling candidate for the development of fluorescent probes for metal ion detection. The amino groups at the 1 and 8 positions can act as binding sites for metal ions, leading to a measurable change in the molecule's photophysical properties upon complexation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent probe for the detection of metal ions, with a particular focus on copper (II). We will delve into the underlying mechanism of action, provide a detailed experimental protocol, and discuss the interpretation of results.

Mechanism of Action: Fluorescence Quenching via Complex Formation and Electron Transfer

The sensing capability of this compound is predicated on the interaction between its amino groups and the target metal ion. This interaction typically leads to a phenomenon known as fluorescence quenching, where the fluorescence intensity of the probe decreases upon binding to the analyte. Several mechanisms can contribute to fluorescence quenching, with static quenching being a prominent pathway for this class of compounds when interacting with paramagnetic metal ions like Cu²⁺.[2]

In the case of 1,8-DAAQ, the two amino groups and the adjacent carbonyl oxygens can form a coordination complex with a metal ion. This complex formation alters the electronic properties of the fluorophore. For a paramagnetic ion such as Cu²⁺, the quenching mechanism is often attributed to an electron transfer process from the excited state of the 1,8-DAAQ to the d-orbitals of the copper ion.[3] This non-radiative decay pathway competes with fluorescence, resulting in a diminished emission intensity.

The proposed signaling pathway is illustrated in the diagram below:

G cluster_0 Signaling Pathway Probe This compound (Fluorescent) Complex 1,8-DAAQ-Metal Ion Complex (Non-Fluorescent or Weakly Fluorescent) Probe->Complex Binding Emission Fluorescence Emission (λem) Probe->Emission Fluorescence Analyte Metal Ion (e.g., Cu²⁺) Analyte->Complex Quenching Fluorescence Quenching (Electron Transfer) Complex->Quenching Non-radiative decay Excitation Excitation Light (λex) Excitation->Probe Excitation->Complex

Caption: Proposed signaling mechanism of 1,8-DAAQ as a fluorescent probe.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized framework for the use of this compound as a fluorescent probe. Optimization of parameters such as solvent composition, pH, and incubation time may be necessary for specific applications.

Materials and Reagents
  • This compound (1,8-DAAQ)

  • High-purity solvent (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Ethanol)

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl)

  • Stock solutions of metal ions of interest (e.g., CuCl₂, Pb(NO₃)₂, etc.)

  • High-purity water

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure:

G cluster_1 Experimental Workflow Prep_Probe 1. Prepare 1,8-DAAQ Stock Solution Prep_Metal 2. Prepare Metal Ion Working Solutions Prep_Probe->Prep_Metal Titration 3. Perform Fluorescence Titration Prep_Metal->Titration Measure 4. Measure Fluorescence Spectra Titration->Measure Analyze 5. Analyze Data and Determine LOD Measure->Analyze Selectivity 6. (Optional) Assess Selectivity Analyze->Selectivity

Caption: A streamlined workflow for metal ion detection using 1,8-DAAQ.

Detailed Procedure
  • Preparation of 1,8-DAAQ Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).

    • Rationale: A stock solution in an organic solvent ensures complete dissolution and stability. This stock can then be diluted into the desired aqueous buffer for the experiment.

  • Preparation of Metal Ion Working Solutions:

    • Prepare a series of working solutions of the target metal ion at different concentrations by diluting a standardized stock solution with the chosen aqueous buffer.

    • Rationale: A range of concentrations is necessary to perform a titration and determine the limit of detection.

  • Fluorescence Titration:

    • Prepare a series of test solutions in quartz cuvettes. Each cuvette should contain the same final concentration of the 1,8-DAAQ probe (e.g., 10 µM) in the chosen buffer.

    • To each cuvette (except for the blank), add an increasing volume of the metal ion working solution. Ensure the total volume in each cuvette is constant by adding the appropriate amount of buffer.

    • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

    • Rationale: The titration allows for the systematic observation of the effect of the metal ion on the probe's fluorescence, which is crucial for quantitative analysis.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of 1,8-DAAQ (this may need to be determined experimentally, but a starting point could be in the range of 450-500 nm).

    • Record the fluorescence emission spectrum for each solution over a suitable wavelength range (e.g., 500-700 nm).

    • The fluorescence intensity at the emission maximum should be recorded for each concentration of the metal ion.

    • Rationale: The fluorescence spectrum provides a fingerprint of the probe's emission, and the change in intensity at the peak emission wavelength is the primary data point for quantification.

  • Data Analysis and Determination of Limit of Detection (LOD):

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • A linear relationship between fluorescence quenching and low concentrations of the metal ion is often observed.[4]

    • The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[4]

  • Selectivity Assessment (Optional):

    • To assess the selectivity of the probe, repeat the fluorescence measurement with a range of other potentially interfering metal ions at the same concentration as the target ion.

    • A bar graph comparing the fluorescence quenching effect of different metal ions can visually represent the probe's selectivity.[5]

Performance Characteristics

While specific performance data for the unmodified this compound as a fluorescent probe is not extensively documented in the readily available literature, data from closely related aminoanthraquinone derivatives can provide an indication of expected performance.

ParameterTypical Performance of Aminoanthraquinone DerivativesReference
Target Ion Cu²⁺, Pb²⁺, Cd²⁺[6]
Detection Method Colorimetric and/or Fluorometric[7]
Mechanism Fluorescence Quenching / Color Change[3][7]
Limit of Detection (LOD) nM to µM range[4][8]
Selectivity High selectivity for specific ions can be achieved through structural modification.[6]

Note: The performance of this compound may vary and requires experimental validation.

Conclusion and Future Perspectives

This compound presents a promising and readily accessible platform for the development of fluorescent probes for metal ion detection. Its straightforward structure and the presence of coordinating amino groups make it a valuable starting point for the design of more complex and highly selective chemosensors. The fluorescence quenching mechanism upon complexation with metal ions like Cu²⁺ provides a clear and measurable signal for their detection.

The protocols outlined in this application note offer a solid foundation for researchers to explore the potential of this compound in their specific applications. Further research into modifying the 1,8-DAAQ scaffold could lead to the development of probes with enhanced selectivity, sensitivity, and photostability, expanding their utility in areas such as live-cell imaging and environmental analysis.

References

  • MDPI. Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. [Online]. Available: [Link]

  • Huang, H. S., et al. (2005). Synthesis and antitumor activity of this compound derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1141. [Online]. Available: [Link]

  • MDPI. A Naphthoquinoline-Dione-Based Cu2+ Sensing Probe with Visible Color Change and Fluorescence Quenching in an Aqueous Organic Solution. [Online]. Available: [Link]

  • National Institutes of Health. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells. [Online]. Available: [Link]

  • ResearchGate. Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. [Online]. Available: [Link]

  • ResearchGate. 9: Mechanisms for Copper-Induced Fluorescence Quenching. [Online]. Available: [Link]

  • PubMed. Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. [Online]. Available: [Link]

  • ResearchGate. Synthesis and Antitumor Activity of this compound Derivatives. [Online]. Available: [Link]

  • National Institutes of Health. Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. [Online]. Available: [Link]

  • SpringerLink. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). [Online]. Available: [Link]

  • National Institutes of Health. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection. [Online]. Available: [Link]

  • Royal Society of Chemistry. Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. [Online]. Available: [Link]

  • PubMed. A Naphthoquinoline-Dione-Based Cu2+ Sensing Probe with Visible Color Change and Fluorescence Quenching in an Aqueous Organic Solution. [Online]. Available: [Link]

  • National Institutes of Health. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed. [Online]. Available: [Link]

  • National Institutes of Health. An ESIPT-Based Fluorescent Probe for Aqueous Cu+ Detection through Strip, Nanofiber and Living Cells. [Online]. Available: [Link]

  • ACS Publications. A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+. [Online]. Available: [Link]

Sources

HPLC method for separation and analysis of 1,8-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Separation and Analysis of 1,8-Diaminoanthraquinone by High-Performance Liquid Chromatography

Authored by: Senior Application Scientist

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of this compound (1,8-DAAQ). This guide is intended for researchers, scientists, and professionals in quality control and drug development. The methodology herein provides a comprehensive framework, from the fundamental principles guiding method development to a detailed, step-by-step protocol for analysis and validation, ensuring scientific integrity and reliable results.

Introduction and Scientific Rationale

This compound (CAS No: 129-42-0, Molecular Formula: C₁₄H₁₀N₂O₂) is an important organic compound belonging to the anthraquinone class.[1][2] It serves as a critical intermediate in the synthesis of various vat dyes and pigments used in the textile and plastics industries.[1] Given its industrial significance and potential presence as a starting material or impurity in pharmaceutical manufacturing, a reliable and validated analytical method is crucial for ensuring product quality, purity, and stability.

The development of this HPLC method is underpinned by the specific physicochemical properties of 1,8-DAAQ. Its core structure is a polycyclic aromatic hydrocarbon, rendering it hydrophobic and ideally suited for retention and separation via reversed-phase chromatography. The presence of a large, conjugated system of double bonds creates a strong chromophore, allowing for sensitive detection using UV-Visible spectrophotometry.[3][4] Furthermore, the two primary amino groups (pKa estimated ~3-4) impart basic properties, a critical consideration for mobile phase selection to achieve optimal peak shape and resolution. This method is designed to be stability-indicating, meaning it can resolve 1,8-DAAQ from its potential degradation products and related substances.

HPLC Method Parameters and Justification

The selection of each parameter is based on established chromatographic principles to ensure a selective, robust, and efficient separation.

ParameterSpecificationRationale (The "Why")
HPLC System Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD)A standard configuration providing precise gradient delivery, temperature control for reproducibility, and multi-wavelength detection to ensure peak purity and sensitivity.
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 (octadecylsilane) stationary phase provides the necessary hydrophobic interactions to retain the nonpolar anthraquinone backbone.[5][6] A 250 mm length ensures high resolving power for separating closely related impurities.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)The aqueous component of the mobile phase. The addition of phosphoric acid creates an acidic pH (~2-3), which serves to protonate the basic amino groups of 1,8-DAAQ.[7][8] This suppresses undesirable ionic interactions with residual silanols on the column, preventing peak tailing and ensuring sharp, symmetrical peaks.
Mobile Phase B Acetonitrile (HPLC Grade)A common organic modifier in reversed-phase HPLC with low viscosity and a favorable UV cutoff.[9][10] Its elution strength is well-suited for anthraquinone derivatives.
Elution Mode Gradient ElutionA gradient is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe while providing sharp peaks for the main analyte.[5] This is essential for a stability-indicating method.
Gradient Program Time (min)% Mobile Phase B
0.050
20.090
25.090
25.150
30.050
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency without generating excessive backpressure.[5][6]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[5]
Detection Diode Array Detector (DAD)Primary Wavelength: 254 nm for quantification, as it is a common wavelength for aromatic chromophores.[5] Secondary Wavelength: 496-517 nm to monitor for colored impurities and confirm identity, as DAAQ derivatives show strong absorbance in this visible region.[3][4] A DAD allows for peak purity assessment across the spectrum.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile:Water (50:50, v/v)This composition ensures the solubility of 1,8-DAAQ and is compatible with the initial mobile phase conditions to prevent peak distortion.

Experimental Protocol: Step-by-Step Guide

Reagent and Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent (Acetonitrile/Water 50:50): Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample containing approximately 2.5 mg of 1,8-DAAQ into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

HPLC System Preparation and Analysis Sequence
  • System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the column with the initial mobile phase composition (50% A, 50% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Make five replicate injections of the Working Standard Solution (50 µg/mL).

    • The system is deemed ready for analysis if it meets the criteria in the table below.

  • Analysis:

    • Inject the blank.

    • Inject the Working Standard Solution.

    • Inject the prepared Sample Solution(s).

    • Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to verify system stability.

System Suitability Acceptance Criteria
ParameterAcceptance CriterionPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the injector and system.[11]
% RSD of Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability of the pump and flow rate.

Overall Analytical Workflow

The entire process from sample preparation to final report generation follows a logical and systematic sequence to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Standard Reference Standard Preparation (50 µg/mL) SST System Suitability Test (5 Replicate Injections) Standard->SST Sample Test Sample Preparation (50 µg/mL) Analysis Inject Blank, Standards, & Samples Sample->Analysis MobilePhase Mobile Phase & Diluent Preparation Equilibrate System & Column Equilibration MobilePhase->Equilibrate Equilibrate->SST SST->Analysis CheckSST Verify SST Criteria (%RSD, Tailing, Plates) SST->CheckSST Data Acquisition Integrate Peak Integration & Identification Analysis->Integrate CheckSST->Integrate SST Pass Calculate Quantification of Analyte & Impurities Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation: Establishing Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of 1,8-DAAQ.

Forced Degradation and Specificity

Specificity is demonstrated by subjecting a sample solution of 1,8-DAAQ to stress conditions to produce potential degradation products.[13] The method must be able to resolve the main 1,8-DAAQ peak from any degradants formed.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

The chromatograms from these stressed samples are compared to that of an unstressed sample. Peak purity of the main analyte peak should be assessed using a DAD to confirm no co-eluting peaks are present.

Summary of Validation Parameters

The following table summarizes the key validation characteristics and typical acceptance criteria based on ICH guidelines.[11][12][14]

Validation ParameterTest ProcedureAcceptance Criteria
Specificity Analyze stressed samples, blank, and placebo (if applicable).Peak for 1,8-DAAQ is resolved from all degradant and impurity peaks (Resolution > 2.0). Peak purity index > 0.995.
Linearity Analyze at least five concentrations over the range of 50-150% of the working concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.[11]
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: 6 replicate sample preparations at 100% concentration. Intermediate: Repeatability test on a different day with a different analyst.% RSD ≤ 2.0% for repeatability. Overall % RSD for intermediate precision should meet lab standards.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units).System suitability parameters must still be met. No significant change in results.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust procedure for the separation and analysis of this compound. The method's foundation in sound chromatographic principles and its validation according to ICH guidelines ensure its suitability for quality control, stability studies, and general research applications. The provided protocols offer a clear and comprehensive guide for immediate implementation in the laboratory.

References

  • This compound - LookChem. LookChem. Available at: [Link]

  • 9,10-Anthracenedione,1,8-diamino- | CAS#:129-42-0. Chemsrc. Available at: [Link]

  • Separation of 2,5-Diamino-1,8-dihydroxyanthraquinone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Separation of 1-Aminoanthraquinone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 1,8-Dihydroxyanthraquinone - IARC Publications. International Agency for Research on Cancer. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. Semantic Scholar. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures. OUCI. Available at: [Link]

  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Optimisation of ESI-MS detection for the HPLC of anthraquinone dyes. ResearchGate. Available at: [Link]

  • Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Chemical Review and Letters. Available at: [Link]

  • HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library. Available at: [Link]

  • Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. Available at: [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. Available at: [Link]

  • Danthron. NIST WebBook. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque, Inc. Available at: [Link]

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Application Notes & Protocols: 1,8-Diaminoanthraquinone as a DNA Intercalating Agent in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anthraquinones represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant anticancer agents.[1][2] Their planar tricyclic structure makes them ideal candidates for DNA intercalation, a mechanism that disrupts DNA replication and transcription, ultimately leading to cytotoxicity in rapidly proliferating cancer cells.[3][4][5] This guide focuses on 1,8-diaminoanthraquinone, a key derivative whose amino groups provide reactive sites for creating diverse analogues with tailored biological activities.[6] We provide a detailed exploration of its mechanism of action, protocols for its synthesis and characterization, and comprehensive methodologies for evaluating its efficacy as a potential anticancer agent through DNA binding studies and in vitro cytotoxicity assays.

Introduction: The Rationale for Anthraquinones in Oncology

The fight against cancer necessitates the development of novel therapeutic agents that can selectively target tumor cells. A time-tested strategy involves targeting the fundamental processes of cell division and growth, with DNA being a primary molecular target.[3] DNA intercalating agents are small molecules that can insert themselves between the base pairs of the DNA double helix.[4][5] This physical obstruction interferes with the functions of enzymes like DNA and RNA polymerases and topoisomerases, leading to DNA damage, cell cycle arrest, and apoptosis (programmed cell death).[7][8]

The 9,10-anthraquinone core is a classic example of an effective intercalating scaffold.[7] Its rigid, planar aromatic system facilitates insertion into the DNA helix. While renowned drugs like Doxorubicin and Mitoxantrone feature this core, the exploration of simpler, synthetically accessible derivatives like this compound continues to be a fertile ground for discovering new therapeutic leads.[3] The amino substituents at the 1 and 8 positions are not merely passive additions; they can form hydrogen bonds within the DNA grooves, enhancing binding affinity and providing handles for further chemical modification to optimize potency and selectivity.[6]

Mechanism of Action: Beyond Simple Intercalation

The primary anticancer effect of this compound and its derivatives stems from their ability to function as DNA intercalators. However, the downstream consequences are multifaceted.

  • Disruption of DNA Processes: By inserting into the DNA helix, the anthraquinone molecule physically separates adjacent base pairs. This unwinds and lengthens the DNA strand, creating a distorted template that is poorly recognized by DNA and RNA polymerases, thereby inhibiting replication and transcription.[9]

  • Topoisomerase Inhibition: Many anthraquinone-based drugs are also known to be potent inhibitors of topoisomerases.[10][11] These enzymes are crucial for relieving torsional stress in DNA during replication by creating transient single- or double-strand breaks. Intercalators can trap the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strands.[8][11] This leads to permanent DNA strand breaks, which are highly cytotoxic and trigger apoptotic pathways.

  • Induction of Apoptosis: The culmination of DNA damage and replication stress is the activation of cellular death programs.[7][9] This can occur through various signaling pathways, often involving the p53 tumor suppressor protein and the activation of caspases, which execute the process of apoptosis.

Caption: Mechanism of action for this compound.

Synthesis and Characterization

For researchers requiring a starting supply, this compound is most commonly synthesized via the reduction of its precursor, 1,8-dinitroanthraquinone. This process is typically performed using ammonia in an organic solvent under elevated temperature and pressure.[6][12]

ParameterTypical ValueReference
Starting Material 1,8-Dinitroanthraquinone[12]
Reagent Liquid Ammonia[12]
Solvent Toluene, Xylene[12]
Temperature 150°C[12]
Pressure 50 - 60 atmospheres[6]
Reaction Time 11 - 12 hours[6]
Typical Yield 90 - 95% of theoretical[12]
Table 1: Representative reaction conditions for the synthesis of this compound.

Causality Behind Choices: The use of high temperature and pressure is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction. Toluene or xylene are chosen as solvents due to their high boiling points and ability to dissolve the starting material. A large molar excess of ammonia drives the reaction to completion.[6][12] The final product should be characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its identity and purity before use in biological assays.

Application Protocols

Protocol 1: Evaluation of DNA Binding Activity

The foundational step in validating this compound as an intercalator is to demonstrate its physical interaction with DNA. Spectroscopic methods are highly effective for this purpose.

A. UV-Visible Absorption Titration

  • Principle: DNA intercalation involves the insertion of the planar anthraquinone ring between the DNA base pairs. This interaction alters the electronic environment of the chromophore, typically resulting in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red-shift) in the maximum absorption wavelength (λ_max).[13]

  • Methodology:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO) and a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration accurately by measuring absorbance at 260 nm.

    • In a quartz cuvette, place a fixed concentration of this compound (e.g., 50 µM).

    • Record the initial absorption spectrum (typically 300-600 nm).

    • Make successive additions of the ctDNA stock solution (e.g., 5-10 µL aliquots) to the cuvette. Mix gently and allow to equilibrate for 5 minutes after each addition.

    • Record the absorption spectrum after each addition.

    • Correct the spectra for dilution.

  • Data Analysis: Observe the changes in λ_max and absorbance. A red-shift of >10 nm accompanied by significant hypochromism is strong evidence of intercalation.[13] The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or similar models.

B. Fluorescence Quenching Assay

  • Principle: This assay often uses a competitive displacement approach. Ethidium bromide (EtBr) is a classic intercalator that fluoresces strongly when bound to DNA but weakly in aqueous solution. A test compound that also intercalates will displace the EtBr, leading to a quenching (decrease) of the fluorescence signal.

  • Methodology:

    • Prepare a solution of ctDNA (e.g., 50 µM) and EtBr (e.g., 10 µM) in a buffer and allow it to incubate for 30 minutes to form the DNA-EtBr complex.

    • Measure the initial fluorescence intensity (e.g., Excitation ~520 nm, Emission ~600 nm).

    • Add increasing concentrations of this compound to the solution.

    • Record the fluorescence intensity after each addition, allowing for equilibration.

  • Data Analysis: A significant decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, which supports an intercalative binding mode.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT/XTT Assay)

This protocol determines the concentration at which this compound inhibits the growth of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).

A. Principle

The MTT and XTT assays are colorimetric methods that measure cellular metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[15][16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14] The XTT assay is often preferred as its formazan product is water-soluble, eliminating the need for a solubilization step.

B. Step-by-Step Protocol (XTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer) in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.

  • Assay Development: Add 50 µL of the prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The formation of the orange formazan product will be visible.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Sources

Application Notes and Protocols for Developing Organic Semiconductors from 1,8-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and characterization of novel organic semiconductors derived from 1,8-diaminoanthraquinone (1,8-DAAQ). This versatile building block, accessible from the precursor 1,8-dinitroanthraquinone, enables the creation of a diverse range of conjugated polymers, including polyimides and poly-Schiff bases. The inherent electron-withdrawing nature of the anthraquinone core facilitates the design of n-type organic semiconductors, a critical component for advancing organic electronics.[1] This document is intended for researchers, material scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for harnessing 1,8-DAAQ in the development of next-generation organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Introduction: The Strategic Advantage of the this compound Building Block

The pursuit of high-performance organic semiconductors is a cornerstone of modern materials science, with applications spanning flexible displays, printable electronics, and renewable energy.[2] Among the vast library of molecular building blocks, this compound (1,8-DAAQ) presents a compelling scaffold for the design of robust and electronically active polymers.

The strategic advantages of employing 1,8-DAAQ are twofold:

  • Inherent N-Type Character: The anthraquinone core is a potent electron-withdrawing moiety. This intrinsic property helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymers, a key prerequisite for efficient electron transport in n-type semiconductors.[1] This is particularly valuable as high-performance n-type organic semiconductors are less common than their p-type counterparts.

  • Structural Rigidity and Planarity: The rigid and planar structure of the anthraquinone unit, when incorporated into a polymer backbone, promotes intermolecular π-π stacking. This facilitates efficient charge transport between polymer chains in the solid state, a critical factor for high-performance electronic devices.[1]

This guide will first detail the synthesis of the 1,8-DAAQ monomer, followed by protocols for its polymerization into representative polyimide and poly-Schiff base semiconductors. Subsequently, we will provide a step-by-step methodology for the fabrication and characterization of organic thin-film transistors (OTFTs) to evaluate the performance of these novel materials.

Synthesis of the this compound (1,8-DAAQ) Monomer

The most common and scalable route to 1,8-DAAQ is the reduction of 1,8-dinitroanthraquinone. The following protocol is adapted from established industrial processes.[1][3]

Reaction Principle

The synthesis involves the reduction of the two nitro groups (-NO₂) on the anthraquinone core to amino groups (-NH₂) via a nucleophilic aromatic substitution reaction with ammonia at elevated temperature and pressure.

Materials and Equipment
Material/EquipmentSpecifications
1,8-Dinitroanthraquinone90% purity or higher
XyleneAnhydrous
Liquid AmmoniaAnhydrous
High-pressure autoclaveWith stirring and temperature control
Filtration apparatusBuchner funnel, filter paper
Vacuum oven
Step-by-Step Protocol
  • Charging the Reactor: In a high-pressure autoclave, combine 298 g of 90% pure 1,8-dinitroanthraquinone with 1 liter of xylene.[1]

  • Addition of Ammonia: Carefully add 1.02 kg of liquid ammonia to the autoclave. The molar ratio of ammonia to 1,8-dinitroanthraquinone should be approximately 60:1.[1]

  • Reaction Conditions: Seal the autoclave and begin stirring. Heat the reaction mixture to 150°C. The internal pressure will rise to approximately 110 atmospheres.[1][3] Maintain these conditions for 4 hours.

  • Cooling and Depressurization: After 4 hours, cool the autoclave to room temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.

  • Product Isolation: Once depressurized, open the autoclave and filter the reaction mixture to collect the solid product.

  • Washing: Wash the collected solid with a small amount of fresh xylene to remove unreacted starting material and byproducts.

  • Drying: Dry the purified this compound in a vacuum oven.

Expected Yield: Approximately 190 g (80% of theoretical yield) of 90% pure this compound.[1]

Synthesis of 1,8-DAAQ-Based Organic Semiconductors

The amino groups of 1,8-DAAQ serve as versatile handles for polymerization. Below are protocols for the synthesis of two classes of polymers: polyimides and poly-Schiff bases.

Synthesis of a Polyimide from 1,8-DAAQ

Polyimides are known for their exceptional thermal stability and mechanical properties. By reacting 1,8-DAAQ with a suitable dianhydride, a conjugated polyimide with potential for n-type semiconducting behavior can be synthesized.

Material/EquipmentSpecifications
This compound (1,8-DAAQ)Purified as per section 2.3
Pyromellitic dianhydride (PMDA)Sublimed
N-Methyl-2-pyrrolidone (NMP)Anhydrous
Three-neck round-bottom flaskWith mechanical stirrer, nitrogen inlet, and condenser
Heating mantle
Methanol
Soxhlet extraction apparatus
  • Monomer Dissolution: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve an equimolar amount of 1,8-DAAQ in anhydrous NMP with stirring.

  • Dianhydride Addition: Once the 1,8-DAAQ has fully dissolved, add an equimolar amount of PMDA in small portions over 30 minutes.

  • Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 24 hours to form the poly(amic acid) precursor. The viscosity of the solution will increase significantly.

  • Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) and heat the reaction mixture to 120°C for 12 hours.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polyimide.

  • Purification: Collect the polymer by filtration and wash it extensively with methanol. Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified polyimide in a vacuum oven at 80°C overnight.

Synthesis of a Poly-Schiff Base from 1,8-DAAQ

Poly-Schiff bases offer a facile route to conjugated polymers with tunable properties. The reaction of 1,8-DAAQ with a dialdehyde results in a polymer with imine linkages in the backbone.

Material/EquipmentSpecifications
This compound (1,8-DAAQ)Purified as per section 2.3
TerephthalaldehydeRecrystallized from ethanol
Dimethyl sulfoxide (DMSO)Anhydrous
Three-neck round-bottom flaskWith mechanical stirrer, nitrogen inlet, and Dean-Stark trap
Heating mantle
TolueneAnhydrous
Methanol
  • Monomer Addition: To a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, add equimolar amounts of 1,8-DAAQ and terephthalaldehyde.

  • Solvent and Catalyst: Add anhydrous DMSO to the flask to dissolve the monomers.

  • Polycondensation: Heat the reaction mixture to 180°C and reflux for 24 hours. Water formed during the reaction will be removed azeotropically with toluene in the Dean-Stark trap.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the poly-Schiff base.

  • Washing and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C overnight.

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

The performance of the synthesized polymers as organic semiconductors can be evaluated by fabricating and testing OFETs. The following is a general protocol for a bottom-gate, top-contact OFET architecture.

Device Architecture

OFET_Architecture

Materials and Equipment
Material/EquipmentSpecifications
Heavily n-doped silicon wafers with a 300 nm thermal oxide layerWafer serves as gate, oxide as dielectric
1,8-DAAQ-based polymer solutionIn a suitable solvent (e.g., chloroform, chlorobenzene)
Spin coater
Thermal evaporatorHigh vacuum (< 10⁻⁶ Torr)
Shadow masksFor source and drain electrodes
Gold (Au)99.99% purity
Semiconductor parameter analyzer
Probe stationIn a nitrogen-filled glovebox
Step-by-Step Fabrication Protocol
  • Substrate Cleaning: Clean the Si/SiO₂ wafers by sonicating in acetone, then isopropanol, each for 15 minutes. Dry the wafers with a stream of nitrogen.

  • Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.

  • Semiconductor Deposition: Prepare a solution of the synthesized 1,8-DAAQ-based polymer (e.g., 5-10 mg/mL) in a suitable high-boiling-point solvent. Spin-coat the solution onto the SiO₂ substrate. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Annealing: Anneal the semiconductor film on a hotplate in a nitrogen-filled glovebox. The annealing temperature and time are material-dependent and should be optimized based on the thermal properties of the polymer (determined by TGA/DSC).

  • Electrode Deposition: Place the substrate in a thermal evaporator. Using a shadow mask, deposit 50 nm of gold (Au) for the source and drain electrodes. The channel length and width are defined by the shadow mask dimensions.

  • Device Characterization: Transfer the completed devices to a probe station inside a nitrogen-filled glovebox. Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.

Performance Metrics

From the electrical characterization, the following key performance metrics can be extracted:

  • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.

  • On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off."

  • Threshold Voltage (V_th): The gate voltage required to turn the transistor "on."

Expected Performance and Data Interpretation

The electronic properties of organic semiconductors derived from 1,8-DAAQ are highly tunable. For instance, π-extension of the diaminoanthraquinone core has been shown to systematically stabilize the LUMO, making these materials promising candidates for n-type semiconductors.[4][5] In some cases, LUMO levels comparable to that of PC₆₀BM (-3.72 eV) have been achieved, indicating their potential as non-fullerene acceptors in organic solar cells.[4][5]

PropertyExpected Range/ValueSignificance
HOMO Level -5.5 to -6.0 eVDetermines ionization potential and stability
LUMO Level -3.5 to -4.0 eVCrucial for electron injection and transport (n-type)
Electrochemical Band Gap 1.5 to 2.5 eVInfluences optical absorption properties
Field-Effect Mobility (µ) 10⁻³ to 10⁻¹ cm²/VsIndicates charge transport efficiency
On/Off Ratio > 10⁴Important for switching applications

Workflow Visualization

Workflow

Conclusion

This compound is a highly promising and versatile platform for the development of novel organic semiconductors, particularly for n-type applications. The synthetic routes to both the monomer and its subsequent polymers are robust and adaptable. By following the detailed protocols outlined in this guide, researchers can effectively synthesize and evaluate new materials based on this valuable building block, paving the way for advancements in organic electronics. The tunability of the electronic properties through chemical modification of the 1,8-DAAQ core offers a rich field for future research and development.

References

  • Characterization of Anthraquinone-Based Electron Acceptors for Organic Solar Cells. (n.d.). KoreaScience. Retrieved January 13, 2026, from [Link]

  • Synthesis and characterization of a novel kind of near-infrared electrochromic polymers containing an anthraquinone imide group and ionic moieties. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Acceptor materials for organic solar cells. (n.d.). Eindhoven University of Technology Research Portal. Retrieved January 13, 2026, from [Link]

  • Fabrication of monolayer organic field-effect transistors (OFETs) with... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • How to fabricate an organic Field Effect Transistors (OFET)? (2016, November 18). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Fabrication steps for the OFET (a)–(f), cross section of two... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. (2022, July 13). ACS Omega. Retrieved January 13, 2026, from [Link]

  • Preparation and electrochemical performance of Schiff base polymers (DATP) from 1,4-diaminoanthraquinone and terephthalaldehyde. (2025, March 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • N-Type Organic Semiconductors Based on π-Deficient Pentacenequinones: Synthesis, Electronic Structures, Molecular Packing, and Thin Film Transistors. (n.d.). Chemistry of Materials. Retrieved January 13, 2026, from [Link]

  • Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Fabrication of a submicron-channel organic field-effect transistor using a controllable electrospun single fibre as a shadow mask. (2011, May 20). PubMed. Retrieved January 13, 2026, from [Link]

  • Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Synthesis and antitumor activity of this compound derivatives. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • BJNANO - Search Results. (n.d.). Beilstein Journals. Retrieved January 13, 2026, from [Link]

  • N-Type Organic Semiconductors Based on π-Deficient Pentacenequinones: Synthesis, Electronic Structures, Molecular Packing, and Thin Film Transistors. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Process for the preparation of 1,5- and 1,8-diamino-anthraquinone. (n.d.). Google Patents.
  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. (2024, August 2). PubMed Central. Retrieved January 13, 2026, from [Link]

  • (PDF) DFT computational study of optical properties for bis-Schiff bases of 8-aminoquinoline derivatives and furan-2, 3-di-carbaldehyde. (2024, March 9). ResearchGate. Retrieved January 13, 2026, from [Link]

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Synthesis of Novel Anticancer Agents from 1,8-Diaminoanthraquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Anthraquinone Scaffold in Oncology

The 9,10-anthraquinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically significant anticancer agents, including doxorubicin and mitoxantrone.[1] The planar aromatic system of anthraquinones allows them to intercalate into the DNA double helix, disrupting vital cellular processes like replication and transcription, which are hallmarks of rapidly proliferating cancer cells.[2] The 1,8-diaminoanthraquinone moiety, in particular, offers a versatile platform for the development of novel therapeutics. The two amino groups at the C1 and C8 positions serve as strategic handles for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially enhanced efficacy and reduced toxicity.[2] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a novel class of this compound derivatives: the N,N'-bis(aminoalkyl) substituted analogs. We will delve into the rationale behind their design, provide detailed, field-proven protocols for their synthesis and anticancer activity assessment, and explore their mechanism of action as DNA intercalators and topoisomerase II inhibitors.

PART 1: Synthetic Strategy and Rationale

The primary synthetic route to novel anticancer agents from this compound involves the N-alkylation of the two primary amino groups. This strategy is based on the established structure-activity relationship (SAR) of anthraquinone derivatives, which indicates that the introduction of basic side chains can significantly enhance their anticancer properties.[3] These side chains are thought to improve the solubility of the compounds and facilitate their interaction with the negatively charged phosphate backbone of DNA.

Our synthetic protocol will focus on the synthesis of a representative N,N'-bis(2-(dimethylamino)ethyl)-1,8-diaminoanthraquinone derivative. This compound is a close analog of clinically investigated compounds and serves as an excellent model for illustrating the key synthetic and analytical techniques.

Visualizing the Synthetic Pathway

Synthetic Pathway This compound This compound Reaction Reaction This compound->Reaction 1. N-alkylation Reagents Reagents Reagents->Reaction 2-(Dimethylamino)ethyl chloride hydrochloride, NaH, DMF Product Product Reaction->Product N,N'-bis(2-(dimethylamino)ethyl)- This compound Mechanism of Action cluster_0 Cellular Effects DNA_Intercalation DNA Intercalation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition Topoisomerase II Inhibition TopoII_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Drug This compound Derivative Drug->DNA_Intercalation Drug->TopoII_Inhibition

Sources

Application Notes and Protocols for Monitoring 1,8-Diaminoanthraquinone Reactions with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of TLC in Monitoring Reactions of 1,8-Diaminoanthraquinone

This compound is a vital scaffold in the synthesis of a diverse array of functional molecules, including dyes, pigments, and compounds with potential therapeutic applications, such as anticancer agents.[1] The two primary amino groups on the anthraquinone core serve as reactive sites for a variety of chemical transformations, most notably acylation reactions to form corresponding amides. Effective and efficient monitoring of these reactions is paramount to ensure complete conversion of the starting material, identify the formation of intermediates and byproducts, and determine the optimal reaction endpoint.

Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective analytical technique ideally suited for real-time reaction monitoring in a research and development setting.[2] Its ability to provide a quick qualitative snapshot of the reaction mixture composition allows chemists to make informed decisions regarding reaction times, reagent addition, and work-up procedures. This guide provides a comprehensive overview and detailed protocols for the application of TLC in monitoring reactions involving this compound, with a focus on N-acylation reactions.

Core Principles of TLC for Reaction Monitoring

The separation on a TLC plate is governed by the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[3] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.[4]

In the context of a this compound acylation reaction, the starting material, a primary aromatic diamine, is significantly more polar than its mono- and di-acylated products. This difference in polarity is the foundation for effective separation and monitoring by TLC. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while new, less polar spots corresponding to the acylated products will appear and intensify.

Materials and Methods

Materials
  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended. The fluorescent indicator (F₂₅₄) allows for non-destructive visualization under UV light.

  • Developing Chamber: A glass chamber with a tight-fitting lid.

  • Capillary Spotters: For precise application of samples onto the TLC plate.

  • Solvents: Reagent-grade solvents are essential for reproducible results. Common solvents for this application include hexanes and ethyl acetate.

  • Visualization Reagents:

    • UV Lamp (254 nm)

    • Iodine chamber

    • Staining solutions (e.g., p-anisaldehyde, potassium permanganate)

Methodology Overview

The process of monitoring a reaction using TLC can be broken down into five key stages:

  • Sample Preparation: Diluting the reaction aliquot for clear spotting.

  • Spotting: Applying the starting material, reaction mixture, and a co-spot to the TLC plate.

  • Development: Eluting the TLC plate with an optimized mobile phase.

  • Visualization: Detecting the separated spots.

  • Interpretation: Analyzing the chromatogram to determine the reaction status.

Detailed Experimental Protocol: Monitoring the N,N'-Diacylation of this compound

This protocol details the monitoring of a representative acylation reaction of this compound with an acyl chloride (e.g., benzoyl chloride) to form the corresponding N,N'-diacyl-1,8-diaminoanthraquinone.

Step 1: Preparation and Pre-reaction Analysis
  • Prepare a Starting Material Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or the reaction solvent) to a concentration of approximately 1-2 mg/mL.

  • Select an Appropriate Mobile Phase: The choice of the mobile phase is critical for achieving good separation. For the acylation of this compound, a mixture of hexanes and ethyl acetate is a good starting point.[5] The polarity of the mobile phase should be adjusted to achieve an Rf value of approximately 0.2-0.4 for the starting material. This ensures that there is sufficient space on the chromatogram for the less polar products to migrate.

    • Expert Insight: A less polar mobile phase (higher ratio of hexanes to ethyl acetate) will result in lower Rf values for all components. Conversely, a more polar mobile phase will increase the Rf values.[6]

Step 2: Spotting the TLC Plate
  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Using a capillary spotter, apply a small spot of the prepared starting material solution to the 'SM' and 'C' lanes. Ensure the spots are small and concentrated.

  • Once the reaction has commenced, withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the reaction mixture onto the 'RM' lane and also on top of the starting material spot in the 'C' lane (the co-spot).[7]

dot

Caption: Spotting arrangement on a TLC plate for reaction monitoring.

Step 3: Developing the TLC Plate
  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor, which promotes even development.

  • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate by capillary action.

  • When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Step 4: Visualizing the Chromatogram
  • UV Light (254 nm): this compound and its acylated derivatives are highly conjugated and will be visible under a UV lamp at 254 nm.[8] The compounds will appear as dark spots against the fluorescent green background of the plate.[9] This method is non-destructive. Gently circle the observed spots with a pencil.

  • Iodine Staining: Place the dried TLC plate into a sealed chamber containing a few crystals of iodine. The iodine vapor will adsorb to the organic compounds on the plate, revealing them as brown or yellowish-brown spots.[10] This method is semi-destructive as the spots will fade over time.

  • Chemical Stains (Destructive): For more permanent visualization or for compounds that are not UV-active, chemical stains can be used.[11]

    • p-Anisaldehyde Stain: This stain is effective for visualizing amines and amides, often producing colored spots upon heating.

    • Potassium Permanganate Stain: This stain reacts with oxidizable functional groups. The amino groups of the starting material will react, while the amide products may be less reactive.

Step 5: Interpreting the Results

The progress of the reaction can be determined by observing the changes in the TLC plate over time.

  • Time = 0: A single spot corresponding to the starting material will be visible in the 'SM' and 'RM' lanes.

  • Intermediate Time: The spot for the starting material in the 'RM' lane will decrease in intensity. A new, less polar spot (higher Rf) corresponding to the mono-acylated intermediate may appear, followed by the appearance of an even less polar spot for the di-acylated product.

  • Reaction Completion: The starting material spot in the 'RM' lane will have completely disappeared, and the spot for the desired di-acylated product will be prominent.

dot

Caption: Idealized TLC progression for the diacylation of this compound.

Quantitative Data and Troubleshooting

Table of Expected Rf Values

The following table provides approximate Rf values for this compound and its di-acylated derivative in common solvent systems. These values can serve as a guide for optimizing your TLC conditions.

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
This compound7:30.25 - 0.35
This compound1:10.40 - 0.50
N,N'-Dibenzoyl-1,8-diaminoanthraquinone7:30.50 - 0.60
N,N'-Dibenzoyl-1,8-diaminoanthraquinone1:10.70 - 0.80

Note: Rf values are dependent on various factors including the specific TLC plates, chamber saturation, and temperature, and should be considered as a guideline.

Troubleshooting Common TLC Issues
ProblemPossible CauseSolution
Streaking of spots The sample is overloaded or too concentrated. The mobile phase is too polar.Dilute the sample. Decrease the polarity of the mobile phase.
Spots remain at the baseline The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Spots run at the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexanes).
Uneven solvent front The TLC plate was not placed evenly in the chamber, or the chamber was not sealed properly.Ensure the plate is level in the chamber and that the lid is tightly sealed.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and low cost make it an ideal first-line analytical technique in a synthetic chemistry laboratory. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively track the progress of their reactions, leading to improved yields, higher purity of products, and more efficient workflow in the development of novel anthraquinone-based compounds.

References

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link][7]

  • Homework.Study.com. how are Rf values affected by solvent polarity?? (discuss both increase and decreased polarity). Available from: [Link][3]

  • Stains for Developing TLC Plates. Available from: [Link][10]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Published April 7, 2022. Available from: [Link][8]

  • Nichols, L. Visualizing a TLC plate. YouTube; August 23, 2021. Available from: [Link][9]

  • Starkey, L. S. 11. Solvent Polarity- Effect on Rf. YouTube; February 28, 2012. Available from: [Link][6]

  • Salni, S., Marisa, H., & Mukti, R. W. Antioxidant Compounds and Activity of Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves from Several Hosts. Pharmaciana, 11(1), 127-136. Available from: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link][12]

  • Thin Layer Chromatography (TLC). Available from: [Link][13]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. Published April 18, 2022. Available from: [Link][2]

  • Thin Layer Chromatography. Available from: [Link][14]

  • ASFC Chemistry. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube; May 16, 2017. Available from: [Link][5]

  • Mondal, S., & Singh, M. Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Journal of Chemical Education, 89(12), 1594-1596. Available from: [Link][15]

  • Huang, H. S., Chiu, H. F., Chiou, J. F., & Yeh, P. H. (2005). Synthesis and antitumor activity of this compound derivatives. Chemical & pharmaceutical bulletin, 53(9), 1136–1139. [Link]. Available from: [Link][1]

  • Meda, A., & Spanevello, R. O. (2018). Optimization of the TLC Separation of Seven Amino Acids. Journal of Chromatographic Science, 56(7), 614–619. [Link]. Available from: [Link][16]

  • Cortes, S. 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts; April 17, 2020. Available from: [Link][17]

  • Manimekalai, A., & Senthil, S. (2009). Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures. Journal of the Serbian Chemical Society, 74(12), 1325-1335. Available from: [Link][18]

  • Request PDF. Synthesis and Antitumor Activity of this compound Derivatives. Available from: [Link][19]

  • Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and Liquid Chromatography-Mass Spectrometry. Analytical chemistry, 84(1), 412–419. [Link]. Available from: [Link][20]

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Application Notes & Protocols: High-Pressure Amination of Dinitroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of dinitroanthraquinones to their corresponding aminoanthraquinones is a pivotal transformation in the synthesis of a wide array of dyes and pharmaceutically relevant compounds. This application note provides a comprehensive guide to the experimental setup and execution of the high-pressure amination of dinitroanthraquinone. We delve into the underlying chemical principles, detail the necessary high-pressure apparatus, provide step-by-step protocols, and emphasize the critical safety procedures required for this potentially hazardous reaction. This document is intended for researchers, scientists, and drug development professionals seeking to perform this transformation safely and efficiently.

Introduction: The Significance of Aminoanthraquinones

Aminoanthraquinones are crucial intermediates in the chemical industry, particularly for the production of high-performance dyes and pigments.[1] The position of the amino group on the anthraquinone core dictates the final color and properties of the resulting dye.[2][3] The high-pressure amination of dinitroanthraquinones offers a direct and often high-yielding route to these valuable compounds.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to nucleophilic attack by an amine.[5][6] High pressure and temperature are often necessary to overcome the activation energy of the reaction and achieve a practical conversion rate, especially when using less reactive amines.[1]

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

The amination of dinitroanthraquinone is a classic example of a nucleophilic aromatic substitution reaction. The key steps are:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the carbon atoms bearing a nitro group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[7]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the nitro group as a nitrite ion.

The presence of two nitro groups strongly activates the anthraquinone ring towards this reaction. The reaction rate is influenced by the nature of the amine, the solvent, the temperature, and the applied pressure.

SNAr_Mechanism Dinitroanthraquinone Dinitroanthraquinone Meisenheimer Meisenheimer Complex (Intermediate) Dinitroanthraquinone->Meisenheimer + Amine Amine Amine (R-NH2) Aminoanthraquinone Aminoanthraquinone Meisenheimer->Aminoanthraquinone - Nitrite Ion Nitrite Nitrite Ion (NO2-)

Caption: SNAr mechanism for the amination of dinitroanthraquinone.

Experimental Apparatus: The High-Pressure Reactor System

Performing this reaction requires a specialized high-pressure reactor, often referred to as an autoclave. The choice of reactor is critical for ensuring both the success of the reaction and the safety of the operator.

Key Components of a High-Pressure Reactor System:

ComponentDescriptionCritical Function
Reactor Vessel Constructed from materials resistant to the reactants and solvents at high temperatures and pressures (e.g., Stainless Steel, Hastelloy).Contains the reaction mixture safely.
Closure System Typically a bolted flange or a self-sealing mechanism.Ensures a pressure-tight seal.
Stirring System Magnetic drive or direct drive with a high-pressure seal.Ensures proper mixing of reactants for a homogenous reaction.
Heating System External heating mantle or internal heating coil.Provides the necessary thermal energy for the reaction.
Pressure Gauge A calibrated gauge to monitor the internal pressure of the vessel.Essential for safety and for monitoring reaction progress.
Thermocouple Measures the internal temperature of the reaction mixture.Crucial for controlling the reaction and preventing thermal runaway.
Pressure Relief System A rupture disc or a safety relief valve.A critical safety feature to prevent over-pressurization.[8]
Inlet/Outlet Valves For charging reactants and releasing pressure.Allows for controlled addition and removal of materials.

It is imperative to thoroughly understand the design and operational limits of the specific reactor being used.[8][9] Regular inspection and maintenance of all components, especially seals and pressure relief systems, are mandatory.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the high-pressure amination of 1,8-dinitroanthraquinone with a primary amine. Researchers should adapt this protocol based on the specific amine, solvent, and available equipment.

Materials and Reagents
  • 1,8-Dinitroanthraquinone: (Purity >98%)

  • Amine: (e.g., n-butylamine, cyclohexylamine)

  • Solvent: (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))

  • Inert Gas: Nitrogen or Argon

Pre-Reaction Setup and Safety Checks
  • Reactor Inspection: Before each use, visually inspect the reactor vessel, seals, and all fittings for any signs of wear or damage.[8]

  • Leak Test: Assemble the reactor and pressurize it with an inert gas (e.g., nitrogen) to the intended working pressure. Monitor for any pressure drop over a period of at least one hour to ensure the system is leak-free.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty gloves.[9][10]

  • Fume Hood and Blast Shield: Conduct the entire experiment within a certified fume hood.[10] A blast shield should also be used as an additional safety precaution.[9]

Reaction Procedure
  • Charging the Reactor:

    • To the reactor vessel, add 1,8-dinitroanthraquinone.

    • Add the chosen solvent. The total volume of the reactants and solvent should not exceed 80% of the reactor's internal volume.[11]

    • Add the amine. An excess of the amine is typically used to drive the reaction to completion.

  • Sealing the Reactor: Securely close the reactor according to the manufacturer's instructions. Ensure all bolts are tightened in a diagonal, symmetrical sequence to apply even pressure.[11]

  • Inerting the Atmosphere: Purge the reactor several times with an inert gas to remove any oxygen, which could lead to side reactions or create a hazardous atmosphere at high temperatures.

  • Pressurization: If the reaction requires an initial pressure of the aminating agent (if it's a gas like ammonia), introduce it at this stage. For liquid amines, the pressure will build as the reactor is heated.

  • Heating and Stirring:

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to the desired temperature (typically in the range of 150-250°C).

    • Monitor both the temperature and pressure closely. It is recommended to operate at or below 85% of the reactor's maximum design pressure and temperature.[12]

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by techniques such as TLC or HPLC.

  • Cooling and Depressurization:

    • Once the reaction is complete, turn off the heater and allow the reactor to cool to room temperature naturally.[11]

    • Once cooled, slowly and carefully vent the excess pressure through the outlet valve, directing the vented gas to a safe exhaust or a scrubbing system.

Work-up and Purification
  • Product Isolation: Open the reactor and transfer the reaction mixture to a suitable flask.

  • Precipitation: The product can often be precipitated by pouring the reaction mixture into a non-solvent, such as water.

  • Filtration and Washing: Collect the solid product by filtration and wash it thoroughly with water and then a suitable organic solvent (e.g., methanol) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product in a vacuum oven.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Inspect Inspect Reactor Leak_Test Leak Test Inspect->Leak_Test Charge Charge Reactants Leak_Test->Charge Seal Seal Reactor Charge->Seal Inert Inert Atmosphere Seal->Inert Heat_Stir Heat & Stir Inert->Heat_Stir Monitor Monitor Reaction Heat_Stir->Monitor Cool_Vent Cool & Vent Monitor->Cool_Vent Isolate Isolate Product Cool_Vent->Isolate Purify Purify Product Isolate->Purify

Sources

Troubleshooting & Optimization

identifying side products in the synthesis of 1,8-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-diaminoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this critical chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis from 1,8-Dinitroanthraquinone

This is the most prevalent industrial and laboratory-scale method for synthesizing this compound. The process typically involves the reduction of 1,8-dinitroanthraquinone, most commonly through high-pressure ammonolysis in an organic solvent.[1][2]

Q1: My final product has a lower melting point than expected and appears to be a mixture. What are the likely impurities?

A1: The presence of impurities is a common issue. The most probable side products in the synthesis from 1,8-dinitroanthraquinone are:

  • 1,5-Diaminoanthraquinone: Commercial 1,8-dinitroanthraquinone is often a mixture with its 1,5-isomer.[1][3] During the reduction, this isomeric impurity is converted to 1,5-diaminoanthraquinone, which can be difficult to separate from the desired 1,8-isomer due to their similar physical properties.

  • 1-Amino-8-nitroanthraquinone: Incomplete reduction of the two nitro groups will result in the presence of this mono-amino, mono-nitro intermediate. The reaction conditions, such as temperature, pressure, and reaction time, must be carefully controlled to ensure complete conversion.

  • Unreacted 1,8-Dinitroanthraquinone: If the reaction does not go to completion, the starting material will contaminate the final product.

  • Anthraquinone Imine Derivatives: At elevated temperatures, the newly formed amino groups can react further with other anthraquinone molecules or intermediates to form imines.

  • Condensation Products: High reaction temperatures can also promote intermolecular condensation reactions between anthraquinone molecules, leading to higher molecular weight impurities.

Q2: How can I identify the specific side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective technique for separating the various components of your product mixture. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point for method development.[3] By comparing the retention times with known standards of this compound, 1,5-diaminoanthraquinone, and 1,8-dinitroanthraquinone, you can identify and quantify these major components.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) will provide molecular weight information for each separated component, which is invaluable for identifying unexpected side products. The molecular ion peaks for the expected components are:

    • This compound: m/z 238.24

    • 1-Amino-8-nitroanthraquinone: m/z 268.22

    • 1,8-Dinitroanthraquinone: m/z 298.21

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of unknown impurities if they can be isolated in sufficient purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of functional groups. For instance, the incomplete reduction would show characteristic nitro group stretches (around 1530 and 1350 cm-1) in addition to the amino group stretches (around 3300-3500 cm-1).

Compound Molecular Weight ( g/mol ) Analytical Technique Expected Observations
This compound238.24HPLC, MS, NMRMajor product peak.
1,5-Diaminoanthraquinone238.24HPLC, MS, NMRIsomeric peak, often close to the 1,8-isomer.
1-Amino-8-nitroanthraquinone268.22HPLC, MS, NMR, IRPeak corresponding to the intermediate molecular weight. Presence of both amino and nitro signals/stretches.
1,8-Dinitroanthraquinone298.21HPLC, MS, NMR, IRPeak corresponding to the starting material's molecular weight.

Q3: What reaction parameters should I adjust to minimize the formation of side products?

A3: Careful control of reaction conditions is paramount for a clean synthesis.

  • Purity of Starting Material: Whenever possible, use 1,8-dinitroanthraquinone with the lowest possible content of the 1,5-isomer. If the starting material is a mixture, a purification step before the reduction may be necessary.

  • Temperature and Pressure: While higher temperatures and pressures can accelerate the reaction, they also favor the formation of imines and condensation products. It is crucial to find the optimal balance. A typical starting point is 150°C and 50-60 atmospheres.[1]

  • Reaction Time: Insufficient reaction time will lead to incomplete reduction. The reaction progress should be monitored (e.g., by TLC or HPLC) to determine the point of complete conversion of the starting material and the mono-amino intermediate.

  • Molar Ratio of Ammonia: A sufficient excess of ammonia is required to drive the reaction to completion. However, an extremely large excess might promote side reactions. A molar ratio of ammonia to dinitroanthraquinone between 20:1 and 30:1 is often optimal.[1]

Experimental Protocol: Synthesis of this compound from 1,8-Dinitroanthraquinone

Materials:

  • 1,8-Dinitroanthraquinone

  • Liquid Ammonia

  • Toluene (or Xylene)

  • High-pressure autoclave with a stirring mechanism

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: In a high-pressure autoclave, charge 1,8-dinitroanthraquinone and the organic solvent (e.g., toluene). A typical ratio is approximately 100 g of dinitroanthraquinone per liter of solvent.[1]

  • Addition of Ammonia: Cool the autoclave and carefully introduce liquid ammonia. The molar ratio of ammonia to dinitroanthraquinone should be between 20:1 and 30:1 for optimal results.[1]

  • Reaction: Seal the autoclave and begin heating to the reaction temperature (e.g., 150°C) with constant stirring. The pressure will increase to approximately 50-60 atmospheres. Maintain these conditions for 11-12 hours.[1]

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.

  • Product Isolation: Open the autoclave and filter the reaction mixture to collect the solid product.

  • Washing: Wash the collected solid with a small amount of the solvent (toluene or xylene) to remove any unreacted starting material and soluble byproducts.[1]

  • Drying: Dry the purified this compound in a vacuum oven.

Alternative Synthesis Routes and Their Potential Side Products

While the reduction of 1,8-dinitroanthraquinone is the most common method, other synthetic pathways exist. Understanding their potential impurities is crucial for troubleshooting.

Q4: I am synthesizing this compound from anthraquinone-1,8-disulfonic acid. What side products should I be aware of?

A4: This route involves the amination of the disulfonic acid, typically with ammonia at high temperatures and pressures. Potential side products include:

  • 1-Aminoanthraquinone-8-sulfonic acid: Incomplete amination will result in this monosubstituted intermediate.

  • 1,8-Dihydroxyanthraquinone: Under harsh reaction conditions, hydrolysis of the sulfonic acid groups or the newly formed amino groups can occur, leading to the formation of the corresponding dihydroxyanthraquinone.[4]

  • Isomeric Diaminoanthraquinones: The starting anthraquinone-1,8-disulfonic acid may contain other isomers, such as the 1,5-disulfonic acid, which will lead to the formation of the corresponding diaminoanthraquinone isomers.

Q5: What are the potential side products when synthesizing this compound from 1,8-dichloroanthraquinone?

A5: This route involves a nucleophilic aromatic substitution reaction where the chlorine atoms are displaced by amino groups. Potential side products include:

  • 1-Amino-8-chloroanthraquinone: Incomplete reaction will result in this mono-substituted intermediate.

  • 1,8-Dihydroxyanthraquinone: Similar to the disulfonic acid route, hydrolysis can occur under certain conditions, leading to the formation of the dihydroxy byproduct.

  • Over-amination Products: Depending on the reaction conditions and the nature of the aminating agent, side reactions involving the amino groups could potentially occur.

Visualizing the Process

To better understand the relationships between starting materials, reaction conditions, and potential products, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products cluster_troubleshooting Troubleshooting Focus 1,8-Dinitroanthraquinone 1,8-Dinitroanthraquinone Reaction_Vessel Reaction_Vessel 1,8-Dinitroanthraquinone->Reaction_Vessel Charge Ammonia Ammonia Ammonia->Reaction_Vessel Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Reaction_Vessel High Temp & Pressure High Temp & Pressure High Temp & Pressure->Reaction_Vessel This compound This compound Side_Products Side Products Analysis Analysis Side_Products->Analysis Identify Crude_Product Crude_Product Reaction_Vessel->Crude_Product Reaction Crude_Product->this compound Purification Crude_Product->Side_Products Optimization Optimization Analysis->Optimization Reaction Conditions Reaction Conditions Reaction Conditions->Optimization Adjust

Caption: A workflow for the synthesis of this compound.

Side_Products_Formation cluster_reaction_pathways Reaction Pathways cluster_side_products Resulting Side Products Start 1,8-Dinitroanthraquinone (with 1,5-isomer impurity) Incomplete_Reduction Incomplete Reduction Start->Incomplete_Reduction Isomeric_Conversion Isomeric Conversion Start->Isomeric_Conversion High_Temp_Side_Reactions High Temp Side Reactions Start->High_Temp_Side_Reactions Desired_Product This compound Start->Desired_Product Complete Reaction Monoamino 1-Amino-8-nitroanthraquinone Incomplete_Reduction->Monoamino Isomer 1,5-Diaminoanthraquinone Isomeric_Conversion->Isomer Imine Imine Derivatives High_Temp_Side_Reactions->Imine Condensation Condensation Products High_Temp_Side_Reactions->Condensation

Caption: Formation pathways of common side products.

References

  • Huang, H. S., et al. (2005). Synthesis and antitumor activity of this compound derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1141. [Link]

  • PubChem. (n.d.). 1-Nitroanthraquinone. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Synthesis and Antitumor Activity of this compound Derivatives. [Link]

  • Google Patents. (n.d.). Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs.
  • SpectraBase. (n.d.). 1-(4-Aminoanilino)-4,5-dihydroxy-8-nitroanthraquinone. [Link]

  • ChemWhat. (n.d.). 1-amino-4,5-dihydroxy-8-nitroanthraquinone. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
  • Google Patents. (n.d.). Process for the production of aminoanthraquinone compounds.
  • Wikipedia. (n.d.). Ammonolysis. [Link]

  • IARC Publications. (n.d.). 1,8-Dihydroxyanthraquinone. [Link]

  • ResearchGate. (2025). Thermal decomposition kinetics of three anthraquinone hazardous waste. [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. [Link]

  • Google Patents. (n.d.). Synthesis method of chloroanthraquinone.
  • Royal Society of Chemistry. (2015). Analytical Methods. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ACS Omega. (2022). A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+. [Link]

  • ResearchGate. (2025). Optimisation of ESI-MS detection for the HPLC of anthraquinone dyes. [Link]

  • CORE. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles. [Link]

  • Waters. (n.d.). Impurities Application Notebook. [Link]

  • ResearchGate. (2025). Non-thermal Plasma Degradation of Anthraquinonic Dye in Water: Oxidation Pathways and Effect of Natural Matrices. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 1,8-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,8-Diaminoanthraquinone (1,8-DAA). Here, you will find troubleshooting guides and FAQs designed to address common challenges encountered when preparing and analyzing 1,8-DAA solutions, ensuring the stability and reproducibility of your spectroscopic measurements.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changes color over time, from an initial reddish-purple to a brownish hue. What is causing this instability?

This color change is a common indicator of degradation, likely due to oxidation of the amino groups on the anthraquinone core. The lone pair electrons on the nitrogen atoms are susceptible to attack by atmospheric oxygen, leading to the formation of oxidized species that alter the chromophore and, consequently, the observed color and absorption spectrum. This process can be accelerated by exposure to light (photodegradation) and the presence of certain metal ions.

Q2: I'm observing poor reproducibility in my absorbance readings. What are the likely causes?

Poor reproducibility in spectroscopic measurements of 1,8-DAA can stem from several factors:

  • Solution Instability: As mentioned in Q1, ongoing degradation of the 1,8-DAA molecule will lead to changing absorbance values over time.

  • Solvent Volatility: If you are using a highly volatile solvent, its evaporation can concentrate your sample, artificially increasing the absorbance.

  • pH Fluctuations: The protonation state of the amino groups is pH-dependent, which can affect the electronic structure of the molecule and its absorption spectrum. Inconsistent pH between samples will lead to variability.

  • Aggregation: At higher concentrations, 1,8-DAA molecules may stack or aggregate, which can alter their molar absorptivity and lead to non-linear absorbance readings (a deviation from the Beer-Lambert law).

Q3: Which solvent should I choose for dissolving this compound?

This compound is sparingly soluble in water but shows good solubility in polar aprotic solvents. The choice of solvent is critical for both stability and the quality of the spectroscopic data.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving 1,8-DAA, as they provide good solubility and can help to minimize aggregation.

  • Solvents to Use with Caution: While alcohols like ethanol and methanol can be used, they are more protic and may influence the protonation state of the amino groups. Chlorinated solvents like dichloromethane and chloroform can also be used, but their higher volatility can be a concern.

  • Aqueous Solutions: For applications requiring aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the desired buffer. This approach minimizes the time 1,8-DAA is in a potentially less stable aqueous environment.

Troubleshooting Guide: Stabilizing 1,8-DAA Solutions

Problem 1: Rapid Color Change and Spectral Degradation

Root Cause: Oxidation and/or photodegradation of the 1,8-DAA molecule.

Solutions:

  • Inert Atmosphere: The most effective way to prevent oxidation is to minimize contact with oxygen.

    • Protocol: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by gently bubbling the inert gas through your solvent before dissolving the 1,8-DAA and by flushing the headspace of your storage vial with the gas before sealing.

  • Use of Antioxidants: The addition of a suitable antioxidant can scavenge reactive oxygen species and protect the 1,8-DAA.

    • Recommended Antioxidant: Ascorbic acid is an effective and readily available antioxidant for this purpose.

    • Protocol: Prepare a fresh stock solution of ascorbic acid (e.g., 10 mM in your chosen solvent). Add a small aliquot to your 1,8-DAA solution to achieve a final concentration in the range of 100-500 µM. The optimal concentration may need to be determined empirically.

  • Light Protection: 1,8-DAA is photosensitive.

    • Protocol: Always store your solutions in amber vials or wrap your vials in aluminum foil to protect them from light. When performing spectroscopic measurements, minimize the time the cuvette is exposed to the instrument's light source.

Problem 2: Inconsistent and Drifting Absorbance Readings

Root Cause: A combination of solution instability, pH effects, and potential aggregation.

Solutions:

  • pH Control: Maintaining a consistent pH is crucial for reproducible spectroscopic data.

    • Protocol: If working in aqueous or semi-aqueous solutions, use a well-buffered system. Phosphate or borate buffers with a pH in the range of 7.0-8.5 are generally suitable. The optimal pH should be determined experimentally by titrating a 1,8-DAA solution and observing the spectral changes.

  • Solvent Degassing: Dissolved oxygen in your solvent can contribute to oxidation.

    • Protocol: Before preparing your solutions, degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by using a sonicator bath under vacuum.

  • Managing Aggregation:

    • Protocol: Work at the lowest practical concentration of 1,8-DAA. If you suspect aggregation is occurring (e.g., you observe a broadening of the absorption peak or a deviation from Beer's Law), try adding a small percentage (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your solution to disrupt intermolecular interactions.

Experimental Workflow for Preparing Stable 1,8-DAA Solutions

This workflow integrates the best practices for ensuring the stability and reproducibility of your 1,8-DAA solutions for spectroscopic analysis.

Caption: Workflow for preparing stable 1,8-DAA solutions.

Data Summary Table

ParameterRecommendationRationale
Primary Solvents DMSO, DMFHigh solubility, aprotic nature minimizes protonation state changes.
Working pH Range 7.0 - 8.5 (in buffered solutions)Maintains a consistent deprotonated state of the amino groups, ensuring spectral stability.
Antioxidant Ascorbic Acid (100-500 µM)Scavenges reactive oxygen species to prevent oxidative degradation.
Storage Conditions -20°C in an amber vial under N₂ or ArReduces thermal degradation, protects from light, and prevents oxidation.

Logical Troubleshooting Flow

This diagram illustrates a logical sequence for troubleshooting common issues with 1,8-DAA spectroscopic analysis.

troubleshooting_flow start Problem: Inconsistent Spectroscopic Data check_color Is the solution color stable over time? start->check_color check_reproducibility Are replicate measurements consistent? check_color->check_reproducibility Yes color_no No check_color->color_no No repro_no No check_reproducibility->repro_no No resolved Problem Resolved check_reproducibility->resolved Yes add_antioxidant Action: Add Antioxidant (e.g., Ascorbic Acid) color_no->add_antioxidant use_inert Action: Use Inert Atmosphere (N₂ or Ar) add_antioxidant->use_inert protect_light Action: Protect from Light (Amber Vials) use_inert->protect_light protect_light->resolved check_ph Action: Control pH with Buffer repro_no->check_ph check_conc Action: Check for Aggregation (Dilute or add Surfactant) check_ph->check_conc use_fresh Action: Prepare Fresh Solutions Daily check_conc->use_fresh use_fresh->resolved

Caption: Troubleshooting flowchart for 1,8-DAA analysis.

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 1,8-Dinitroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,8-diaminoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the reduction of 1,8-dinitroanthraquinone. As a key intermediate in the development of various dyes and potential therapeutic agents, including cytotoxic compounds for cancer research, mastering this synthesis is crucial.[1][2] This document provides field-proven insights to help you navigate the complexities of this reaction and optimize your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the reduction of 1,8-dinitroanthraquinone, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Suggested Solutions & Scientific Rationale
RD-T01 Incomplete or Sluggish Reaction 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical for the complete conversion of both nitro groups. 2. Low Reaction Temperature: The reduction of nitroaromatics often requires significant activation energy. 3. Poor Reagent Quality/Activity: The reducing agent may have degraded over time or may be of insufficient purity. 4. Mass Transfer Limitations: In heterogeneous reactions (e.g., with iron powder or catalytic hydrogenation), poor mixing can limit the interaction between the substrate and the reducing agent.1. Increase Molar Excess of Reducing Agent: Incrementally increase the molar ratio of the reducing agent. For instance, when using sodium sulfide, ensure a sufficient excess is present to account for any side reactions or degradation. 2. Elevate Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. For high-pressure reactions with ammonia, temperatures are typically in the range of 100-220°C.[3] 3. Verify Reagent Quality: Use a fresh batch of the reducing agent or titrate it to determine its active concentration. 4. Improve Agitation: Ensure vigorous stirring to maintain a homogeneous suspension and facilitate efficient contact between reactants.
RD-T02 Mixture of Diaminoanthraquinone Isomers in the Final Product 1. Impure Starting Material: The most common cause is the presence of other dinitroanthraquinone isomers (e.g., 1,5-, 1,6-, and 1,7-) in the starting 1,8-dinitroanthraquinone.[4] The nitration of anthraquinone typically produces a mixture of these isomers.[1][5]1. Purify the Starting Material: It is highly recommended to purify the 1,8-dinitroanthraquinone prior to reduction. This can be achieved by fractional crystallization from solvents like sulpholane or 1-chloronaphthalene, where the solubility of the isomers differs.[6] Alternatively, fractional precipitation from sulfuric acid/oleum can be employed.[1][7] 2. Post-Reduction Purification: If a mixture of diaminoanthraquinones is obtained, it can be separated by fractional precipitation, exploiting the lower solubility of 1,5-diaminoanthraquinone in many organic solvents compared to the 1,8-isomer.[3]
RD-T03 Formation of Unidentified Side-Products 1. Over-reduction: The desired amino groups can be further reduced, or the anthraquinone core itself can be hydrogenated, especially under harsh conditions or with strong reducing agents. The formation of hydroxylamino intermediates is a key step, and their subsequent reactions can lead to byproducts.[8] 2. Reaction with Solvent/Reagents: At elevated temperatures, the solvent or excess reagents might react with the starting material or product. For instance, with a large excess of ammonia, there is a potential for the formation of 1-aminoanthraquinone imines.[9]1. Careful Monitoring of Reaction Progress: Monitor the reaction closely using TLC or HPLC to stop it once the starting material is consumed and before significant side-product formation occurs. 2. Optimization of Reaction Conditions: Reduce the reaction temperature, decrease the reaction time, or use a milder reducing agent. For catalytic hydrogenation, a more selective catalyst could be explored. 3. Control Stoichiometry: Avoid a large excess of highly reactive reagents.
RD-T04 Difficulties in Product Isolation and Purification 1. Fine Precipitate: The product may precipitate as very fine particles that are difficult to filter. 2. Contamination with Inorganic Salts: Reductions using metal-based reagents (e.g., SnCl₂, Fe) will result in the formation of metal salts that need to be removed.[10] 3. Co-precipitation of Impurities: During crystallization, impurities can be trapped within the crystal lattice of the desired product.1. Optimize Crystallization Conditions: Allow the product to crystallize slowly from the reaction mixture or during recrystallization to encourage the formation of larger, more easily filterable crystals. 2. Thorough Work-up: For metal-based reductions, a pH adjustment is often necessary to precipitate metal hydroxides, which are then removed by filtration. For example, after a SnCl₂ reduction, the reaction mixture can be partitioned between an organic solvent and an aqueous base to remove tin salts.[10] 3. Recrystallization: Recrystallize the crude product from a suitable solvent. The choice of solvent is critical and may require screening.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the reduction of 1,8-dinitroanthraquinone?

A1: For industrial-scale production, the reduction using ammonia in an organic solvent (such as toluene or xylene) at high temperatures (100-220°C) and pressures (at least 20 atmospheres) is a widely employed method.[3] This method is often preferred due to the availability and cost-effectiveness of the reagents. However, it requires specialized high-pressure equipment. For laboratory-scale synthesis, other methods like reduction with sodium sulfide (Zinin reduction), stannous chloride, or iron powder in acidic media are also common.[10]

Q2: How do I choose the right reducing agent for my needs?

A2: The choice of reducing agent depends on several factors, including the scale of the reaction, available equipment, and the desired selectivity.

  • Ammonia: Suitable for large-scale synthesis but requires a high-pressure reactor.

  • Sodium Sulfide (Na₂S): A classic method (Zinin reduction) that is often chemoselective for nitro groups in the presence of other reducible functional groups.[11]

  • Stannous Chloride (SnCl₂): Effective for small-scale reductions but the removal of tin byproducts can be tedious.[10]

  • Iron (Fe) Powder: An inexpensive and effective reducing agent, but the work-up involves filtering off a large amount of iron sludge.[10]

  • Catalytic Hydrogenation: Can be a very clean method, but requires specialized equipment and careful catalyst selection to avoid over-reduction of the anthraquinone ring system.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of toluene and ethyl acetate) should be chosen to achieve good separation between the starting material (1,8-dinitroanthraquinone), any potential intermediates, and the final product (this compound). The spots can be visualized under UV light. For more quantitative analysis and to check for the presence of isomers and side-products, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9]

Q4: What are the critical safety precautions I should take when running this reaction?

A4: The reduction of dinitroaromatic compounds can be hazardous and should be performed with caution.

  • Exothermic Reaction: The reduction of nitro groups is often highly exothermic. The addition of the reducing agent should be done portion-wise or at a controlled rate, with adequate cooling to manage the reaction temperature.

  • Hazardous Reagents: Handle all reagents, especially strong acids, bases, and toxic reducing agents, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High-Pressure Reactions: If using ammonia at high temperatures, ensure the high-pressure autoclave is properly maintained and operated by trained personnel.

  • Waste Disposal: Dispose of all chemical waste, especially those containing heavy metals (like tin), according to your institution's safety guidelines.

Q5: My final product has a low melting point and appears impure, even after recrystallization. What could be the issue?

A5: This is a strong indication of the presence of isomeric impurities. As mentioned in the troubleshooting guide (Issue ID: RD-T02), the presence of 1,5-diaminoanthraquinone and other isomers resulting from an impure starting material is the most likely cause. These isomers can form mixed crystals with the desired this compound, making purification by simple recrystallization challenging and leading to a depressed and broad melting point range. It is crucial to either start with high-purity 1,8-dinitroanthraquinone or implement a more rigorous purification strategy for the final product, such as fractional crystallization or column chromatography.

III. Experimental Protocols & Data

Protocol 1: Reduction with Ammonia in Toluene (High Pressure)

This protocol is based on established industrial methods and is suitable for scaled-up synthesis.

Materials:

  • 1,8-Dinitroanthraquinone (high purity, >98%)

  • Toluene

  • Liquid Ammonia

  • High-pressure autoclave with stirring and temperature control

Procedure:

  • Reactor Setup: In a high-pressure autoclave, charge 1,8-dinitroanthraquinone and toluene (e.g., 100 g of dinitroanthraquinone per liter of toluene).

  • Ammonia Addition: Cool the autoclave and introduce liquid ammonia. A molar ratio of ammonia to dinitroanthraquinone between 20:1 and 30:1 is recommended for optimal results.[1]

  • Reaction: Seal the autoclave and begin heating to the reaction temperature (e.g., 150°C) with constant, vigorous stirring. The pressure will rise to approximately 50-60 atmospheres. Maintain these conditions for 11-12 hours.[1]

  • Cooling and Depressurization: After the reaction is complete (as determined by prior optimization or in-situ monitoring if available), cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Product Isolation: Open the autoclave and filter the reaction mixture to collect the solid product.

  • Washing: Wash the collected solid with a small amount of fresh toluene to remove any unreacted starting material and soluble byproducts.

  • Drying: Dry the purified this compound in a vacuum oven.

Quantitative Data Summary for Ammonia Reduction
ParameterValueReference
Starting Material 1,8-Dinitroanthraquinone (or mixture with 1,5-isomer)[3]
Reagent Liquid Ammonia[3]
Solvent Toluene, Xylene, Cyclohexane[3]
Temperature 100°C - 220°C (typically 150°C)[3]
Pressure 20 - 110 atmospheres[3]
Molar Ratio (Ammonia:Substrate) 20:1 to 60:1[3]
Reaction Time 4 - 12 hours[3]
Typical Yield 80 - 90% of theoretical[3]

IV. Visualizations

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Autoclave with 1,8-Dinitroanthraquinone and Toluene start->charge_reactor add_ammonia Add Liquid Ammonia charge_reactor->add_ammonia seal_heat Seal and Heat to 150°C, 60 atm add_ammonia->seal_heat react Maintain Conditions for 4-12 hours seal_heat->react cool_vent Cool and Vent Excess Ammonia react->cool_vent filter Filter Reaction Mixture cool_vent->filter wash Wash with Toluene filter->wash dry Dry under Vacuum wash->dry end_product This compound dry->end_product

Caption: Workflow for the synthesis of this compound via high-pressure ammonolysis.

Troubleshooting Decision Tree

start Reaction Outcome Unsatisfactory check_conversion Check Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete low_yield Low Yield with Full Conversion check_conversion->low_yield Full Conversion impure Product Impure (Isomers/Side-products) check_conversion->impure Full Conversion increase_temp Increase Temperature/ Reaction Time incomplete->increase_temp Yes increase_reagent Increase Molar Ratio of Reducing Agent incomplete->increase_reagent Yes check_reagent Check Reagent Quality incomplete->check_reagent Yes check_workup Review Work-up Procedure low_yield->check_workup Yes check_sm Analyze Starting Material Purity impure->check_sm Yes optimize_cond Optimize Reaction Conditions (T, t) impure->optimize_cond Yes recrystallize Recrystallize Product impure->recrystallize Yes optimize_iso Optimize Isolation/ Purification check_workup->optimize_iso purify_sm Purify Starting Material check_sm->purify_sm

Caption: Decision tree for troubleshooting the reduction of 1,8-dinitroanthraquinone.

V. References

  • Synthesis of this compound from 1,8-Dinitroanthraquinone: Application Notes and Protocols - Benchchem. Available at:

  • Synthesis and antitumor activity of this compound derivatives - PubMed. Available at: [Link]

  • Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents. Available at:

  • Process for preparing 1,5-dinitroanthraquinone - Google Patents. Available at:

  • Efficacy of Reducing Agents for 1,8-Dinitroanthraquinone: A Comparative Guide - Benchchem. Available at:

  • Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method - MDPI. Available at: [Link]

  • Technical Support Center: 1,8-Dinitroanthraquinone Production - Benchchem. Available at:

  • United States Patent (19) - Googleapis.com. Available at:

  • A Technical Guide to the Synthesis of 1,8-Dinitroanthraquinone via Nitration of Anthraquinone - Benchchem. Available at:

  • Zinin reaction - Wikipedia. Available at: [Link]

  • Reduction of nitrobenzene to phenylhydroxylamine with anthraquinone-2-sulfonic sodium as an electron mediator - Chemical Communications (RSC Publishing). Available at: [Link]

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preventing degradation of 1,8-Diaminoanthraquinone during functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and functionalization of 1,8-diaminoanthraquinone (1,8-DAA). As a Senior Application Scientist, I understand the unique challenges this vibrant yet sensitive molecule presents. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore common degradation pathways, robust strategies for preventing them, and detailed troubleshooting for frequently encountered issues during functionalization.

Understanding the Instability: Common Degradation Pathways of this compound

This compound is a valuable scaffold in medicinal chemistry and materials science, largely due to its planar structure and the reactive amino groups at the 1 and 8 positions.[1][2] However, these same features contribute to its instability under various reaction conditions. The primary degradation pathways involve:

  • Oxidation of the Amino Groups: The electron-rich amino groups are highly susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. This is often exacerbated by the presence of oxidizing agents, air (oxygen), or high reaction temperatures.

  • Ring Cleavage: Under harsh conditions, such as strong acids or bases at elevated temperatures, the anthraquinone core itself can undergo cleavage, leading to a complex mixture of smaller aromatic compounds.[3]

  • Uncontrolled Polymerization: The bifunctional nature of 1,8-DAA can lead to unwanted polymerization during functionalization if reaction conditions are not carefully controlled.

Below is a conceptual illustration of the primary degradation concerns for 1,8-DAA.

Conceptual Degradation Pathways of 1,8-DAA DAA This compound Oxidation Oxidation of Amino Groups DAA->Oxidation Oxidizing agents, air, high temp. RingCleavage Anthraquinone Ring Cleavage DAA->RingCleavage Strong acids/bases, high temp. Polymerization Uncontrolled Polymerization DAA->Polymerization Uncontrolled functionalization DegradationProducts Complex Mixture of Degradation Products Oxidation->DegradationProducts RingCleavage->DegradationProducts Polymerization->DegradationProducts

Caption: Primary degradation pathways of this compound.

The Cornerstone of Stability: Protecting Group Strategy

The most effective strategy to prevent degradation and control selectivity during the functionalization of 1,8-DAA is the use of protecting groups for the amino functionalities.[4][5] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of introduction, stability under a wide range of reaction conditions, and mild removal.[6]

Why Protect? The Causality Behind the Choice

Protecting the amino groups as carbamates, such as N-Boc derivatives, fundamentally alters their reactivity in two crucial ways:

  • Masking Nucleophilicity: The carbamate significantly reduces the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted side reactions.

  • Preventing Oxidation: The Boc group shields the amino group from oxidative degradation.

The general workflow for functionalizing 1,8-DAA using a protecting group strategy is illustrated below.

Protecting Group Workflow for 1,8-DAA Functionalization Start This compound Protection Boc Protection Start->Protection (Boc)₂O, Base ProtectedDAA N,N'-di-Boc-1,8-DAA Protection->ProtectedDAA Functionalization Functionalization Reaction (e.g., Acylation, Alkylation) ProtectedDAA->Functionalization Desired Reagent FunctionalizedProtectedDAA Functionalized N,N'-di-Boc-1,8-DAA Functionalization->FunctionalizedProtectedDAA Deprotection Boc Deprotection FunctionalizedProtectedDAA->Deprotection Acid (e.g., TFA) FinalProduct Purified Functionalized 1,8-DAA Deprotection->FinalProduct

Caption: General workflow for 1,8-DAA functionalization.

Experimental Protocol: Di-Boc Protection of this compound

This protocol provides a reliable method for the complete protection of both amino groups.

Materials:

  • This compound (1,8-DAA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (2.5 eq) or DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (2.5 eq) in a small amount of the reaction solvent to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours. The product spot should be significantly less polar than the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel or by recrystallization.

Troubleshooting Common Functionalization Reactions

This section addresses specific problems you may encounter during the functionalization of (protected) this compound.

Acylation Reactions

Q1: My acylation reaction is sluggish or shows no conversion, even with the protected 1,8-DAA. What should I do?

A1:

  • Cause: Insufficiently activated acylating agent or steric hindrance.

  • Solution:

    • Activate the Carboxylic Acid: If you are using a carboxylic acid and a coupling agent (e.g., DCC, EDC), ensure the coupling agent is fresh and used in slight excess. You can pre-activate the carboxylic acid by forming the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Use a More Reactive Acylating Agent: If using an acid chloride, ensure it is of high purity. Consider using the corresponding acid anhydride if available.

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate. Monitor carefully for any signs of degradation.

    • Catalyst: For Friedel-Crafts type acylations on the anthraquinone core (not the amino groups), ensure you are using an appropriate Lewis acid catalyst.[7][8]

Q2: I am trying to achieve mono-acylation of 1,8-DAA directly, but I get a mixture of di-acylated product and unreacted starting material. How can I improve the selectivity for the mono-acylated product?

A2:

  • Cause: The second amino group's reactivity is comparable to the first, leading to over-acylation.

  • Solution:

    • Stoichiometry and Slow Addition: Use a slight excess of 1,8-DAA relative to the acylating agent (e.g., 1.2 eq of 1,8-DAA to 1.0 eq of acylating agent). Add the acylating agent very slowly to the reaction mixture at a low temperature (e.g., 0 °C) to favor mono-substitution.

    • Selective Mono-Protection: A more robust method is to perform a selective mono-Boc protection of 1,8-DAA.[9][10] This allows for the acylation of the free amino group, followed by deprotection of the Boc group. This is the most reliable way to achieve high yields of the mono-acylated product.

    • Purification: If a mixture is unavoidable, careful column chromatography is required to separate the mono- and di-acylated products from the starting material.

Q3: After my acylation reaction, I have a dark, insoluble precipitate. What is it and how can I avoid it?

A3:

  • Cause: This is likely due to degradation of the unprotected 1,8-DAA, especially if the reaction was heated or exposed to air for an extended period.

  • Solution:

    • Protecting Groups are Key: This is a classic sign that the amino groups should have been protected. Using the N,N'-di-Boc-1,8-DAA will significantly reduce this degradation.

    • Inert Atmosphere: Always run reactions with unprotected 1,8-DAA under an inert atmosphere (nitrogen or argon) to minimize oxidation.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

Alkylation Reactions

Q1: My alkylation reaction on N,N'-di-Boc-1,8-DAA is not proceeding. What could be the issue?

A1:

  • Cause: The N-Boc groups are not intended to be alkylated. Alkylation should be performed on the deprotected amino groups. If you are attempting to alkylate the anthraquinone core, the conditions may not be suitable.

  • Solution:

    • Correct Substrate: Ensure you are attempting to alkylate the free amino groups of 1,8-DAA. If so, a protecting group strategy is not suitable for N-alkylation.

    • Reaction Conditions for N-Alkylation: For direct N-alkylation of 1,8-DAA, use a suitable base (e.g., K₂CO₃, NaH) and an alkyl halide in a polar aprotic solvent like DMF or DMSO. Be aware of the high potential for di-alkylation.

    • Core Alkylation: Alkylation of the anthraquinone ring itself is challenging and typically requires specific directing groups and reaction conditions.

Q2: I am attempting a direct N-alkylation of 1,8-DAA and I am getting over-alkylation and a complex mixture of products. How can I control this?

A2:

  • Cause: Similar to acylation, controlling the degree of substitution is difficult. Over-alkylation can lead to quaternary ammonium salts.

  • Solution:

    • Stoichiometry and Temperature Control: Use a molar excess of 1,8-DAA and add the alkylating agent slowly at a controlled, low temperature.

    • Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This involves reacting 1,8-DAA with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃). This method generally provides better control over the degree of alkylation.

    • Selective Mono-Protection: As with acylation, a selective mono-protection strategy can be employed to achieve mono-alkylation.

Analytical Monitoring: A Key to Success

Careful monitoring of your reaction is crucial for optimizing conditions and identifying the formation of byproducts or degradation.

Technique Application What to Look For
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.- Disappearance of the starting material spot. - Appearance of a new, typically less polar, product spot. - Streaking or multiple spots near the baseline can indicate degradation or polar byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures and final product purity.- Integration of peaks to determine the ratio of starting material, product, and byproducts. - Appearance of new peaks can signal the formation of degradation products.[11]
Mass Spectrometry (MS) Confirmation of product identity and identification of byproducts.- A peak corresponding to the expected mass of the desired product. - Peaks corresponding to potential side products (e.g., di-substituted product, degradation products).

Frequently Asked Questions (FAQs)

Q: Can I perform functionalization on the anthraquinone ring without affecting the amino groups?

A: Yes, but it requires careful planning. The amino groups are strongly activating and will direct electrophilic substitution. To functionalize other positions, it is often necessary to first protect the amino groups. The protected intermediate can then be subjected to reactions like halogenation or nitration, which will be directed by the protected amino groups and the quinone carbonyls.

Q: What is the best way to purify my functionalized 1,8-DAA derivative?

A: The purification method depends on the properties of your compound.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining high-purity material.[12][13]

  • Column Chromatography: This is the most versatile method for separating mixtures of compounds with different polarities, such as separating mono- from di-substituted products.

Q: After deprotection of my Boc-protected, functionalized 1,8-DAA, my product seems unstable. Why?

A: The free amino groups of the functionalized product can still be susceptible to oxidation. It is best to handle the final product under an inert atmosphere and store it protected from light and air. If the product is basic, it can be stored as a more stable salt (e.g., hydrochloride or trifluoroacetate salt).

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • Google Patents. (Year). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
  • BenchChem. (2025).
  • Huang, H. S., et al. (2005). Synthesis and antitumor activity of this compound derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1141.
  • Cui, M. H., et al. (2020). Bacterial degradation of anthraquinone dyes. Applied Microbiology and Biotechnology, 104(13), 5647-5659.
  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
  • Zhou, F., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules, 28(11), 4344.
  • European Patent Office. (2012).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Google Patents. (Year).
  • Al-Okla, M. A., et al. (2018). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 23(10), 2469.
  • Sigma-Aldrich. (n.d.).
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
  • Albero, J., et al. (2011). Amino Acid-Protecting Groups. SciSpace.
  • ChemicalBook. (n.d.). This compound | 129-42-0.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • Albero, J., et al. (2011). Amino Acid-Protecting Groups.
  • Google Patents. (Year). Acylamino-anthraquinones and process of producing the same.
  • Huang, H. S., et al. (2005).
  • Sevov, C. S., et al. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering, 8(8), 3249-3257.
  • Thieme Chemistry. (n.d.).
  • Griesbeck, A. G., et al. (2021). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Organics, 2(1), 9-17.
  • Chen, C. T., et al. (2020). Synthesis of 1,8-anthraquinone functionalized aza 18/20-crown-5 macrocycles and their chromogenic ion-pair recognition of hydroxides in DMSO. Inorganica Chimica Acta, 507, 119585.
  • Google Patents. (Year).
  • Wagner, M., et al. (2013). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Journal of the Serbian Chemical Society, 78(10), 1475-1487.
  • Beletskaya, I. P., & Cheprakov, A. V. (2019). Methods for functionalization of anthraquinones. Russian Chemical Reviews, 88(10), 1035-1075.

Sources

Technical Support Center: Scaling Up the Synthesis of 1,8-Diaminoanthraquinone for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial-scale synthesis of 1,8-Diaminoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure a safe, efficient, and reproducible synthesis process.

I. Process Overview: The Ammonolysis of 1,8-Dinitroanthraquinone

The industrial synthesis of this compound is most commonly achieved through the ammonolysis of 1,8-dinitroanthraquinone. This nucleophilic aromatic substitution reaction involves the reduction of the two nitro groups (-NO₂) to amino groups (-NH₂) using ammonia at elevated temperatures and pressures.[1] While the reaction is robust, scaling up from the laboratory to an industrial setting introduces challenges related to heat management, mass transfer, product purity, and safety.

This guide will address these challenges in a practical question-and-answer format.

II. Troubleshooting Guide: From Low Yields to Impure Product

Category 1: Reaction Yield and Conversion Issues

Question 1: We are experiencing a lower than expected yield of this compound. What are the likely causes and how can we improve it?

Answer: Low yields in the ammonolysis of 1,8-dinitroanthraquinone can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction. The conversion of the dinitro starting material to the diamino product is not instantaneous and requires sufficient time at the optimal temperature and pressure.

    • Troubleshooting Steps:

      • Reaction Time: Ensure the reaction is running for the recommended duration. For industrial scale, this can be in the range of 11-12 hours.[1]

      • Temperature and Pressure: Verify that the internal reactor temperature and pressure are consistently maintained within the optimal range, typically around 150°C and 50-60 atmospheres.[1] Fluctuations can significantly slow down the reaction rate.

      • Monitoring: If possible, implement in-situ reaction monitoring (e.g., process IR) or carefully take aliquots (if your reactor setup allows for safe sampling) to be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

  • Sub-optimal Molar Ratio of Ammonia: An insufficient excess of ammonia will lead to incomplete conversion.

    • Troubleshooting Steps:

      • Molar Ratio: The molar ratio of ammonia to 1,8-dinitroanthraquinone is critical. For optimal results, this ratio should be between 20:1 and 30:1.[1]

      • Ammonia Loss: In a large-scale reactor, ensure there are no leaks in the system that could lead to a loss of ammonia pressure and a decrease in the effective molar ratio.

  • Poor Mass Transfer/Agitation: In a larger reactor, inefficient mixing can lead to localized areas of low reactant concentration, hindering the reaction rate.

    • Troubleshooting Steps:

      • Agitator Speed: Ensure the agitator is functioning correctly and at a speed sufficient to maintain a homogeneous slurry of the solid 1,8-dinitroanthraquinone in the solvent and ensure good contact with the ammonia.

      • Baffling: For very large reactors, ensure that the vessel is properly baffled to improve mixing and prevent vortex formation.

Question 2: Our reaction appears to stall before completion, even with extended reaction times. What could be the issue?

Answer: A stalled reaction can be frustrating. Beyond the points mentioned above, consider the following:

  • Purity of Starting Material: The presence of impurities in the 1,8-dinitroanthraquinone starting material can inhibit the reaction.

    • Troubleshooting Steps:

      • Analysis of Starting Material: Analyze the purity of your 1,8-dinitroanthraquinone batch. Isomeric impurities, such as 1,5-dinitroanthraquinone, are common and may react at different rates.

      • Supplier Qualification: If you are sourcing the starting material, ensure it meets the required specifications for this reaction.

  • Solvent Issues: The choice and quality of the solvent are important.

    • Troubleshooting Steps:

      • Solvent Selection: Toluene and xylene are commonly used solvents.[1] Ensure the solvent is suitable for the reaction scale and conditions.

      • Solvent Purity: The presence of water or other reactive impurities in the solvent can potentially interfere with the reaction. Use a dry, high-purity solvent.

Category 2: Product Purity and Byproduct Formation

Question 3: We are observing significant byproduct formation, leading to a difficult purification process. What are the common byproducts and how can we minimize them?

Answer: Byproduct formation is a common challenge when scaling up. The high temperatures and pressures can promote side reactions.

  • Common Byproducts:

    • 1-Amino-8-nitroanthraquinone: This is an intermediate that can remain if the reaction is incomplete.

    • Hydroxylated Species: At high temperatures, hydrolysis of the nitro or amino groups can occur, leading to hydroxyanthraquinone derivatives.

    • Over-amination Products: While less common, under certain conditions, further reactions with ammonia are possible.

    • Condensation Products: Intermolecular condensation of the product can occur at very high temperatures.[2]

  • Minimizing Byproducts:

    • Strict Temperature Control: Avoid temperature overshoots. The reaction is exothermic, and a robust cooling system is essential for large reactors.

    • Optimized Reaction Time: While a sufficient reaction time is needed for complete conversion, excessively long reaction times at high temperatures can promote the formation of degradation products.

    • Inert Atmosphere: While the reaction is under ammonia pressure, ensuring the reactor is purged of air before starting can help prevent oxidative side reactions.

Question 4: Our final product is a dark, tarry solid instead of the expected crystalline material. What is the cause and how can we fix it?

Answer: The formation of a tarry product is usually indicative of significant degradation.

  • Causes:

    • Excessive Temperature: This is the most likely cause. A runaway reaction or poor temperature control can lead to the decomposition of the starting material and product.

    • Contaminants: Certain metal contaminants can catalyze decomposition pathways. Ensure the reactor is clean and made of a compatible material (e.g., stainless steel).

  • Corrective Actions:

    • Review Temperature Profile: Analyze the temperature logs from the reaction. Were there any unexpected spikes?

    • Improve Heat Transfer: For large reactors, ensure the cooling jacket is operating efficiently. Consider improving agitation to enhance heat transfer from the reaction mass to the reactor walls.

    • Controlled Heating Ramp: Implement a gradual heating ramp to the target temperature to avoid a sudden exotherm.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when scaling up this high-pressure ammonolysis reaction?

A1: Safety is paramount. Key precautions include:

  • Reactor Integrity: The high-pressure autoclave must be rated for the intended operating temperature and pressure with a significant safety margin. Regular inspection and maintenance are crucial.[2][3][4]

  • Pressure Relief Systems: The reactor must be equipped with a calibrated rupture disc and a pressure relief valve as redundant safety measures.[2]

  • Ventilation: The reactor should be housed in a well-ventilated area, ideally in a dedicated bay with a robust exhaust system to handle any potential ammonia leaks.[5]

  • Ammonia Handling: Personnel must be thoroughly trained in handling liquid and gaseous ammonia and be equipped with appropriate Personal Protective Equipment (PPE), including a full-face respirator with an ammonia-specific cartridge, chemical-resistant gloves, and a gas-tight suit for emergencies.[4][6]

  • Emergency Procedures: A clear and well-practiced emergency plan must be in place for handling a runaway reaction or a significant ammonia release.[2][6]

Q2: How can we monitor the progress of the reaction at an industrial scale?

A2: Monitoring a high-pressure reaction can be challenging.

  • Pressure and Temperature Monitoring: These are the primary indirect indicators of reaction progress. A stable pressure and temperature profile after the initial ramp-up can suggest the reaction is proceeding as expected.

  • Offline Analysis (with caution): If the reactor is equipped with a safe sampling system, small aliquots can be carefully taken and analyzed by TLC or HPLC. This provides the most direct measure of conversion.

  • Process Analytical Technology (PAT): For dedicated, large-scale production, in-situ probes (like FTIR or Raman) can be integrated into the reactor to provide real-time data on the concentration of reactants and products.

Q3: What is the best method for purifying the crude this compound at a large scale?

A3: The crude product is typically isolated by filtration after cooling and depressurizing the reactor.[1]

  • Washing: The filter cake should be washed with the reaction solvent (e.g., toluene or xylene) to remove unreacted starting material and soluble impurities.[1]

  • Recrystallization: For higher purity, recrystallization is effective. The choice of solvent is crucial and may require some development work.

  • Drying: The purified product should be dried in a vacuum oven at an appropriate temperature to remove residual solvents.[1]

Q4: What analytical techniques are recommended for final product quality control?

A4: A combination of techniques should be used to ensure the purity and identity of the final product.

  • HPLC: This is the workhorse for purity analysis, capable of separating the desired product from starting materials, intermediates, and byproducts. A C18 reversed-phase column with a gradient elution of acetonitrile and water is a good starting point.[7]

  • Gas Chromatography (GC): GC can also be used for purity assessment, particularly for identifying any volatile impurities.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides structural confirmation of the final product.

    • FTIR: Can confirm the presence of the amino groups and the disappearance of the nitro groups.

    • UV-Vis: Can be used for a quick purity check and quantification against a standard.

IV. Data and Protocols

Table 1: Typical Reaction Parameters for Industrial Scale Synthesis
ParameterRecommended RangeRationale
Starting Material 1,8-DinitroanthraquinonePrecursor for amination.
Reagent Liquid AmmoniaSource of amino groups.
Solvent Toluene or XyleneProvides a medium for the reaction slurry.
Temperature 100°C - 220°C (typically 150°C)[1]Balances reaction rate and byproduct formation.
Pressure 20 - 110 atmospheres (typically 50-60 atm)[1]Maintains ammonia in the liquid phase and influences reaction rate.
Molar Ratio (Ammonia:DNAQ) 20:1 to 30:1[1]Ensures a sufficient excess of the aminating agent.
Reaction Time 11 - 12 hours[1]Allows for complete conversion of the starting material.
Experimental Protocol: General Procedure for Scale-Up
  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has passed all safety inspections.

  • Charging the Reactor: Charge the reactor with 1,8-dinitroanthraquinone and the organic solvent (e.g., toluene) at a typical ratio of approximately 100 g of dinitroanthraquinone per liter of solvent.[1]

  • Inerting: Seal the reactor and purge with an inert gas, such as nitrogen, to remove any air.

  • Ammonia Addition: Cool the reactor (e.g., with a cooling jacket) and introduce the required amount of liquid ammonia.

  • Reaction: Seal the reactor and begin heating to the target temperature (e.g., 150°C) with constant, vigorous stirring. The pressure will increase to the target range (e.g., 50-60 atmospheres). Maintain these conditions for the specified duration (e.g., 11-12 hours).[1]

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia to a scrubber or a safe, designated area.

  • Product Isolation: Open the autoclave and filter the reaction mixture to collect the solid product.

  • Washing: Wash the collected solid with a small amount of the reaction solvent to remove impurities.

  • Drying: Dry the purified this compound in a vacuum oven.

  • Further Purification (if necessary): The crude product can be further purified by recrystallization.

V. Visualizations

Diagram 1: Key Parameters Influencing the Synthesis

Caption: Key parameters influencing the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Check_Ratio Confirm Molar Ratio of Ammonia Check_Conditions->Check_Ratio Correct Incomplete_Reaction Incomplete Reaction Check_Conditions->Incomplete_Reaction Incorrect Check_Agitation Assess Agitation Efficiency Check_Ratio->Check_Agitation Correct Suboptimal_Ratio Sub-optimal Ratio Check_Ratio->Suboptimal_Ratio Incorrect Check_Purity Analyze Starting Material Purity Check_Agitation->Check_Purity Efficient Poor_Mixing Poor Mixing Check_Agitation->Poor_Mixing Inefficient Impure_Reactant Impure Reactant Check_Purity->Impure_Reactant Low Purity Optimize_Conditions Optimize Conditions: Increase Time/Temp Incomplete_Reaction->Optimize_Conditions Adjust_Ratio Adjust Molar Ratio: Increase Ammonia Suboptimal_Ratio->Adjust_Ratio Improve_Agitation Improve Agitation: Increase Speed/Baffling Poor_Mixing->Improve_Agitation Purify_Reactant Purify/Source New Starting Material Impure_Reactant->Purify_Reactant

Caption: A logical workflow for troubleshooting low product yield.

VI. References

  • HiTechTrader. (2024, December 23). What safety measures are essential when working with high pressure reactors? Retrieved from [Link]

  • Techinstro. (2024, February 7). Safety Protocols and Standards in High-Pressure Reactor Operations. Retrieved from [Link]

  • Korus Scientific. (n.d.). Maintenance Guide for High-Pressure Reactors: Ensuring Safety, Longevity, and Efficiency. Retrieved from [Link]

  • MDPI. (2023, May 24). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved from [Link]

  • OSHA Education School. (2025, December 1). Ammonia Awareness Training | Safe Handling Procedures | Workplace Safety Certification. Retrieved from [Link]

  • Free Chemistry Online. (2024, January 11). Ammonia Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

  • Techinstro. (2023, March 4). Safety Considerations for Operating High Pressure Autoclave Reactors. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone. Retrieved from

  • International Enviroguard. (2021, June 3). How to Protect Workers from Ammonia Exposure. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

Sources

resolving co-eluting impurities in 1,8-Diaminoanthraquinone analysis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 1,8-Diaminoanthraquinone Analysis >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the analysis of this compound. As a critical intermediate in the synthesis of various dyes, pigments, and potential pharmaceutical agents, ensuring the purity of this compound is paramount.[1][2] Its planar anthraquinone core allows for DNA intercalation, a property explored in the development of cytotoxic agents for cancer therapy.[1][3] The amino groups at the 1 and 8 positions are key reactive sites for creating a diverse range of derivatives with specific biological activities.[1][3]

However, the synthesis and purification of this compound often present a significant analytical challenge: the presence of co-eluting impurities. These impurities can arise from the synthesis process, which commonly involves the reduction of 1,8-dinitroanthraquinone, or from degradation.[1][4] Given their structural similarity to the main compound, these impurities can be difficult to resolve using standard chromatographic techniques, potentially leading to inaccurate quantification and compromised product quality.

This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you overcome these challenges. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to develop robust and reliable analytical methods for this compound.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, where two or more compounds elute from a chromatographic column at the same time, is a common problem that can mask the presence of impurities.[5] Here, we address specific issues you might encounter when analyzing this compound and its related substances.

Q1: My chromatogram shows a single, broad, or shouldered peak for this compound. How can I confirm if co-elution is occurring?

A1: Initial Diagnosis and Confirmation

A non-ideal peak shape is often the first sign of a co-elution problem.[5] Before making significant changes to your method, it's crucial to confirm that you are indeed dealing with multiple, unresolved components.

Causality: A perfectly symmetrical, Gaussian peak shape is the ideal in chromatography. Deviations like peak tailing, fronting, or the appearance of a "shoulder" suggest that more than one compound may be contributing to the peak.[5] This can be due to a closely eluting impurity or issues with the chromatographic system itself.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for confirming co-elution.

Step-by-Step Protocol: Peak Purity Analysis with a DAD/PDA Detector

  • Acquire Data: Ensure your HPLC system is equipped with a DAD or PDA detector and that you are acquiring full spectral data across the entire peak of interest.

  • Analyze in Software: In your chromatography data system (CDS), select the peak corresponding to this compound.

  • Generate Purity Plot: Use the software's peak purity or spectral analysis function. This will typically generate a "purity plot" or a similarity index across the peak.

  • Interpret Results:

    • Pure Peak: The spectra at the upslope, apex, and downslope of the peak will be virtually identical. The purity plot will be a smooth, flat line, and the similarity index will be high (often >990).

    • Impure Peak (Co-elution): The spectra will differ across the peak, particularly between the leading and tailing edges. The purity plot will show significant deviation, and the similarity index will be lower.

Q2: I've confirmed co-elution. How can I modify my existing reversed-phase HPLC method to separate the impurity?

A2: Strategic Method Optimization

Once co-elution is confirmed, a systematic approach to method development is necessary. The goal is to alter the selectivity of the separation, which is the ability of the chromatographic system to distinguish between the analyte and the impurity.

Causality: Resolution in chromatography is governed by three factors: efficiency, retention, and selectivity. To resolve co-eluting peaks, the most impactful parameter to change is selectivity.[6] For ionizable compounds like diaminoanthraquinones, mobile phase pH is a powerful tool to alter selectivity.[7][8] The organic modifier and stationary phase chemistry also play crucial roles.

Troubleshooting Decision Tree:

Caption: Decision tree for resolving co-eluting peaks.

Detailed Optimization Strategies:

  • Mobile Phase pH Adjustment:

    • Principle: this compound has basic amino groups. Altering the mobile phase pH will change its degree of ionization, and likely that of any related impurities, thus affecting their retention and potentially resolving them.[7][9][10] A general rule is to work at a pH at least 2 units away from the pKa of the analytes to ensure a single ionic form.[7]

    • Protocol:

      • Start with a low pH mobile phase (e.g., pH 2.5-3.0) using a buffer such as phosphate or an additive like formic or trifluoroacetic acid.[11][12] This will ensure the amino groups are fully protonated.

      • If resolution is still poor, explore a mid-range pH (e.g., pH 6-7) and a higher pH (e.g., pH 8-9), ensuring your column is stable at higher pH values.

      • Always buffer the mobile phase adequately (10-25 mM is often sufficient) to maintain a consistent pH and achieve reproducible results.[13]

  • Change the Organic Modifier:

    • Principle: Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase. Switching between them can significantly alter selectivity.

    • Protocol: If you are using an acetonitrile/water mobile phase, prepare a methanol/water mobile phase with the same buffer and pH. You may need to adjust the gradient profile to achieve similar retention times.

  • Change the Column Chemistry:

    • Principle: If mobile phase optimization is insufficient, the stationary phase is the next most powerful tool.[6] Different stationary phases offer different separation mechanisms.

    • Protocol:

      • Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl column can provide unique selectivity for aromatic compounds like anthraquinones.

      • Embedded Polar Group (PEG) Column: These columns offer different selectivity compared to standard C18 columns and can be beneficial for separating polar compounds.

      • Mixed-Mode Chromatography: For highly polar impurities, a mixed-mode column that combines reversed-phase and ion-exchange mechanisms can significantly improve retention and resolution.[14]

ParameterInitial ConditionSuggested Change 1Suggested Change 2Rationale
Mobile Phase pH pH 7.0 (unbuffered)pH 2.5 (0.1% Formic Acid)pH 8.5 (Ammonium Bicarbonate)To control the ionization state of basic amino groups and enhance selectivity.[7][8]
Organic Modifier AcetonitrileMethanolTetrahydrofuran (THF)Different solvents offer different selectivities based on their polarity and interaction mechanisms.
Stationary Phase C18Phenyl-HexylMixed-Mode (RP/Anion-Exchange)To introduce different separation mechanisms (e.g., pi-pi interactions, ion exchange).[14]
Temperature 30 °C25 °C40 °CCan affect selectivity and efficiency; optimizing temperature may improve resolution.[6]

Frequently Asked Questions (FAQs)

Q3: What are the common impurities found in this compound?

A3: Common impurities often originate from the synthesis process, which typically starts from 1,8-dinitroanthraquinone.[1][4] These can include:

  • Isomeric Impurities: 1,5-Diaminoanthraquinone and other positional isomers.

  • Starting Materials: Unreacted 1,8-dinitroanthraquinone.

  • Intermediates: Mono-amino, mono-nitro derivatives.

  • Degradation Products: Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential to identify potential degradation products that could appear during storage.[15][16]

Q4: My peaks are tailing. Is this related to co-elution, and how do I fix it?

A4: Peak tailing can be a symptom of co-elution, but it is more commonly caused by secondary interactions between the analyte and the stationary phase.[13] For basic compounds like this compound, this often involves interaction with acidic silanol groups on the silica surface of the column.[13]

  • Solution 1: Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.0), the silanol groups are protonated and less likely to interact with the protonated basic analyte.[13]

  • Solution 2: Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanols to reduce these interactions.

  • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active sites, but this is often not necessary with modern columns and can be incompatible with MS detection.

Q5: Are there alternatives to reversed-phase HPLC for this analysis?

A5: Yes. If you are struggling to achieve separation with reversed-phase methods, especially for very polar impurities, you can consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase. It is excellent for retaining and separating very polar compounds that elute in the void volume in reversed-phase chromatography.[11]

  • Normal-Phase Chromatography: Using a polar stationary phase (like silica) and a non-polar mobile phase, this technique can also be effective for polar analytes.[11]

Q6: How do I validate my new method once I have achieved good separation?

A6: Method validation is a critical step to ensure your method is reliable and suitable for its intended purpose. According to ICH Q2(R1) guidelines, validation for a related substances method should include the following parameters:[17][18]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is where you prove you have resolved the co-eluting peaks.

  • Linearity: Show that the method's response is directly proportional to the concentration of the analyte over a given range (e.g., from the Limit of Quantitation to 120% of the specification limit for impurities).[19]

  • Accuracy: Determine the closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of impurities.

  • Precision (Repeatability and Intermediate Precision): Assess the method's variability with multiple measurements of the same sample under the same and different conditions (e.g., different days, different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively.[17]

  • Robustness: Intentionally make small variations to method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • BenchChem. (2025). Impact of mobile phase composition on Anthraquinone-d8 ionization.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Tura, S., & Ranta, V. P. (1998). Stepwise pH-gradient elution for the preparative separation of natural anthraquinones by multiple liquid-liquid partition.
  • Patel, C. N., et al. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Bio-Science Research Bulletin, 38(4), 234-245.
  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • SIELC Technologies. (n.d.). Separation of 2,5-Diamino-1,8-dihydroxyanthraquinone on Newcrom R1 HPLC column.
  • International Journal of Pharmaceutical Sciences and Research. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES.
  • ResearchGate. (2025, August 6). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN.
  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Epshtein, N. A., Sevast'yanova, V. L., & Koroleva, A. I. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Pharmaceutical Chemistry Journal, 54(9), 957-966.
  • ResearchGate. (2025, August 10). An HPLC method development for the assessment of degradation products of anthraquinone dye.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • BenchChem. (2025). Characterization of impurities in 1,8-Dinitroanthraquinone synthesis.
  • Journal of Pharmaceutical Analysis. (2011). Forced degradation and impurity profiling.
  • BenchChem. (2025). Resolving co-elution problems in chromatographic analysis of alkylphenols.
  • BenchChem. (2025). Synthesis of this compound from 1,8-Dinitroanthraquinone: Application Notes and Protocols.
  • ResearchGate. (2025, August 5). Synthesis and Antitumor Activity of this compound Derivatives.
  • Google Patents. (n.d.). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
  • ChemicalBook. (n.d.). This compound CAS#: 129-42-0.
  • PubMed. (2005). Synthesis and antitumor activity of this compound derivatives.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • National Institutes of Health. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Mapping Ignorance. (2017, September 25). Novel methods of chiral separation.
  • ChemicalBook. (n.d.). This compound | 129-42-0.
  • National Center for Biotechnology Information. (n.d.). Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone).
  • ResearchGate. (2025, August 6). CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R).
  • YouTube. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.
  • Università degli Studi di Ferrara. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.

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Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 1,8-Diaminoanthraquinone and 1,5-Diaminoanthraquinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Development

In the landscape of oncological research, anthraquinone derivatives represent a pivotal class of compounds, heralded for their potential as potent anti-cancer agents. Their planar structure allows for intercalation into DNA, disrupting replication and transcription, and ultimately inducing apoptosis in rapidly proliferating cancer cells.[1] Among the myriad of anthraquinone analogs, the positional isomerism of substituent groups plays a critical role in defining their cytotoxic efficacy and selectivity. This guide provides an in-depth, objective comparison of the cytotoxic properties of two key isomers: 1,8-Diaminoanthraquinone (1,8-DAA) and 1,5-Diaminoanthraquinone (1,5-DAA), offering researchers and drug development professionals a comprehensive overview supported by available experimental data and mechanistic insights.

While direct head-to-head cytotoxic comparisons of the parent, unsubstituted 1,8-DAA and 1,5-DAA compounds are not extensively documented in publicly available literature, a compelling body of evidence from studies on their derivatives consistently points towards a significant disparity in their anti-neoplastic activity. Structure-activity relationship (SAR) studies have demonstrated that 1,8-disubstituted aminoanthraquinones exhibit selective inhibition of certain tumor cell lines, a property not as prominently observed with their 1,5-isomer counterparts.

Comparative Cytotoxicity: An Evidence-Based Overview

The cytotoxic potential of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency.

This compound Derivatives: A Profile of Potent Cytotoxicity

Research has consistently demonstrated the potent cytotoxic effects of N-substituted derivatives of this compound across a range of cancer cell lines. The addition of side chains to the amino groups can significantly enhance the compound's biological activity. A study detailing the in vitro cytotoxicity of various this compound derivatives provides a clear indication of their efficacy against rat glioma (C6) and human hepatoma (Hep G2 and 2.2.15) cells.

Derivative Side Chain (R)IC50 (µM) vs. C6 CellsIC50 (µM) vs. Hep G2 CellsIC50 (µM) vs. 2.2.15 Cells
-CH2CH2OH0.0216.091.25
-CH2CH2N(CH3)20.150.168.55
-(CH2)5NH20.110.091.29
-CH2CH2CH30.610.191.06

Table 1: Cytotoxic activity of selected this compound derivatives. Data extracted from a study on the synthesis and antitumor activity of this compound derivatives.

1,5-Diaminoanthraquinone Derivatives: A More Nuanced Cytotoxic Profile

While data on the cytotoxicity of 1,5-diaminoanthraquinone derivatives is less abundant in the readily available literature, studies on related 1,5-disubstituted anthraquinones suggest that potent cytotoxicity can be achieved with appropriate substitutions. For instance, certain 1,5-bisacyloxyanthraquinone derivatives have exhibited potent cytotoxicity against human Hep G2 cells, with antiproliferative activity comparable to the established anticancer agent mitoxantrone. Similarly, the synthesis of symmetrical 1,5-bis-thio-substituted anthraquinones has been explored for their cytotoxic effects in cultured tumor cells.

A direct, side-by-side comparison of IC50 values for identically substituted 1,8- and 1,5-diaminoanthraquinone derivatives is not available in the reviewed literature. However, the qualitative evidence strongly suggests a generally higher and more selective cytotoxic potential for the 1,8-isomers.

Mechanistic Insights: The Structural Basis for Differential Cytotoxicity

The observed differences in the cytotoxic activity between 1,8-DAA and 1,5-DAA isomers are fundamentally rooted in their three-dimensional structure and how they interact with their primary cellular target, DNA.

The Critical Role of DNA Intercalation

The planar aromatic core of the anthraquinone molecule allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical disruption of the DNA structure interferes with the enzymatic machinery responsible for replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

The Influence of Amino Group Positioning

The key to the differential activity of the 1,8- and 1,5-isomers lies in the spatial orientation of their amino groups. In the 1,8-isomer, the two amino groups are positioned on the same side of the anthraquinone ring system. This specific arrangement is thought to facilitate a more stable and effective interaction with the DNA backbone. The amino groups can form hydrogen bonds with the phosphate groups of the DNA, anchoring the molecule in place and enhancing the stability of the intercalated complex.

In contrast, the amino groups of the 1,5-isomer are located on opposite sides of the anthraquinone core. This wider separation and opposing orientation may result in a less optimal fit within the DNA grooves and a reduced capacity for forming stabilizing hydrogen bonds with the DNA backbone. This less favorable interaction is hypothesized to lead to a lower overall cytotoxicity and selectivity compared to the 1,8-isomer.

The following diagram illustrates the proposed difference in DNA interaction:

G cluster_0 This compound Interaction with DNA cluster_1 1,5-Diaminoanthraquinone Interaction with DNA 1,8-DAA 1,8-DAA DNA_1 Base Pairs 1,8-DAA->DNA_1:f1 Intercalation H-Bonds_1 Strong Hydrogen Bonding (Both amino groups on the same side) 1,8-DAA->H-Bonds_1 H-Bonds_1->DNA_1 1,5-DAA 1,5-DAA DNA_2 Base Pairs 1,5-DAA->DNA_2:f1 Intercalation H-Bonds_2 Weaker/Less Optimal Hydrogen Bonding (Amino groups on opposite sides) 1,5-DAA->H-Bonds_2 H-Bonds_2->DNA_2

Caption: Proposed models of DNA intercalation for 1,8-DAA and 1,5-DAA.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two standard cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 1,8-DAA and 1,5-DAA (and their derivatives) for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

G start Seed Cells in 96-well Plate treat Treat with Diaminoanthraquinones start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a hallmark of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 values.

G start Seed and Treat Cells collect Collect Supernatant start->collect react Add LDH Reaction Mix collect->react incubate Incubate (20-30 min) react->incubate stop Add Stop Solution incubate->stop read Measure Absorbance at 490nm stop->read analyze Calculate LDH Release and IC50 read->analyze

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives possess a more potent and selective cytotoxic profile against cancer cells compared to their 1,5-isomers. This difference is likely attributable to the more favorable geometry of the 1,8-isomer for stable DNA intercalation and hydrogen bonding.

For researchers in drug development, this comparative guide underscores the importance of positional isomerism in the design of novel anthraquinone-based anti-cancer agents. The this compound scaffold represents a more promising starting point for the development of potent and selective chemotherapeutics.

Future research should aim to conduct direct, head-to-head comparisons of the parent 1,8-DAA and 1,5-DAA compounds, as well as a systematic series of their derivatives, across a broad panel of cancer cell lines. Such studies would provide a more definitive quantitative comparison and further elucidate the nuanced structure-activity relationships that govern the cytotoxicity of these important molecules.

References

  • Huang, H. S., et al. (2002). Synthesis of symmetrical 1,5-bis-thio-substituted anthraquinones for cytotoxicity in cultured tumor cells and lipid peroxidation. Chemical & Pharmaceutical Bulletin, 50(11), 1491-1494. [Link]

  • Huang, H. S., et al. (2005). Synthesis and antitumor activity of this compound derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1139. [Link]

  • Breslin, D. T., et al. (1997). Structural modification changes the DNA binding mode of cation-substituted anthraquinone photonucleases: association by intercalation or minor groove binding determines the DNA cleavage efficiency. Biochemistry, 36(34), 10463-10473. [Link]

  • Dey, A., et al. (2022). Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity. Journal of Biomolecular Structure & Dynamics, 40(18), 8235-8249. [Link]

  • Jackson Beckford, S., & Dixon, D. W. (2012). Molecular dynamics of anthraquinone DNA intercalators with polyethylene glycol side chains. Journal of Biomolecular Structure & Dynamics, 29(5), 1065-1080. [Link]

  • Bhakta, D., & Siva, R. (2012). Morindone, an anthraquinone, intercalates DNA sans toxicity: a spectroscopic and molecular modeling perspective. Applied Biochemistry and Biotechnology, 167(4), 885-896. [Link]

  • Cui, F., et al. (2015). Probing the interaction of anthraquinone with DNA by spectroscopy, molecular modeling and cancer cell imaging technique. Chemico-Biological Interactions, 235, 64-71. [Link]

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A Senior Application Scientist's Guide to the Validation of 1,8-Diaminoanthraquinone as a Selective Fluorescent Sensor for Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 1,8-diaminoanthraquinone as a selective "turn-off" fluorescent sensor, with a specific focus on the detection of the cyanide anion (CN⁻). While derivatives of anthraquinone have been explored for various sensing applications, this document outlines a rigorous, field-proven methodology to characterize and validate the parent compound, a process critical for its potential application in environmental monitoring and clinical diagnostics. We will proceed from a scientifically grounded hypothesis through a detailed experimental validation workflow, comparing its hypothetical performance metrics against established cyanide sensors.

Introduction and Underlying Hypothesis

This compound is a structurally robust molecule with inherent fluorescence, stemming from its extended π-conjugated system. The presence of two amino groups at the 1 and 8 positions presents an intriguing possibility for its function as a chemosensor. These amino groups can act as hydrogen bond donors, creating a potential binding pocket for anionic species.

Our central hypothesis is that this compound can function as a selective "turn-off" fluorescent sensor for the cyanide anion. The proposed sensing mechanism is based on two synergistic effects upon binding of cyanide:

  • Hydrogen Bonding: The N-H protons of the amino groups can form strong hydrogen bonds with the cyanide anion.

  • Photoinduced Electron Transfer (PeT): Upon binding, the electron-rich cyanide anion can engage in a photoinduced electron transfer process with the excited state of the anthraquinone fluorophore, leading to non-radiative decay and subsequent fluorescence quenching.[1]

This "turn-off" response is expected to be selective for cyanide due to its size, charge density, and strong hydrogen bond accepting capabilities.

Proposed Sensing Mechanism

The proposed interaction and quenching mechanism is visualized below. In the "OFF" state, the binding of cyanide to the amino groups of this compound facilitates an efficient PeT process, quenching the fluorescence. In the "ON" state (in the absence of cyanide), the molecule exhibits its native fluorescence.

cluster_ON Fluorescence ON State cluster_OFF Fluorescence OFF State Sensor This compound Emission Fluorescence Sensor->Emission Sensor_CN This compound-CN⁻ Complex Sensor->Sensor_CN Hydrogen Bonding Excitation hv (Excitation) Excitation->Sensor Quenching Quenching (PeT) Sensor_CN->Quenching Excitation_CN hv (Excitation) Excitation_CN->Sensor_CN Cyanide Cyanide (CN⁻)

Caption: Proposed "turn-off" sensing mechanism of this compound for cyanide.

Comparative Analysis with Existing Cyanide Sensors

To establish a benchmark for the validation of this compound, its performance should be compared against well-characterized fluorescent sensors for cyanide. Below is a summary of the performance of two such sensors.

FeatureNaphthalenediimide-based Probe[2]Cyanine-based Probe[3]This compound (Hypothetical Target)
Sensing Mechanism Fluorescence "turn-off"Fluorescence quenchingFluorescence "turn-off" (Hypothesized)
Analyte Cyanide (CN⁻)Cyanide (CN⁻)Cyanide (CN⁻)
Limit of Detection (LOD) 0.411 µM[2]0.45 µM[3]To be determined
Response Time Not specifiedRapidTo be determined
Binding Stoichiometry 1:1[2]Not specifiedTo be determined
Solvent/Medium Not specifiedAcetonitrile[3]To be determined

Experimental Validation Protocol

This section provides a detailed, step-by-step methodology for the comprehensive validation of this compound as a selective fluorescent sensor for cyanide.

Materials and Instrumentation
  • Reagents: this compound (high purity), tetrabutylammonium salts of various anions (CN⁻, F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, NO₃⁻, SCN⁻), spectroscopic grade solvents (e.g., DMSO, acetonitrile, aqueous buffer solutions).

  • Instrumentation: UV-Vis spectrophotometer, spectrofluorometer, ¹H NMR spectrometer, high-resolution mass spectrometer (HRMS).

Experimental Workflow

The validation process follows a logical progression from initial screening to detailed characterization.

G A Step 1: Preliminary Fluorescence Titration B Step 2: Selectivity & Interference Study A->B Confirm initial response C Step 3: Determination of Limit of Detection (LOD) B->C Establish selectivity D Step 4: Mechanistic Studies C->D Quantify sensitivity E Job's Plot (Binding Stoichiometry) D->E F ¹H NMR Titration (Binding Site) D->F G Final Validation & Performance Characterization E->G F->G

Caption: Experimental workflow for the validation of a fluorescent sensor.

Step-by-Step Procedures

Step 1: Preliminary Fluorescence Titration

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µM) in the desired solvent system (e.g., acetonitrile or a buffered aqueous solution).

  • Record the initial fluorescence emission spectrum of the working solution.

  • Incrementally add small aliquots of a stock solution of tetrabutylammonium cyanide to the working solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of cyanide to observe the quenching effect.

Step 2: Selectivity and Interference Studies

  • Prepare solutions of this compound as in Step 1.

  • Add a significant excess (e.g., 10-100 equivalents) of various interfering anions (F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, NO₃⁻, SCN⁻) to separate solutions of the sensor.

  • Record the fluorescence spectra and compare the changes in intensity to that observed with cyanide. This will establish the selectivity of the sensor.[4]

  • For interference studies, add an excess of interfering anions to a solution of the sensor already containing cyanide to see if they disrupt the sensor's response to its target analyte.

Step 3: Determination of the Limit of Detection (LOD)

  • Measure the fluorescence intensity of multiple blank samples (sensor solution without cyanide).[5]

  • Calculate the standard deviation (σ) of the blank measurements.

  • Perform a fluorescence titration with very low concentrations of cyanide to obtain the initial slope (S) of the calibration curve (fluorescence intensity vs. [CN⁻]).

  • Calculate the LOD using the formula: LOD = 3σ / S .[4][6] This determines the lowest concentration of cyanide that can be reliably detected.

Step 4: Mechanistic Studies

  • Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the sensor and cyanide is constant, but their molar fractions vary (from 0 to 1).[7][8]

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum change occurs indicates the binding stoichiometry (e.g., a peak at 0.5 suggests a 1:1 complex).[9]

  • Binding Site Identification (¹H NMR Titration):

    • Record the ¹H NMR spectrum of this compound in a deuterated solvent (e.g., DMSO-d₆).

    • Incrementally add aliquots of a cyanide salt solution to the NMR tube.

    • Record a ¹H NMR spectrum after each addition.

    • Observe the chemical shifts of the protons. A significant downfield shift of the N-H proton signals upon addition of cyanide would provide strong evidence of hydrogen bonding at the amino groups, confirming the binding site.[10][11]

Conclusion

The validation of a novel fluorescent sensor is a meticulous process that requires a systematic and multi-faceted experimental approach. This guide provides a robust framework for researchers to rigorously evaluate the potential of this compound as a selective fluorescent sensor for cyanide. By following these protocols, one can definitively characterize its sensitivity, selectivity, and sensing mechanism. The successful validation of this compound would add a valuable and readily accessible tool to the arsenal of chemosensors for the detection of this important anion.

References

  • Naphthalenediimide-based nanoarchitectonics for a fluorescent chemosensor with highly selective and sensitive detection of cyanide ions. Analytical Methods. Available at: [Link]

  • A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples. Frontiers in Chemistry, 2022. Available at: [Link]

  • Chromo-Fluorogenic Detection of Cyanide Ion with a Cyanine Probe. Molecules, 2021. Available at: [Link]

  • Turn–on fluorescent naphthalimide–benzothiazole probe for cyanide detection and its two–mode aggregation–induced emission behavior. ResearchGate. Available at: [Link]

  • Determination of Cyanide in Water and Food Samples Using an Efficient Naphthalene-Based Ratiometric Fluorescent Probe. ACS Omega, 2019. Available at: [Link]

  • Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex. National Institutes of Health, 2023. Available at: [Link]

  • Jobs plot analysis based on fluorescence intensity reveals a 2:1... ResearchGate. Available at: [Link]

  • Highly Sensitive "Covalent-Assembly" Fluorescent Probe for Cyanide Detection in Pure Aqueous Media and Real Water Samples. ChemRxiv, 2023. Available at: [Link]

  • Job's plot for the determination of the binding stoichiometry of P1 with Zn2+ obtained from variations in absorption at 436 nm. ResearchGate. Available at: [Link]

  • Cas 129-42-0,this compound. LookChem. Available at: [Link]

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assessing the performance of 1,8-Diaminoanthraquinone-based organic semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 1,8-Diaminoanthraquinone-Based Organic Semiconductors

Introduction: The Promise of Anthraquinone Scaffolds in Organic Electronics

The field of organic electronics continues to demand novel semiconducting materials that offer a blend of high performance, stability, and processability. Among the vast library of molecular scaffolds, anthraquinone and its derivatives have emerged as a compelling class of materials, particularly for n-type and ambipolar applications. The rigid, planar structure of the anthraquinone core is inherently conducive to intermolecular π-π stacking, a critical factor for efficient charge transport.

This guide focuses on this compound (1,8-DAAQ), a versatile building block derived from the anthraquinone core. The strategic placement of amino groups at the 1 and 8 positions significantly influences the molecule's electronic properties and provides reactive sites for creating a diverse range of polymers and small molecules. The electron-withdrawing nature of the anthraquinone unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of resulting materials, a key characteristic for stable electron transport in n-type semiconductors.[1] This guide provides an in-depth assessment of 1,8-DAAQ-based semiconductors, offering a comparative analysis against established material classes, detailed experimental protocols for their synthesis and characterization, and a forward-looking perspective on their role in next-generation electronic devices.

Synthesis and Physicochemical Properties of 1,8-DAAQ

The primary route to 1,8-DAAQ is through the reduction of its precursor, 1,8-dinitroanthraquinone. This transformation is a foundational step in harnessing the potential of this molecular scaffold.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of 1,8-DAAQ via the reduction of 1,8-dinitroanthraquinone in a high-pressure autoclave.

Causality Behind Experimental Choices:

  • Autoclave: The reaction requires elevated temperature and pressure to proceed efficiently, necessitating a sealed, pressure-rated vessel.

  • Xylene: Xylene is chosen as a high-boiling point organic solvent that can dissolve the starting material and remain stable under the reaction conditions.

  • Ammonia: Liquid ammonia serves as both the reducing agent and the source of the amino groups in a nucleophilic aromatic substitution reaction.

  • Stirring: Continuous stirring is crucial to ensure proper mixing and heat distribution, maximizing the reaction rate and yield.

Step-by-Step Methodology:

  • Preparation: In a suitable autoclave, combine 298 g of 90% pure 1,8-dinitroanthraquinone with 1 liter of xylene.[1]

  • Reaction Setup: Seal the autoclave and heat the reaction mixture to 150°C with constant stirring. The internal pressure will rise to approximately 110 atmospheres.[1]

  • Reaction: Maintain the reaction at 150°C and 110 atm for 4 hours.[1]

  • Cooling & Isolation: After 4 hours, cool the autoclave to room temperature. Carefully vent the excess pressure. The this compound product will have precipitated from the solution.

  • Purification: Filter the reaction mixture to collect the solid product. Wash the collected solid with a small amount of fresh xylene to remove unreacted starting material and byproducts.

  • Drying: Dry the purified product under a vacuum. The expected yield is approximately 190 g, which corresponds to an 80% theoretical yield of 90% pure this compound.[1]

Diagram 1: Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product 1,8-Dinitroanthraquinone 1,8-Dinitroanthraquinone Reagents Liquid Ammonia (NH3) Xylene (Solvent) 1,8-Dinitroanthraquinone->Reagents Reduction Reaction This compound This compound 1,8-Dinitroanthraquinone->this compound Yield: ~80% Conditions 150°C 110 atm 4 hours

Caption: Synthetic pathway from 1,8-dinitroanthraquinone to this compound.

Electrochemical and Optical Characterization

The performance of an organic semiconductor is fundamentally dictated by its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These levels determine the material's charge injection barriers, air stability, and suitability as either a p-type (hole-transporting) or n-type (electron-transporting) material.

Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a material.[2] For an n-type semiconductor, a lower LUMO level is desirable for efficient electron injection and improved stability. Anthraquinone derivatives are known to possess high thermal stability and exhibit efficient electron reduction processes.

Protocol 2: HOMO/LUMO Level Determination by Cyclic Voltammetry

  • Sample Preparation: Dissolve a small amount of the 1,8-DAAQ derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a standard three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3]

  • Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential and record the resulting current to obtain a voltammogram.

  • Data Analysis: Identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks.

  • Calculation: Estimate the HOMO and LUMO levels using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) couple as an external standard (assuming E(Fc/Fc+) = -4.8 eV vs. vacuum):

    • EHOMO = -[Eox - E(Fc/Fc+) + 4.8] eV

    • ELUMO = -[Ered - E(Fc/Fc+) + 4.8] eV

UV-Visible Spectroscopy: This technique measures the absorption of light by the material as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical bandgap (Eg), which is the energy difference between the HOMO and LUMO levels.

Performance in Organic Thin-Film Transistors (OTFTs)

The definitive test of a semiconductor's performance is its incorporation into a device. The Organic Thin-Film Transistor (OTFT) is the fundamental building block of organic circuits, and its performance metrics—charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth)—provide a direct measure of the material's practical utility.

Protocol 3: Fabrication and Characterization of a Bottom-Gate, Top-Contact OTFT

Causality Behind Experimental Choices:

  • Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is a standard platform, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Surface Treatment: Treating the SiO₂ surface with a self-assembled monolayer like octadecyltrichlorosilane (OTS) reduces charge trapping states and improves the molecular ordering of the deposited organic semiconductor, leading to better device performance.[4]

  • Semiconductor Deposition: Thermal evaporation under high vacuum is a common method for depositing small-molecule organic semiconductors, allowing for the formation of uniform, crystalline thin films.

  • Top-Contact Configuration: Depositing the source and drain electrodes after the semiconductor layer can lead to better charge injection compared to a bottom-contact configuration for some materials.

  • Characterization Environment: Measuring the device characteristics in an inert atmosphere (e.g., a nitrogen-filled glovebox) is crucial, especially for n-type materials, which can be sensitive to oxygen and moisture.

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean a heavily n-doped Si wafer with a 300 nm SiO₂ layer by sonicating in acetone and isopropyl alcohol, followed by drying with nitrogen gas.

  • Dielectric Surface Treatment: Immerse the substrate in a piranha solution (H₂SO₄:H₂O₂ ratio of 7:3) for 15 minutes, rinse with deionized water, and dry. Then, treat the surface with an OTS self-assembled monolayer.

  • Semiconductor Deposition: Deposit a 50 nm thin film of the 1,8-DAAQ-based semiconductor onto the substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).

  • Electrode Deposition: Through a shadow mask, deposit 50 nm gold (Au) source and drain electrodes onto the semiconductor film. The channel length (L) and width (W) are defined by the mask.

  • Annealing: Anneal the completed device at a temperature optimized for the specific material (e.g., 120°C) to improve film crystallinity and device performance.

  • Characterization: Transfer the device to a probe station inside a nitrogen glovebox. Measure the output and transfer characteristics using a semiconductor parameter analyzer. Calculate the field-effect mobility in the saturation regime, the on/off ratio, and the threshold voltage from the transfer curve.[4][5]

Diagram 2: OTFT Fabrication and Characterization Workflow

cluster_fab Device Fabrication cluster_char Device Characterization A Substrate Cleaning (Si/SiO2) B Dielectric Treatment (OTS) A->B C Semiconductor Film Deposition B->C D Source/Drain Electrode Deposition C->D E Thermal Annealing D->E F Electrical Probing (Inert Atmosphere) E->F To Testing G Measure Transfer & Output Curves F->G H Extract Performance Metrics G->H I Mobility (µ) On/Off Ratio Threshold Voltage (Vth) H->I Results

Caption: Workflow for fabricating and characterizing an organic thin-film transistor (OTFT).

Comparative Performance Analysis

While 1,8-DAAQ provides a promising scaffold, it is essential to compare its performance against established n-type organic semiconductors. Perylene diimides (PDI) and naphthalene diimides (NDI) are two of the most widely studied and highest-performing classes of n-type materials.[6] They serve as important benchmarks for evaluating new materials.

Key Performance Metrics:

  • Electron Mobility (µe): This measures how quickly electrons move through the material under an electric field. Higher mobility is crucial for fast-switching transistors and high-frequency applications.

  • On/Off Ratio (Ion/Ioff): This is the ratio of the current when the transistor is "on" to the current when it is "off." A high on/off ratio is necessary for digital logic applications to distinguish between states and to minimize power consumption.

  • LUMO Level: A lower LUMO level (typically below -3.5 eV) is generally associated with better n-type performance and improved air stability.

  • Thermal Stability: The ability of a material to withstand high temperatures without degrading is critical for device reliability and operational lifetime.[7][8] Anthracene- and anthraquinone-based materials are noted for their good thermal stability.[7]

Table 1: Comparative Data of n-Type Organic Semiconductors

Material ClassRepresentative CompoundElectron Mobility (µe) (cm²/Vs)On/Off RatioLUMO (eV)Key Features & References
Anthraquinone-Based Poly(imino anthraquinone) / DerivativesPerformance data is emergingDependent on structure~ -3.6 to -3.8Good thermal stability, tunable electronics.
Perylene Diimide (PDI) N,N'-diperfluorophenyl-PDI~ 0.07> 10⁴~ -3.9 to -4.2High mobility, good stability with fluorination.[9][10]
Perylene Diimide (PDI) (S)-4Br-PDI-Ph (doped)~ 0.012> 10³-3.96Good performance from single crystals.
Naphthalene Diimide (NDI) NDI-OD2up to ~1.0> 10⁵~ -3.3 to -3.9High performance in solution-processed films.[11][12]
Naphthalene Diimide (NDI) Core-expanded NDIHigh responsivity in phototransistors> 10⁷~ -3.9Excellent photoresponse.[13]

Note: Performance metrics for organic semiconductors can vary significantly based on device architecture, fabrication conditions, and specific molecular structure.

The data indicates that while PDI and NDI derivatives have demonstrated high electron mobilities, the anthraquinone platform offers significant potential, particularly due to its inherent thermal stability and tunable electronic properties. The development of polymers from 1,8-DAAQ monomers allows for the creation of materials with rigid backbones that facilitate charge transport.[1]

Diagram 3: Charge Transport in 1,8-DAAQ Based Material

G cluster_material Semiconductor Film cluster_energy Energy Levels M1 1,8-DAAQ Derivative M2 1,8-DAAQ Derivative M1->M2 π-π stacking M3 1,8-DAAQ Derivative M2->M3 M2->M3 LUMO LUMO HOMO HOMO Electron e- Electron->M2 Hopping Transport Gate Gate Electrode (+V)

Caption: Electron hopping transport between adjacent 1,8-DAAQ molecules in an OTFT.

Conclusion and Future Outlook

This compound serves as a robust and versatile platform for the design of new organic semiconductors. Its derivatives benefit from the inherent thermal stability and favorable electronic properties of the anthraquinone core, making them promising candidates for n-type and ambipolar transistors. While benchmark materials like perylene and naphthalene diimides currently exhibit higher reported electron mobilities, the synthetic flexibility of the 1,8-DAAQ scaffold offers vast opportunities for tuning molecular packing and energy levels to optimize performance.

Future research should focus on synthesizing novel polymers and small molecules from 1,8-DAAQ, with a systematic investigation into how side-chain engineering and π-system extension impact thin-film morphology and, consequently, charge transport properties. As fabrication techniques are refined and new derivatives are explored, 1,8-DAAQ-based materials are poised to become highly competitive alternatives in the field of organic electronics, contributing to the development of stable, high-performance devices for a range of applications.

References

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A Comparative Guide to the Optical Properties of Diaminoanthraquinone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Diaminoanthraquinones

Diaminoanthraquinones (DAAQs) represent a fascinating and enduring class of organic molecules. Their robust chemical scaffold, coupled with the versatile electronic properties imparted by the amino substituents, has led to their widespread use as dyes and pigments.[1] In recent years, their potential has expanded into high-technology applications, including nonlinear optics, liquid crystal displays, and redox-flow batteries.[1] For researchers in materials science and drug development, a deep understanding of the optical properties of DAAQ isomers is paramount. The precise positioning of the two amino groups on the anthraquinone core dramatically influences their absorption and emission characteristics, offering a powerful tool for tuning molecular behavior for specific applications.

This guide provides a comprehensive comparative analysis of the optical properties of key diaminoanthraquinone isomers: 1,2-, 1,4-, 1,5-, 1,8-, 2,3-, and 2,6-DAAQ. We will delve into the structural nuances that govern their photophysical behavior, present key experimental data for objective comparison, and provide detailed protocols for the accurate measurement of their optical properties.

The Decisive Role of Isomerism in Optical Behavior

The color and photophysical characteristics of diaminoanthraquinones are dictated by electronic transitions within the molecule, primarily π → π* and n → π* transitions.[2] The position of the electron-donating amino groups significantly perturbs the energy levels of the anthraquinone π-system, leading to distinct optical signatures for each isomer.[3] Key factors influencing these properties include:

  • Intramolecular Hydrogen Bonding: In isomers such as 1,4-, 1,5-, and 1,8-DAAQ, the proximity of an amino group to a carbonyl oxygen allows for the formation of an intramolecular hydrogen bond. This interaction rigidifies the molecular structure and influences the energy of the electronic states, typically leading to a red-shift (bathochromic shift) in the absorption and emission spectra.[3][4]

  • Symmetry and Dipole Moment: The symmetry of the isomer affects the probability of electronic transitions. Asymmetric isomers may exhibit different solvatochromic behavior (changes in color with solvent polarity) compared to their symmetric counterparts due to differences in their ground and excited state dipole moments.

  • Steric Hindrance: The close proximity of amino groups or their interaction with other parts of the anthraquinone skeleton can lead to steric hindrance, which may affect the planarity of the molecule and, consequently, its electronic conjugation and optical properties.[5]

Comparative Analysis of Optical Properties

To facilitate a direct comparison, the following tables summarize the key optical properties of various DAAQ isomers. It is important to note that these values can be influenced by the solvent used for measurement due to solvatochromism.[6] Where available, data in a consistent solvent are presented.

Table 1: UV-Vis Absorption Properties of Diaminoanthraquinone Isomers

Isomerλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
1,4-DAAQ ~550-600-Acetonitrile/Methanol
1,5-DAAQ 482-Ethanol
1,8-DAAQ 500-Cyclohexane
2,3-DAAQ ---
2,6-DAAQ 468-Various

Table 2: Fluorescence Emission Properties of Diaminoanthraquinone Isomers

Isomerλem (nm)Stokes Shift (nm)Quantum Yield (Φf)Solvent
1,2-DAAQ 570-590---
1,5-DAAQ 56078-Ethanol
1,8-DAAQ --up to 33.3% (as singlet oxygen quantum yield)Cyclohexane
2,3-DAAQ --~0.40 (for a derivative)Ethanol
2,6-DAAQ 53062-Various

A direct comparison of quantum yields is challenging due to variations in measurement standards and conditions across different studies.

In-Depth Look at Isomer-Specific Properties

1,4-Diaminoanthraquinone: The presence of two amino groups flanking a carbonyl group allows for strong intramolecular hydrogen bonding, resulting in a significant red-shift in its absorption spectrum, giving it a characteristic blue to violet color.[3]

1,5-Diaminoanthraquinone: This symmetric isomer also exhibits intramolecular hydrogen bonding. Studies have shown its potential in nanoscale optical devices.[7]

1,8-Diaminoanthraquinone: Similar to the 1,4- and 1,5- isomers, 1,8-DAAQ can form intramolecular hydrogen bonds. It has been shown to have a decent intersystem crossing efficiency, suggesting potential applications in photodynamic therapy or as a photoinitiator.[8]

2,3-Diaminoanthraquinone: The synthesis of 2,3-DAAQ has been reported, and its derivatives have been shown to be strong blue emitters with high fluorescence quantum yields.[9] This suggests that the 2,3-substitution pattern may lead to more efficient fluorescence compared to other isomers.

2,6-Diaminoanthraquinone: This isomer lacks the possibility of intramolecular hydrogen bonding between an amino group and a carbonyl oxygen. Its optical properties are therefore more sensitive to the polarity of the solvent (solvatochromism).[10]

Experimental Protocols: A Guide to Accurate Measurement

Accurate and reproducible measurement of optical properties is crucial for comparative analysis. The following are detailed, step-by-step methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique provides information about the electronic transitions within the molecule.

Diagram of the UV-Vis Spectroscopy Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh DAAQ Isomer B Dissolve in UV-grade Solvent A->B C Prepare Serial Dilutions B->C D Calibrate Spectrophotometer with Solvent Blank C->D E Measure Absorbance of Dilutions D->E F Plot Absorbance vs. Concentration E->F G Determine λmax F->G H Calculate Molar Absorptivity (ε) F->H

Caption: Workflow for UV-Vis absorption spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the DAAQ isomer.

    • Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, chloroform, or dimethyl sulfoxide) to create a stock solution of known concentration (typically 10⁻³ to 10⁻⁴ M).[2]

    • Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that yield absorbance values between 0.1 and 1.0 for optimal accuracy.[2]

  • Instrumentation and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction.

    • Replace the blank with the cuvette containing the most dilute DAAQ solution and record the absorption spectrum.

    • Repeat the measurement for all prepared dilutions, moving from the least to the most concentrated.

  • Data Analysis:

    • From the spectra, identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm), calculate the molar absorptivity (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides insights into the emission properties of the DAAQ isomers. The quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[11]

Diagram of the Relative Quantum Yield Measurement Workflow:

Quantum_Yield_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Calculation A Prepare Dilute Solutions of Sample and Standard B Ensure Absorbance < 0.1 at Excitation Wavelength A->B C Measure Absorbance Spectra B->C D Measure Fluorescence Emission Spectra B->D E Integrate Fluorescence Intensity C->E D->E F Calculate Quantum Yield Using Comparative Equation E->F

Caption: Workflow for relative fluorescence quantum yield measurement.

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Prepare a series of dilute solutions of both the DAAQ isomer (sample) and a fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol) in the same solvent.

    • The concentrations should be adjusted so that the absorbance of each solution at the chosen excitation wavelength is below 0.1 to avoid inner-filter effects.[2]

  • Absorbance and Fluorescence Measurement:

    • Record the UV-Vis absorption spectrum for each solution.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Data Analysis and Quantum Yield Calculation:

    • Integrate the area under the fluorescence emission curve for both the sample and the standard.

    • The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

      Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      Where:

      • Φf_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Conclusion and Future Directions

The positional isomerism of the amino groups on the anthraquinone framework provides a powerful strategy for tuning the optical properties of these versatile molecules. The presence or absence of intramolecular hydrogen bonding and the overall molecular symmetry are key determinants of their absorption and emission characteristics. This guide has provided a comparative overview of the optical properties of several key diaminoanthraquinone isomers, along with detailed experimental protocols to enable researchers to conduct their own rigorous analyses.

While significant data exists, a comprehensive, side-by-side experimental and computational study of all possible diaminoanthraquinone isomers in a standardized set of solvents would be of immense value to the scientific community. Such a study would provide a definitive benchmark for understanding the structure-property relationships in this important class of compounds and would undoubtedly accelerate their application in novel technologies and therapeutic interventions.

References

  • Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for free radical polymeriz
  • Influence of different amino substituents in position 1 and 4 on spectroscopic and acid base properties of 9,10-anthraquinone moiety. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014.
  • Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 2022.
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  • Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 2018.
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  • The absorption spectra of anthraquinone dye: (a) Fundamental...
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A Senior Application Scientist's Guide to Evaluating the Stability of 1,8-Diaminoanthraquinone Derivatives in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of oncology and medicinal chemistry, 1,8-diaminoanthraquinone and its derivatives represent a compelling scaffold. Their planar structure facilitates DNA intercalation, a mechanism central to the activity of many cytotoxic agents, making them promising candidates for novel anticancer therapeutics.[1][2] However, the journey from a promising compound in a flask to a viable drug candidate is fraught with metabolic and stability challenges. A molecule's efficacy is intrinsically linked to its ability to remain intact and active until it reaches its intended target.[3]

This guide provides an in-depth comparison of essential experimental frameworks for evaluating the stability of this compound derivatives in key biological media. We will move beyond mere protocol recitation to explore the causality behind our experimental choices, ensuring that each assay is a self-validating system. Our focus is on generating robust, reproducible data that can confidently guide lead optimization and candidate selection in the drug development pipeline.

Pillar 1: Understanding the Arena - Biological Media and Degradation Pathways

Before designing an experiment, we must understand the environment. When a drug candidate enters the body, it immediately encounters a hostile environment of enzymes and varying chemical conditions designed to neutralize and eliminate foreign substances (xenobiotics). The two primary battlegrounds for stability are the blood plasma and the liver.

  • Plasma: As the primary circulatory medium, plasma contains a host of enzymes, such as esterases and amidases, that can rapidly hydrolyze susceptible functional groups.[4] Assessing stability in plasma is a direct measure of a compound's persistence in circulation, a critical factor for both intravenous and orally administered drugs.[5]

  • Liver Microsomes: The liver is the body's metabolic powerhouse.[6] Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and are enriched with the key enzymes responsible for Phase I metabolism, most notably the Cytochrome P450 (CYP) superfamily.[7][8] The microsomal stability assay is the industry-standard in vitro tool for predicting hepatic clearance, or how quickly the liver metabolizes and clears a drug.[9]

Degradation of anthraquinone structures can occur through various enzymatic modifications, including oxidation and cleavage of the ring system, ultimately leading to smaller, more polar compounds that can be readily excreted.[10][11][12] Our goal is to quantify the rate of this degradation.

Pillar 2: The Experimental Blueprint - A Comparative Protocol

A robust stability assessment relies on a meticulously designed and controlled experiment. Here, we compare the protocols for plasma and liver microsomal stability, highlighting the critical parameters and controls that ensure data integrity.

Workflow Overview: In Vitro Metabolic Stability Assessment

The general workflow for both plasma and microsomal stability assays is conceptually similar, involving a controlled incubation followed by quantitative analysis.

G cluster_incubation Incubation (37°C) cluster_analysis Analysis compound Test Compound (in DMSO) start Initiate Reaction (Add Cofactor for Microsomes) compound->start matrix Biological Matrix (Plasma or Microsomes) matrix->start buffer Phosphate Buffer (pH 7.4) buffer->start sampling Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) start->sampling quench Quench Reaction (Acetonitrile + Internal Std.) sampling->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze data Data Processing (Calculate % Remaining) analyze->data

Caption: General experimental workflow for in vitro stability assays.

Protocol 1: Plasma Stability Assay

Objective: To determine the rate of degradation of a test compound in plasma.

Materials:

  • Test this compound derivatives (10 mM stock in DMSO)

  • Control compounds: One stable (e.g., Warfarin) and one unstable (e.g., Procaine)

  • Pooled human plasma (or species of interest), stored at -80°C

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well plates, incubators, centrifuges

Step-by-Step Methodology:

  • Thawing and Preparation: Thaw plasma on ice. Just before use, centrifuge the plasma (e.g., 2000 x g for 10 min at 4°C) to pellet any cryoprecipitates. Use the supernatant for the assay.

  • Reaction Mixture Preparation: In a 96-well plate, add 198 µL of plasma to each well. Pre-incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.

  • Initiating the Reaction: Add 2 µL of the 10 mM test compound stock to the pre-warmed plasma to achieve a final concentration of 100 µM (the final DMSO concentration should be ≤1%). Mix gently. This is your T=0 starting point for the first time point.

  • Time-Course Incubation: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot (e.g., 25 µL) from the reaction mixture.

  • Quenching the Reaction: Immediately add the 25 µL aliquot to a separate plate containing 100 µL of ice-cold acetonitrile with the internal standard. This action stops all enzymatic activity and precipitates plasma proteins.[4]

  • Sample Processing: After the final time point, seal and vortex the quench plate. Centrifuge at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.

Self-Validating Controls:

  • Heat-Inactivated Control: Run a parallel experiment using plasma that has been heated (e.g., at 56°C for 30 min) to denature enzymes. This isolates chemical degradation from enzymatic degradation.

  • Positive/Negative Controls: Include known stable (Warfarin) and unstable (Procaine) compounds to ensure the plasma has the expected enzymatic activity.

Protocol 2: Liver Microsomal Stability Assay

Objective: To determine the rate of hepatic metabolism and calculate intrinsic clearance.

Materials:

  • Test this compound derivatives (1 mM stock in DMSO)

  • Control compounds: One high-clearance (e.g., Verapamil) and one low-clearance (e.g., Warfarin)

  • Pooled human liver microsomes (HLM), stored at -80°C

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Acetonitrile with internal standard

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Mixture Preparation (without cofactor): In a 96-well plate, prepare the main incubation mixture. For a final volume of 200 µL, combine:

    • Phosphate Buffer

    • Liver Microsomes (to a final concentration of 0.5 mg/mL)[8]

    • Test Compound (add 2 µL of 1 mM stock for a final concentration of 1 µM)[8]

  • Pre-incubation: Pre-incubate this mixture at 37°C for 5-10 minutes.

  • Initiating the Reaction: Add the NADPH regenerating system to start the metabolic reaction.[6][7] This is T=0.

  • Time-Course Incubation & Quenching: Follow the same procedure as the plasma stability assay (Steps 4-7), collecting and quenching aliquots at specified time points (typically shorter for this assay, e.g., 0, 5, 15, 30, 45 minutes).[7]

Self-Validating Controls:

  • "-NADPH" Control: For each compound, run a parallel incubation where the NADPH regenerating system is replaced with buffer.[6][8] This control measures non-NADPH dependent degradation (e.g., chemical instability or metabolism by other enzymes like FMOs or UGTs if appropriate cofactors are present).

  • High/Low Clearance Controls: Including Verapamil and Warfarin validates the metabolic competency of the microsomal batch.[8]

Pillar 3: Data Interpretation and Visualization

The raw data from the LC-MS/MS analysis (peak area ratio of analyte to internal standard) is used to calculate key stability parameters.

Data Analysis:

  • Calculate % Remaining:

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T=0) x 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • t½ (min) = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint) (for Microsomal Assay):

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein)[9][13]

Comparative Data Summary

The ultimate goal is to compare derivatives and guide medicinal chemistry efforts. A clear, tabular summary of the data is essential.

Derivative IDModificationPlasma Stability (t½, min)Human Liver Microsome Stability
t½ (min)
AQ-001 Parent Scaffold> 12045.2
AQ-002 Ester side-chain8.542.1
AQ-003 Amide side-chain> 1208.1
Warfarin Control> 120115.5
Procaine Control2.1N/A
Verapamil ControlN/A6.5

Interpretation of Hypothetical Data:

  • AQ-001 (Parent): Shows good stability in plasma and moderate microsomal clearance. A viable starting point.

  • AQ-002 (Ester): The ester group is a significant liability. It is rapidly hydrolyzed in plasma, as shown by the very short half-life. This compound would likely have poor bioavailability.

  • AQ-003 (Amide): Replacing the ester with an amide resolved the plasma stability issue. However, this modification created a new liability, as the compound is now rapidly metabolized by liver microsomes (high CLint), suggesting significant first-pass metabolism in vivo.

This comparative analysis provides clear, actionable insights for the drug design team.

Visualizing Metabolic Fate

Understanding potential metabolic pathways is crucial. While specific pathways for novel derivatives must be determined experimentally (Metabolite ID studies), a conceptual diagram can illustrate the general process.

G cluster_phase1 Phase I Metabolism (Microsomes) cluster_phase2 Phase II Metabolism parent This compound Derivative p1_met1 Oxidized Metabolite (e.g., Hydroxylation) parent->p1_met1 CYP450s, NADPH p1_met2 N-dealkylated Metabolite parent->p1_met2 CYP450s, NADPH p2_met1 Glucuronide Conjugate p1_met1->p2_met1 UGTs, UDPGA p2_met2 Sulfate Conjugate p1_met1->p2_met2 SULTs, PAPS excretion Excretion p2_met1->excretion p2_met2->excretion

Caption: Conceptual metabolic pathway for a xenobiotic compound.

Conclusion

Evaluating the stability of this compound derivatives in biological media is not a perfunctory checkbox in the drug discovery process; it is a critical investigation that informs molecular design and predicts in vivo behavior. By employing robust, self-validating protocols for both plasma and liver microsomal stability, researchers can identify metabolic liabilities early. This allows for a data-driven, iterative design cycle, modifying chemical structures to enhance stability, optimize pharmacokinetic profiles, and ultimately increase the probability of developing a successful therapeutic agent. The comparative framework presented here serves as a foundational strategy to de-risk projects and accelerate the translation of promising molecules from the bench to the clinic.

References

  • Ren, S., et al. (2019). Bacterial degradation of anthraquinone dyes. Applied Microbiology and Biotechnology. Available at: [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Xie, G., et al. (2019). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. AMB Express. Available at: [Link]

  • Lv, H., et al. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. Bioresource Technology. Available at: [Link]

  • Kolekar, Y. M., et al. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Environmental Science & Technology. Available at: [Link]

  • Favresse, J., et al. (2017). Temporal Stability Evaluation of Drugs in Plasma on Primary Sampling Tube. Therapeutic Drug Monitoring. Available at: [Link]

  • Hartman, D. A. (2003). Determination of the stability of drugs in plasma. Current Protocols in Pharmacology. Available at: [Link]

  • Lv, H., et al. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. Harbin Institute of Technology. Available at: [Link]

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  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Available at: [Link]

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  • ResearchGate. (2005). Synthesis and Antitumor Activity of this compound Derivatives. Available at: [Link]

  • Goryaev, M. A., et al. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules. Available at: [Link]

  • Yamin, B. M., et al. (2016). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules. Available at: [Link]

  • Glazunova, E. N., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta. Available at: [Link]

  • Li, X. G., et al. (2007). Productive synthesis and properties of polydiaminoanthraquinone and its pure self-stabilized nanoparticles with widely adjustable electroconductivity. Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,8-Diaminoanthraquinone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1,8-Diaminoanthraquinone (1,8-DAAQ) is a key intermediate in the synthesis of various dyes and has been investigated for its potential in developing cytotoxic agents for anticancer therapies.[1] Its planar anthraquinone core allows for DNA intercalation, a mechanism that can disrupt cellular replication in cancer cells.[1] The amino groups at the 1 and 8 positions serve as critical handles for synthesizing a diverse range of derivatives with specific biological activities.[1]

Given its significance, the ability to reliably quantify 1,8-DAAQ in various matrices—from reaction mixtures to quality control samples—is a foundational requirement. This guide provides an in-depth, objective comparison of two commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively. We will delve into the principles of each technique, provide detailed experimental protocols, and present a cross-validation framework based on key performance metrics as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of modern analytical chemistry, offering high resolution and sensitivity, making it exceptionally suitable for analyzing complex mixtures.[2] Its strength lies in its ability to physically separate the analyte of interest, 1,8-DAAQ, from other components in the sample matrix before quantification. This separation provides a high degree of specificity, ensuring that the measured signal is unequivocally from the target compound.

Causality Behind Experimental Choices

The selection of a Reverse-Phase HPLC (RP-HPLC) configuration is a logical starting point for an analyte like 1,8-DAAQ. The anthraquinone core is relatively nonpolar, lending itself well to retention on a nonpolar stationary phase (like C18). The mobile phase, a polar mixture of an organic solvent (e.g., acetonitrile) and acidified water, is then used to elute the compound. The inclusion of an acid, such as phosphoric or formic acid, is critical; it protonates residual silanols on the silica-based stationary phase, preventing undesirable peak tailing and ensuring sharp, symmetrical peaks for accurate integration. UV detection is chosen due to the inherent chromophore of the anthraquinone structure, which absorbs strongly in the UV region, providing excellent sensitivity.[3]

Experimental Protocol: HPLC-UV Quantification of 1,8-DAAQ

This protocol is a robust starting point and should be validated for your specific sample matrix.

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and water with 0.1% phosphoric acid (Solvent B).

    • Gradient Program: A typical gradient might start at 50% A, linearly increasing to 90% A over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration at initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of 1,8-DAAQ (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • Perform serial dilutions with the mobile phase to create a set of calibration standards across the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing 1,8-DAAQ in a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column.[3]

  • Analysis and Quantification:

    • Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Quantify the amount of 1,8-DAAQ in the samples by interpolating their peak areas from the calibration curve.

Visualization: HPLC Method Development and Validation Workflow

cluster_dev Method Development cluster_prep Sample Preparation cluster_val Method Validation (ICH Q2) cluster_quant Quantification Dev1 Select HPLC Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Determine Detection Wavelength (254 nm) Dev2->Dev3 Prep1 Dissolution in Acetonitrile Dev3->Prep1 Prep2 Filtration (0.45 µm) Prep1->Prep2 Quant1 Inject Standards & Samples Prep2->Quant1 Val1 Specificity Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (RSD%) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Quant2 Generate Calibration Curve Quant1->Quant2 Quant3 Calculate Concentration Quant2->Quant3 cluster_reactants cluster_product DAAQ This compound (Pale Colored) Product Reduced 1,8-DAAQ (Colored Product) DAAQ->Product Heat (80°C) Reagents Sodium Dithionite + Sodium Hydroxide

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,8-Diaminoanthraquinone Anticancer Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a clinical setting is fraught with challenges. A significant hurdle lies in the often-observed disconnect between a drug's performance in controlled laboratory experiments (in vitro) and its effectiveness within a complex living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1,8-diaminoanthraquinone derivatives, a class of compounds that has garnered interest for its potential cytotoxic and anticancer properties.[1][2]

Derivatives of this compound belong to the larger family of anthraquinones, which are known for their biological activities.[1] The planar structure of the anthraquinone core is thought to allow these molecules to intercalate with DNA, thereby disrupting replication and transcription in rapidly dividing cancer cells.[1][2] The amino groups at the 1 and 8 positions serve as key sites for chemical modifications, enabling the creation of a diverse range of derivatives with potentially enhanced anticancer activity.[2]

This guide will delve into the preclinical evaluation of these derivatives, presenting available data on their performance in both laboratory-based assays and animal models. We will explore the nuances of experimental design, discuss the potential reasons for discrepancies between in vitro and in vivo results, and provide detailed protocols for key experimental assays.

In Vitro Efficacy: A First Look at Anticancer Potential

The initial screening of novel anticancer compounds almost invariably begins with in vitro assays. These experiments provide a rapid and cost-effective means to assess the cytotoxic effects of a compound against various cancer cell lines. The primary metric for efficacy in these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population.

Several studies have reported the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. For instance, a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives have demonstrated good cytotoxicity against rat glioma C6 cells, human hepatoma G2 cells, and 2.2.15 cells.[3][4]

Table 1: Summary of In Vitro Cytotoxicity (IC50) of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5HepG21.24 - 1.75[4]
Compound 18HepG21.24 - 1.75[4]
Compound 52.2.150.14 - 1.82[4]
Compound 162.2.150.14 - 1.82[4]
Compound 182.2.150.14 - 1.82[4]

It is noteworthy that some of these derivatives have shown potency comparable to or even greater than established anticancer drugs like mitoxantrone and adriamycin in specific cell lines.[4] The mechanisms underlying this cytotoxicity are believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

Conceptual Workflow for In Vitro Anticancer Drug Screening

in_vitro_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound This compound Derivative Synthesis & Purification Treatment Cell Seeding & Compound Treatment Compound->Treatment CellLines Cancer Cell Line Culture & Maintenance CellLines->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, XTT) Incubation->ViabilityAssay DataCollection Data Collection (Absorbance Reading) ViabilityAssay->DataCollection IC50 IC50 Value Calculation DataCollection->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

In Vivo Efficacy: The Litmus Test in a Living System

While in vitro studies are invaluable for initial screening, they cannot fully recapitulate the complex environment of a living organism. In vivo studies, typically conducted in animal models such as mice or rats, are therefore a critical next step in the drug development pipeline. These studies provide insights into a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), pharmacodynamics (how the drug affects the body), and overall therapeutic efficacy in a more realistic biological context.

Table 2: Summary of In Vivo Efficacy of Selected Anthraquinone Derivatives

Compound/DerivativeCancer ModelAnimal ModelDosing RegimenKey FindingsReference
Tetrahydrobenz(a)anthraquinone derivativeDMBA-induced mammary carcinomaFemale rats5 mg/kg daily for 10 days78% of animals showed tumor regression.[5][6]
Emodin (1,8-dihydroxyanthraquinone)Breast cancer liver metastasisObese mice400 mg/kg b.w., p.o. for 4 weeksInhibited liver metastasis.[7]
Physcion (1,8-dihydroxyanthraquinone)Breast cancer xenograftFemale BALB/c nude mice30 mg/kg, i.p. every day for 2 weeksSuppressed tumor growth.[7]
Rhein (1,8-dihydroxyanthraquinone)4T1 breast cancerBALB/c mice10 mg/kg i.p. every 3 days for 3 dosesReduced tumor size.[7]

These studies highlight the potential for anthraquinone derivatives to exhibit potent anticancer effects in vivo. However, they also underscore the importance of factors such as the specific chemical structure, the cancer model used, and the dosing regimen in determining the ultimate therapeutic outcome.

Conceptual Workflow for In Vivo Anticancer Drug Efficacy Study

in_vivo_workflow cluster_setup Model & Compound Preparation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis AnimalModel Animal Model Selection (e.g., Xenograft, Syngeneic) TumorInoculation Tumor Cell Inoculation AnimalModel->TumorInoculation Treatment Compound Administration (e.g., i.p., p.o.) TumorInoculation->Treatment CompoundPrep Drug Formulation & Dose Preparation CompoundPrep->Treatment Monitoring Tumor Growth & Animal Health Monitoring Treatment->Monitoring Endpoint Study Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint DataCollection Tumor Weight/Volume, Survival Data Collection Endpoint->DataCollection Analysis Efficacy & Toxicity Analysis DataCollection->Analysis

Caption: A simplified workflow for a typical in vivo anticancer efficacy study.

The In Vitro-In Vivo Disconnect: Bridging the Translational Gap

The transition from promising in vitro data to successful in vivo outcomes is a critical and often challenging phase in drug development. A potent cytotoxic agent in a cell culture may exhibit diminished or no efficacy in an animal model due to a variety of factors.

Key Factors Influencing the In Vitro-In Vivo Correlation:
  • Pharmacokinetics (ADME):

    • Absorption: The ability of the compound to be absorbed into the bloodstream after administration. Poor absorption can lead to sub-therapeutic concentrations at the tumor site.

    • Distribution: The extent to which the compound distributes to various tissues, including the tumor.

    • Metabolism: The biotransformation of the compound by enzymes in the body, which can lead to its inactivation or the formation of toxic metabolites. Anthraquinones are known to undergo extensive conjugation metabolism in rats.

    • Excretion: The elimination of the compound and its metabolites from the body.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Many natural compounds, including some anthraquinones, have notoriously poor bioavailability.

  • Tumor Microenvironment: The complex milieu of cells, blood vessels, and extracellular matrix surrounding a tumor, which can present physical and chemical barriers to drug penetration.

  • Host Factors: The immune system and overall health of the animal model can significantly influence tumor growth and response to therapy.

Illustrative Diagram: The Journey of a Drug Candidate from Bench to Preclinical Model

in_vitro_vs_in_vivo cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment Invitro High Cytotoxicity (Low IC50) in Cancer Cell Lines Administration Drug Administration (e.g., Oral, IV) Invitro->Administration Transition to Animal Model ADME Absorption, Distribution, Metabolism, Excretion (ADME) Administration->ADME Tumor Tumor Microenvironment (e.g., Blood Supply, Hypoxia) ADME->Tumor Toxicity Systemic Toxicity ADME->Toxicity Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Tumor->Efficacy

Caption: Factors influencing the translation of in vitro efficacy to in vivo outcomes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments discussed in this guide.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vivo Efficacy Study: Xenograft Mouse Model

This is a common animal model used to evaluate the antitumor activity of a compound.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID mice) in a pathogen-free environment for at least one week to allow for acclimatization.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study to assess for any potential toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare the tumor growth and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives hold promise as a class of anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines in vitro. However, the successful translation of this in vitro potential into in vivo therapeutic efficacy remains a key challenge.

Future research should focus on conducting direct comparative studies that evaluate the same derivatives in both in vitro and in vivo settings. A deeper understanding of the pharmacokinetic and metabolic profiles of these compounds is also crucial for optimizing their in vivo performance. Furthermore, the exploration of novel drug delivery systems, such as nanoparticle formulations, could help to overcome issues of poor bioavailability and enhance the targeted delivery of these agents to tumor tissues.

By systematically addressing the factors that contribute to the in vitro-in vivo disconnect, the scientific community can more effectively advance the development of this compound derivatives and other promising anticancer compounds from the laboratory to the clinic.

References

  • Huang, H. S., et al. (2005). Synthesis and antitumor activity of this compound derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1139. [Link]

  • Request PDF. (2025). Synthesis and Antitumor Activity of this compound Derivatives. [Link]

  • Okoń, E., et al. (2023). Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. International Journal of Molecular Sciences, 24(21), 15789. [Link]

  • Morreal, C. E., et al. (1990). In vivo antitumor activity of tetrahydrobenz(a)anthraquinone derivatives. Anticancer Research, 10(4), 935-937. [Link]

  • Chen, Y., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. Frontiers in Pharmacology, 12, 637996. [Link]

  • Morreal, C. E., et al. (1990). In vivo antitumor activity of tetrahydrobenz(a)anthraquinone derivatives. Anticancer Research, 10(4), 935-7. [Link]

  • National Toxicology Program. (2011). Report on Carcinogens, Twelfth Edition. 2-Aminoanthraquinone. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1,8-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling and disposal of chemical reagents are as critical as the experimental results they help generate. This guide provides essential, field-tested procedures for the proper disposal of 1,8-Diaminoanthraquinone, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, while a valuable intermediate in dye synthesis and a subject of interest in medicinal chemistry for its potential cytotoxic properties, requires careful management at the end of its lifecycle.[1]

The core principle of disposal is to treat this compound as a hazardous waste material. This necessitates a multi-step approach that prioritizes safety, containment, and regulatory adherence.

Immediate Safety & Handling Protocols

Before any disposal procedure begins, ensuring personal and environmental safety is paramount. This compound is a solid, typically a powder, and care must be taken to avoid dust formation and inhalation.[2][3]

Personal Protective Equipment (PPE): A non-negotiable first line of defense.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4]Protects against airborne particles and accidental splashes.
Skin Protection Impervious gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure.[4][5]Prevents skin contact, which can cause irritation.[6]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if ventilation is inadequate.[5][7]Minimizes the risk of inhaling fine dust particles, which may cause respiratory tract irritation.[4]

Handling & Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4]

  • Avoid generating dust during handling and transfer.[2][3]

  • Store the chemical in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like strong oxidizing agents.[2][4]

Spill Management: A Step-by-Step Protocol

Accidental spills require immediate and methodical action to prevent dispersion.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using local exhaust if necessary.[4]

  • Don PPE: Wear the full personal protective equipment as outlined in the table above.

  • Contain & Clean:

    • Gently sweep up the spilled solid material. Crucially, avoid dry sweeping that creates dust. [3] Moisten the material slightly with water if necessary to minimize dust generation.

    • Use a method that does not disperse dust, such as a dampened cloth or a vacuum cleaner equipped with a HEPA filter.

    • Place the swept-up material and any contaminated cleaning supplies (e.g., cloths, gloves) into a suitable, labeled, and sealed container for disposal.[3][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The container with the spilled material must be treated as hazardous waste and disposed of according to the procedures outlined below.

Disposal Procedures: A Decision Workflow

The disposal of this compound is governed by federal, state, and local regulations. Chemical waste generators are legally responsible for determining if a chemical is a hazardous waste and ensuring its proper disposal.[4][9]

The primary and most recommended disposal route is through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in compliance with all regulatory standards.

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol
  • Waste Characterization: As the generator, you must classify the waste. Unused this compound and materials heavily contaminated with it are typically classified as hazardous waste.[8] Consult US EPA guidelines in 40 CFR Parts 261.3 and relevant state and local regulations.[4][9]

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect surplus chemical and residues in their original containers or in other suitable, closed, and clearly labeled containers.[3] The label should clearly state "Hazardous Waste" and identify the contents.

  • Engage a Licensed Disposal Company:

    • Offer the surplus and non-recyclable material to a licensed disposal company.[3] This is the most critical step to ensure compliance and environmental safety.

    • Provide the vendor with the Safety Data Sheet (SDS) for this compound.

  • Disposal Method - Incineration:

    • The most probable method of destruction employed by a licensed facility is controlled incineration.[7]

    • This process must be conducted in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7] While incineration reduces waste volume, it can produce toxic byproducts if not performed correctly.[10]

  • Contaminated Packaging:

    • Dispose of the original container as hazardous or special waste at a designated collection point.[8]

    • Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate must then be collected and disposed of as hazardous waste. Afterward, the container may be offered for recycling or reconditioning.[7]

Important Considerations:

  • Do Not Discharge to Sewer: Never dispose of this compound or its solutions into drains or sewer systems.[7][11]

  • Environmental Precautions: The substance should not be released into the environment.[2][8] While specific ecological data is often limited in safety data sheets, the standard practice for synthetic organic compounds is to prevent environmental contamination.[6][7]

By adhering to these rigorous protocols, researchers can ensure that their vital work does not come at the cost of personal safety or environmental integrity. Trustworthy and compliant disposal practices are the hallmark of a responsible scientific enterprise.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,8-Dihydroxyanthraquinone, 90-95%. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
  • Request PDF. (2025). Synthesis and Antitumor Activity of this compound Derivatives. [Link]

  • IARC Publications. (n.d.). 1,8-Dihydroxyanthraquinone. [Link]

  • Google Patents. (n.d.). Process for purifying 1-aminoanthraquinone.
  • Google Patents. (n.d.). Novel process for controlling waste residue and recycling resources in 1-anthraquinone production.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%. [Link]

  • ResearchGate. (2025). Inhibition of Sulfate Respiration by 1,8-Dihydroxyanthraquinone and Other Anthraquinone Derivatives. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 1-Aminoanthraquinone. [Link]

  • FracTracker Alliance. (2020). Incinerators: Dinosaurs in the world of energy generation. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,8-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 1,8-Diaminoanthraquinone, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment. The protocols outlined herein are designed to be a self-validating system, ensuring that every step is grounded in established safety principles and anticipates potential hazards.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is fundamental to selecting appropriate PPE. While some safety data sheets for this specific compound lack comprehensive GHS pictograms and hazard statements, data from structurally related anthraquinone derivatives and general chemical safety principles dictate a cautious approach.

The primary hazards associated with this compound in a laboratory setting are:

  • Inhalation: As a solid, it can form fine dust during handling (e.g., weighing, transferring), which may cause respiratory irritation.[1][2]

  • Skin Contact: Direct contact with the skin may cause irritation.[3][4] Some anthraquinone derivatives are known to be skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[5]

  • Eye Contact: The dust is a significant eye irritant and can cause serious damage.[3][4]

Therefore, the core principle of our PPE strategy is containment at the source and prevention of personal contact .

The Core PPE Ensemble: Your First Line of Defense

For any task involving this compound powder, a standard set of PPE is mandatory. This ensemble is designed to prevent exposure through the most common routes.

  • Eye and Face Protection: At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] When handling larger quantities or when there is a risk of splashing (e.g., preparing solutions), a face shield should be worn in addition to safety goggles.

  • Skin and Body Protection: A standard lab coat is insufficient. Wear impervious, long-sleeved clothing or a disposable coverall to protect your skin.[1] Ensure clothing has tight cuffs to prevent dust from entering sleeves. All protective clothing should be removed before leaving the immediate work area.[6]

  • Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a common and effective choice for handling powders. Always inspect gloves for tears or punctures before use.[7] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[7] Contaminated gloves must be disposed of as chemical waste.[7]

  • Respiratory Protection: Respiratory protection is critical when engineering controls like a fume hood or ventilated enclosure are not available or may not be sufficient to control dust generation. For weighing and handling small quantities, a NIOSH-approved N95 (or equivalent) dust mask may be adequate. If irritation is experienced or if handling larger quantities, a full-face respirator with a particle filter offers superior protection for both the respiratory system and the eyes.[1]

PPE Selection Matrix for Specific Operations

The level of PPE must be adapted to the specific task and the associated risk of exposure. The following table provides guidance for common laboratory scenarios.

Task/Scenario Risk Level Required PPE Ensemble
Pre-use Inspection & Setup LowStandard lab coat, safety glasses, nitrile gloves.
Weighing Small Quantities (<1g) ModerateLocation: Chemical fume hood or ventilated balance enclosure.PPE: Tightly-fitting safety goggles, disposable coverall, nitrile gloves, N95 respirator.
Preparing Solutions Moderate-HighLocation: Chemical fume hood.PPE: Safety goggles and face shield, disposable coverall, nitrile gloves (consider double-gloving), respirator (as needed based on dust).
Large-Scale Handling (>10g) HighLocation: Dedicated, controlled area with local exhaust ventilation.PPE: Full-face respirator with particle filter, impervious chemical-resistant suit, outer and inner chemical-resistant gloves, chemical-resistant boots.[2][8]
Accidental Spill Cleanup HighPPE: Full-face respirator with particle filter, chemical-resistant suit or coveralls, heavy-duty nitrile or butyl rubber gloves, chemical-resistant boots.[2]

Experimental Protocols: Ensuring Procedural Integrity

Adherence to standardized procedures for donning and doffing PPE is as crucial as the equipment itself. Rushing these steps can lead to inadvertent contamination.

Protocol for Donning PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Body Protection: Put on the disposable coverall or impervious suit, ensuring it is the correct size and fits comfortably.

  • Respirator: If required, perform a fit check on your respirator. Ensure there is a tight seal around your face.

  • Eye/Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your coverall sleeves to create a seal. If double-gloving, don the inner pair first.

Protocol for Doffing PPE (Contamination Avoidance)

The goal is to remove PPE without contaminating yourself. This should be done in a designated area.

  • Gloves & Suit: Remove the coverall and outer gloves together, turning the suit inside out as you roll it down your body. This contains the contaminant within the suit. Dispose of it immediately in a designated hazardous waste container.

  • Hand Hygiene: Wash hands or use a new pair of clean gloves to proceed.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the safety goggles, by handling the straps. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Respirator: Remove your respirator by the straps.

  • Final Hand Hygiene: Wash your hands and face thoroughly with soap and water after all PPE has been removed.[5]

Operational Plan: Spill and Disposal Management

Accidental Release Measures

In the event of a spill, evacuate the immediate area and prevent dust from becoming airborne.[1] Only personnel trained and equipped with the high-level PPE outlined in the table above should perform the cleanup. Use a HEPA-filtered vacuum or gently wet the material before sweeping it up to avoid creating dust.[4] Place all contaminated materials and cleanup supplies in a sealed, labeled container for proper disposal.

Disposal of Contaminated PPE

All disposable PPE, including gloves, coveralls, and respirator filters, that has come into contact with this compound must be considered hazardous waste.

  • Collect all contaminated items in a designated, clearly labeled, and sealed waste bag or container.

  • Dispose of the container following your institution's and local regulations for chemical waste.[9] Do not mix with general laboratory trash.

Visualization: PPE Selection Workflow

The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_action Action start Begin Task Assessment q_dust Potential for Dust or Aerosol Generation? start->q_dust q_quantity Handling >10g or High Splash Potential? q_dust->q_quantity Yes level_d Level D PPE: - Safety Goggles - Lab Coat - Nitrile Gloves q_dust->level_d No (e.g., handling sealed container) level_c Level C PPE: - Safety Goggles - Coverall - Nitrile Gloves - N95 Respirator q_quantity->level_c No level_b Level B PPE: - Full-Face Respirator - Chemical Suit - Double Gloves - Boots q_quantity->level_b Yes proceed Proceed with Task level_d->proceed level_c->proceed level_b->proceed

Caption: Decision workflow for selecting appropriate PPE level.

References

  • 1,8-Diamino-9,10-anthracenedione SDS. Echemi.
  • 1,8-Diamino-4,5-dihydroxyanthraquinone - Hazardous Agents. Haz-Map.
  • Chemical Safety Data Sheet MSDS / SDS - 1 8-DIAMINO-4 5-DIHYDROXYANTHRAQUINONE. ChemicalBook.
  • SAFETY DATA SHEET - 2,6-Diaminoanthraquinone. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Anthraquinone. Sigma-Aldrich.
  • Personal Protective Equipment. US EPA.
  • Material Safety Data Sheet - 1,4-Diaminoanthraquinone. CDH Fine Chemical.
  • SAFETY DATA SHEET - 1,5-Diaminoanthraquinone. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Aminoanthraquinone. Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - 1,8-Dihydroxyanthraquinone. Sigma-Aldrich.
  • UNIT 7: Personal Protective Equipment. CTAHR.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Anthraquinone - Safety D
  • 1,8-Dihydroxyanthraquinone.
  • HAZARD SUMMARY - Anthraquinone. NJ.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.